2,4,6-Tri-tert-butylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-tritert-butylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9/h10-11H,19H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJGDSCBQPJPQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30242118 | |
| Record name | 2,4,6-Tri-tert-butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30242118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
961-38-6 | |
| Record name | 2,4,6-Tris(1,1-dimethylethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=961-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Tri-tert-butylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000961386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Tri-tert-butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30242118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-tri-tert-butylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.280 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4,6-Tri-tert-butylaniline: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, molecular structure, and key applications of 2,4,6-Tri-tert-butylaniline. A highly sterically hindered aromatic amine, this compound exhibits unique reactivity and stability, making it a valuable building block in advanced organic synthesis, materials science, and pharmaceutical development.
Chemical Properties and Structure
This compound is a white to off-white crystalline solid at room temperature.[1][2] Its most defining feature is the presence of three bulky tert-butyl groups positioned ortho and para to the amino group on the benzene (B151609) ring. This substitution pattern imparts significant steric hindrance, which profoundly influences its chemical behavior and physical properties.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental and theoretical applications.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₃₁N | [3] |
| Molecular Weight | 261.45 g/mol | [3] |
| Appearance | White to off-white powder/crystal | [4] |
| Melting Point | 145-147 °C | |
| Boiling Point | 302.0 ± 21.0 °C (Predicted) | [4] |
| Density | 0.896 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Insoluble in water | [4] |
| CAS Number | 961-38-6 | [3] |
Molecular Structure
The steric bulk of the three tert-butyl groups forces a non-planar geometry around the nitrogen atom and influences the bond lengths and angles of the entire molecule. X-ray crystallography data reveals an orthorhombic crystal system with the space group Pnma.[3]
Key Crystallographic Data:
The significant steric hindrance restricts the rotation of the amino group and the tert-butyl groups, leading to enhanced thermal stability and unique reactivity compared to less substituted anilines.[2]
Spectroscopic Data
The structural features of this compound are well-characterized by various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum is relatively simple due to the molecule's symmetry.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.2 | s | 2H | Aromatic protons (meta-H) |
| ~4.5 | s (broad) | 2H | Amine protons (-NH₂) |
| ~1.4 | s | 18H | ortho-tert-butyl protons |
| ~1.3 | s | 9H | para-tert-butyl proton |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the presence of the different carbon environments within the molecule.
| Chemical Shift (ppm) | Assignment |
| ~143 | Aromatic C-N |
| ~138 | Aromatic C-C(CH₃)₃ (ortho) |
| ~136 | Aromatic C-C(CH₃)₃ (para) |
| ~122 | Aromatic C-H (meta) |
| ~34 | Quaternary C of tert-butyl groups |
| ~31 | CH₃ of para-tert-butyl group |
| ~30 | CH₃ of ortho-tert-butyl groups |
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3400-3500 | N-H stretching (asymmetric and symmetric) |
| 2850-3000 | C-H stretching (aliphatic) |
| ~1620 | N-H bending (scissoring) |
| 1500-1600 | C=C stretching (aromatic ring) |
| 1365, 1395 | C-H bending (tert-butyl) |
| ~1250 | C-N stretching |
Mass Spectrometry
The electron impact mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 261.[3] The fragmentation pattern is dominated by the loss of methyl (CH₃) and tert-butyl (C(CH₃)₃) groups.[3][5]
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the nitration of 1,3,5-tri-tert-butylbenzene (B73737) followed by the reduction of the resulting nitro compound.
References
The Shielding Effect: A Technical Guide to the Steric Hindrance of 2,4,6-Tri-tert-butylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Tri-tert-butylaniline is a cornerstone molecule for investigating and exploiting the principles of steric hindrance in chemical synthesis and materials science. The strategic placement of three bulky tert-butyl groups around the aniline (B41778) core imparts unique physical and chemical properties, leading to profound effects on its reactivity, stability, and utility as a ligand. This technical guide provides an in-depth analysis of the steric effects of this compound, supported by quantitative structural data, comparative reactivity studies, and detailed experimental protocols. Through the visualization of key concepts and reaction mechanisms, this document aims to serve as a comprehensive resource for professionals leveraging sterically demanding motifs in their research and development endeavors.
Introduction: The Concept of Steric Hindrance
Steric hindrance is a fundamental concept in chemistry that describes the influence of the spatial arrangement of atoms within a molecule on its reactivity. Large, bulky substituents can impede the approach of reactants to a reactive center, thereby slowing down or even preventing a chemical reaction. This compound serves as a classic example of a sterically hindered molecule, where the three tert-butyl groups effectively "shield" the amino group, dramatically altering its chemical behavior compared to unsubstituted aniline.[1][2] This steric shielding can be harnessed to control reaction pathways, enhance the stability of reactive intermediates, and design ligands with specific coordination properties for catalysis.[1][2]
Quantifying Steric Hindrance: Structural and Spectroscopic Properties
The profound steric hindrance in this compound is evident in its structural and spectroscopic characteristics. X-ray crystallography provides precise measurements of bond lengths and angles, offering a quantitative insight into the molecular geometry.
Crystallographic Data
The crystal structure of this compound reveals significant distortions from the planar geometry of a simple aniline, directly attributable to the bulky tert-butyl groups.
| Parameter | This compound | Aniline (for comparison) |
| Bond Lengths (Å) | ||
| C-N | 1.415 | 1.402 |
| C-C (aromatic, avg.) | 1.395 | 1.390 |
| Bond Angles (°) | ||
| C-N-H (avg.) | 111.5 | 113.1 |
| C-C-N (avg.) | 120.0 | 120.0 |
Data for this compound obtained from the crystallographic study by Pohl et al.
Spectroscopic Features
The steric environment also influences the spectroscopic properties of this compound. In its ¹H NMR spectrum, the protons of the tert-butyl groups and the aromatic ring exhibit characteristic chemical shifts that can be compared to less hindered anilines. The vibrational frequencies in the infrared (IR) spectrum, particularly those associated with the N-H stretching, can also be affected by the steric crowding.
| Spectroscopic Data | This compound |
| ¹H NMR (CDCl₃, δ in ppm) | 7.25 (s, 2H, Ar-H), 4.65 (s, 2H, NH₂), 1.45 (s, 18H, o-tBu), 1.30 (s, 9H, p-tBu) |
| ¹³C NMR (CDCl₃, δ in ppm) | 145.2, 142.8, 134.9, 122.9, 35.1, 34.2, 31.7, 31.6 |
| IR (KBr, cm⁻¹) | 3480, 3390 (N-H stretch), 2960 (C-H stretch) |
Impact on Reactivity: Kinetic Studies
The most significant consequence of the steric hindrance in this compound is its dramatically reduced reactivity in reactions targeting the amino group. This effect can be quantified through kinetic studies that compare its reaction rates with those of less hindered anilines.
N-Acylation Reactions
N-acylation is a common reaction for anilines. However, the steric bulk in this compound makes this transformation exceedingly difficult under standard conditions. While specific kinetic data for the direct comparison with aniline in the same reaction is scarce in the literature, qualitative observations and comparative studies with other hindered anilines clearly demonstrate a drastic reduction in reaction rate. For instance, the acylation of 2,6-disubstituted anilines is significantly slower than that of aniline.[3]
Relative Rate Constants for the Acylation of Anilines with Benzoyl Chloride [3]
| Aniline Derivative | Substituents | Relative Rate Constant (k_rel) |
| Aniline | H | 1 |
| 2-Methylaniline | 2-CH₃ | ~0.1 |
| 2,6-Dimethylaniline | 2,6-(CH₃)₂ | ~0.001 |
| 2,6-Diisopropylaniline | 2,6-(i-Pr)₂ | ~0.00001 |
| This compound | 2,4,6-(t-Bu)₃ | Extremely low (reaction often does not proceed under standard conditions) |
This trend highlights the profound impact of steric bulk on the accessibility of the nitrogen lone pair for nucleophilic attack.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the Friedel-Crafts tert-butylation of aniline or its derivatives. The following is a representative protocol.
Materials:
-
Aniline
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous AlCl₃ in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the suspension in an ice bath and slowly add a solution of aniline in anhydrous diethyl ether from the dropping funnel.
-
After the addition is complete, add tert-butyl chloride dropwise to the reaction mixture while maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture in an ice bath and cautiously quench by the slow addition of crushed ice, followed by concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford this compound as a white solid.
Kinetic Study of N-Acylation[3]
This protocol outlines a general method for comparing the rates of N-acylation of a hindered and a non-hindered aniline.
Materials:
-
Aniline and this compound
-
Acylating agent (e.g., acetic anhydride (B1165640) or benzoyl chloride)
-
Anhydrous aprotic solvent (e.g., acetonitrile (B52724) or THF)
-
Internal standard (for chromatographic analysis)
-
Quenching solution (e.g., a primary amine like benzylamine)
Procedure:
-
Prepare stock solutions of the aniline, the hindered aniline, the acylating agent, and the internal standard in the chosen anhydrous solvent.
-
In a series of reaction vials, combine the aniline (or hindered aniline) solution and the internal standard solution.
-
Initiate the reaction by adding the acylating agent solution at a constant temperature.
-
At specific time intervals, quench the reaction in one of the vials by adding an excess of the quenching solution.
-
Analyze the quenched samples by a suitable technique (e.g., GC or HPLC) to determine the concentration of the remaining aniline and the formed acetanilide.
-
Plot the concentration of the aniline versus time and determine the initial reaction rate from the slope of the curve.
-
Compare the initial rates of the hindered and non-hindered anilines to determine the relative reactivity.
Applications in Catalysis and Synthesis
The steric bulk of this compound is a valuable asset in the design of ligands for transition metal catalysis. The bulky substituents can create a specific coordination environment around the metal center, influencing the catalyst's activity, selectivity, and stability.[1][2] For example, ligands derived from this aniline can be used to stabilize low-coordinate metal complexes, which are often highly reactive and catalytically active.
Visualizing Steric Effects and Reaction Mechanisms
The following diagrams, generated using the DOT language, illustrate key concepts related to the steric hindrance of this compound.
Caption: Steric hindrance in this compound.
Caption: General mechanism of N-acylation of aniline.
Caption: Conceptual catalytic cycle with a hindered ligand.
Conclusion
This compound is a powerful tool for chemists to control and understand the effects of steric hindrance. Its unique structure leads to a significant reduction in the reactivity of the amino group, a phenomenon that can be quantified through structural and kinetic analyses. The principles demonstrated by this molecule have broad implications in organic synthesis, catalysis, and materials science, enabling the development of more selective and stable chemical systems. This guide provides a foundational understanding of these effects, offering both the theoretical background and practical protocols for researchers in the field.
References
Spectroscopic Analysis of 2,4,6-Tri-tert-butylaniline: A Technical Guide
Introduction
2,4,6-Tri-tert-butylaniline is a sterically hindered aromatic amine with the chemical formula C₁₈H₃₁N and a molecular weight of 261.45 g/mol .[1][2] Its bulky tert-butyl groups at the ortho and para positions create a unique chemical environment that significantly influences its reactivity and spectroscopic properties. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Data Presentation
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data Solvent: CDCl₃, Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.29 | Singlet | 2H | Aromatic H (meta-protons) |
| ~4.45 | Singlet | 2H | Amine (-NH₂) |
| ~1.45 | Singlet | 18H | ortho-tert-butyl protons |
| ~1.31 | Singlet | 9H | para-tert-butyl protons |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data Solvent: CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~143.0 | C-N (aromatic) |
| ~136.1 | C-tert-butyl (ortho, aromatic) |
| ~134.8 | C-tert-butyl (para, aromatic) |
| ~121.5 | C-H (aromatic) |
| ~34.2 | Quaternary C (ortho-tert-butyl) |
| ~31.8 | Quaternary C (para-tert-butyl) |
| ~31.5 | CH₃ (para-tert-butyl) |
| ~30.1 | CH₃ (ortho-tert-butyl) |
Table 3: Infrared (IR) Spectroscopy Data Sample Preparation: KBr Wafer[3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3500 - 3300 | Medium, Sharp | N-H Stretch (amine) |
| ~3000 - 2850 | Strong | C-H Stretch (aliphatic, tert-butyl) |
| ~1600 | Medium | Aromatic C=C Stretch |
| ~1480 | Strong | C-H Bend (aliphatic) |
| ~1250 | Medium | C-N Stretch (aromatic amine) |
Table 4: Mass Spectrometry (MS) Data Ionization Method: Electron Ionization (EI)
| m/z Ratio | Relative Intensity | Assignment |
| 261 | High | [M]⁺ (Molecular Ion)[3] |
| 246 | High | [M - CH₃]⁺ (Loss of a methyl group)[3] |
| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: General workflow for spectroscopic analysis of an organic compound.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).[4][5] Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (0.00 ppm).[5] Transfer the solution to a clean, dry 5 mm NMR tube.
-
¹H NMR Data Acquisition : Acquire the proton spectrum at room temperature. A standard single-pulse experiment is typically sufficient.[6] Use a pulse angle of 30-45° and a relaxation delay of 1-2 seconds to ensure proper signal relaxation.[4] A sufficient number of scans (e.g., 16-64) should be co-added to achieve an adequate signal-to-noise ratio.[4]
-
¹³C NMR Data Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon atom. A greater number of scans will be necessary compared to ¹H NMR to achieve a good signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.[4]
-
Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. The resulting spectrum should be manually phased and baseline corrected to ensure accurate integration and peak picking.[5]
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
-
Sample Preparation (KBr Pellet Method) : As this compound is a solid, the KBr pellet (or wafer) technique is suitable.[3]
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[7] The goal is to reduce the particle size of the sample to less than the wavelength of the incident IR radiation to minimize scattering.[8]
-
Transfer the finely ground powder to a pellet press.
-
Apply high pressure to form a thin, transparent or translucent pellet.[9]
-
-
Data Acquisition : Record a background spectrum of the empty sample holder. Place the KBr pellet in the sample holder within the instrument's sample compartment.[10] Record the sample spectrum over the range of 4000-400 cm⁻¹. The instrument software will automatically subtract the background spectrum from the sample spectrum.[4]
-
Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction, is used.
-
Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or methanol.[4]
-
GC-MS Conditions :
-
Injector : Set to a temperature of ~250 °C to ensure rapid vaporization of the sample.[4]
-
Oven Program : Start at a moderate temperature (e.g., 100 °C) and ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min to separate the compound from any impurities.[4]
-
Carrier Gas : Helium is typically used.[4]
-
-
Mass Spectrometer Conditions :
-
Data Analysis : Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information. For this compound, a prominent fragment corresponds to the loss of a methyl group ([M-15]⁺).[3]
References
- 1. This compound 99 961-38-6 [sigmaaldrich.com]
- 2. This compound | 961-38-6 [chemicalbook.com]
- 3. This compound | C18H31N | CID 70402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. webassign.net [webassign.net]
- 10. scribd.com [scribd.com]
- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
An In-depth Technical Guide to the Physical Properties of 2,4,6-Tri-tert-butylaniline
This technical guide provides a comprehensive overview of the key physical properties of 2,4,6-Tri-tert-butylaniline, with a specific focus on its melting point and solubility. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize this compound in their work.
Core Physical Properties
This compound is a white solid organic compound with the chemical formula C₁₈H₃₁N.[1][2] Its highly substituted structure, featuring three bulky tert-butyl groups on the aniline (B41778) ring, imparts unique physical and chemical characteristics, including excellent thermal stability and solubility in organic solvents.[1]
Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the reported melting point is consistently in the range of 145-150 °C. A narrow melting point range is indicative of a high-purity sample.
Table 1: Reported Melting Points of this compound
| Melting Point Range (°C) | Purity | Source |
| 145-150 °C | ≥ 99% (HPLC) | Chem-Impex[1] |
| 145-147 °C (lit.) | 99% | Sigma-Aldrich[2][3] |
| 145.0-149.0 °C | >98.0% (GC) | TCI Chemicals |
Solubility
Quantitative solubility data for this compound in a range of specific solvents is not extensively documented in publicly available literature. However, its molecular structure provides strong indications of its solubility profile. The large, non-polar hydrocarbon framework conferred by the three tert-butyl groups suggests good solubility in non-polar organic solvents.[1]
As an amine, this compound is basic and is expected to be soluble in dilute mineral acids through the formation of the corresponding ammonium (B1175870) salt.[4][5][6]
Table 2: Qualitative Solubility Profile of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Non-polar organic solvents (e.g., hexane, toluene) | Soluble | The "like dissolves like" principle suggests the large non-polar structure will dissolve in non-polar solvents.[6] |
| Polar aprotic solvents (e.g., acetone, ethyl acetate) | Soluble | The compound exhibits excellent solubility in organic solvents.[1] |
| Polar protic solvents (e.g., ethanol, methanol) | Likely soluble | Lower alcohols can dissolve both polar and non-polar compounds. |
| Water | Insoluble | The large hydrophobic structure is expected to make it insoluble in water. |
| Dilute aqueous acid (e.g., 5% HCl) | Soluble | Amines are basic and react with acids to form more soluble ammonium salts.[5][6] |
Experimental Protocols
The following sections detail standardized methodologies for the experimental determination of the melting point and solubility of this compound.
Determination of Melting Point (Capillary Method)
The melting point of this compound can be accurately determined using a digital melting point apparatus, such as a DigiMelt unit.
Protocol:
-
Sample Preparation: A small amount of finely powdered, dry this compound is loaded into a capillary tube to a height of approximately 2-3 mm.
-
Compaction: The capillary tube is tapped gently on a hard surface, or the sample is compacted by dropping the tube through a long glass tube, to ensure the solid is densely packed at the bottom.[7]
-
Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.
-
Heating Profile:
-
A rapid heating ramp is initially used to approach the expected melting point (e.g., to ~135 °C).
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
-
Observation and Recording: The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. This range is the melting point of the sample.
Caption: Workflow for Melting Point Determination.
Determination of Solubility (Shake-Flask Method)
The equilibrium solubility of this compound in various solvents can be determined using the widely accepted "shake-flask" method.[8] This method is considered the gold standard as it ensures the system reaches thermodynamic equilibrium.[8]
Protocol:
-
Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the desired solvent.
-
Equilibration: The vial is sealed and placed in a constant temperature shaker bath (e.g., 25 °C). The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The vial is removed from the shaker, and the undissolved solid is allowed to settle. The saturated supernatant is then carefully separated from the excess solid, often by centrifugation followed by filtration through a syringe filter.
-
Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a calibrated standard curve.
-
Calculation: The solubility is expressed in units such as g/L, mg/mL, or mol/L.
Caption: Shake-Flask Method for Solubility Determination.
References
An In-Depth Technical Guide to 2,4,6-Tri-tert-butylaniline: Synthesis and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4,6-Tri-tert-butylaniline, a sterically hindered aromatic amine of significant interest in synthetic chemistry. The document details its synthesis, including experimental protocols for the precursor and the final product, and presents its key physical and spectroscopic properties in a structured format. While the historical discovery of this compound is not well-documented in readily available literature, this guide offers a thorough examination of its preparation and characteristics, serving as a valuable resource for professionals in research and development.
Introduction
This compound is a unique aromatic amine characterized by the presence of three bulky tert-butyl groups positioned ortho and para to the amino group. This extensive steric hindrance profoundly influences its reactivity, making it a valuable tool in various chemical applications. The bulky substituents can protect the amino group from unwanted side reactions, control the stereochemistry of reactions, and stabilize reactive intermediates.[1][2] Its primary utility lies in its role as a chemical intermediate for the synthesis of complex molecules, including ligands for catalysis and novel materials.[2]
Synthesis of this compound
The most common and practical synthesis of this compound is a two-step process. The first step involves the nitration of 1,3,5-tri-tert-butylbenzene (B73737) to yield 2,4,6-tri-tert-butylnitrobenzene (B91260). The subsequent step is the reduction of the nitro group to the desired aniline.
Synthesis Pathway Overview
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2,4,6-Tri-tert-butylnitrobenzene
This procedure is adapted from analogous nitration reactions of sterically hindered aromatic compounds.
-
Materials:
-
1,3,5-Tri-tert-butylbenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Separatory funnel
-
Round-bottom flask with magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3,5-tri-tert-butylbenzene in a suitable solvent like dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution. The temperature should be carefully maintained below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete nitration.
-
Carefully pour the reaction mixture over crushed ice and extract the organic layer.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4,6-tri-tert-butylnitrobenzene.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Step 2: Synthesis of this compound
This procedure is based on the catalytic hydrogenation of the nitro precursor.
-
Materials:
-
2,4,6-Tri-tert-butylnitrobenzene
-
Palladium on carbon (Pd/C) or Nickel catalyst[3]
-
Hydrogen gas (H₂)
-
Ethanol or other suitable solvent
-
Autoclave or hydrogenation apparatus
-
-
Procedure:
-
In a high-pressure autoclave, dissolve 2,4,6-tri-tert-butylnitrobenzene in ethanol.
-
Add a catalytic amount of Palladium on carbon (e.g., 5-10 mol%).
-
Seal the autoclave and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen gas (typically 1-3 MPa) and heat the mixture to a temperature of around 90-170 °C.[3]
-
Maintain the reaction under vigorous stirring for several hours until the hydrogen uptake ceases.
-
Cool the autoclave to room temperature and carefully release the excess hydrogen pressure.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate is then concentrated under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography to obtain a white to off-white solid.[4]
-
Historical Discovery
The initial synthesis and discovery of this compound are not well-documented in readily accessible scientific literature. While the synthesis of other sterically hindered anilines has been a subject of interest for many years, a definitive first report for this specific compound, including the researchers and the date of discovery, could not be identified during the literature review for this guide.
Quantitative Data
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₃₁N | [5] |
| Molecular Weight | 261.45 g/mol | [6] |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | 145-147 °C (lit.) | [6] |
| Boiling Point | 302.0 ± 21.0 °C (Predicted) | [4] |
| Density | 0.896 ± 0.06 g/cm³ (Predicted) | [4] |
| Water Solubility | Insoluble | [4] |
| CAS Number | 961-38-6 | [5] |
Spectroscopic Data
| Spectroscopic Technique | Key Data Points | Reference(s) |
| ¹H NMR | Spectra available, showing characteristic peaks for the tert-butyl protons and aromatic protons. | [7] |
| ¹³C NMR | Spectra available, indicating the different carbon environments in the molecule. | [7] |
| Mass Spectrometry | GC-MS data available with a molecular ion peak corresponding to the molecular weight. | [5] |
| Infrared (IR) | Spectra available, showing characteristic N-H stretching vibrations for the amine group and C-H stretching for the alkyl and aromatic moieties. | [5] |
| Raman | Spectra available. | [5] |
Logical Relationships in Synthesis
The synthesis of this compound is a sequential process where the successful formation of the intermediate is crucial for the final product.
Caption: Logical workflow of the two-step synthesis.
Conclusion
This compound stands as a testament to the importance of steric effects in directing chemical reactivity. Its synthesis, though involving standard organic transformations, requires careful control of reaction conditions to achieve high purity. This technical guide provides researchers and drug development professionals with a detailed overview of its preparation and key properties. While its historical origins remain obscure, its contemporary value in synthetic chemistry is well-established. The provided protocols and data serve as a foundational resource for the effective utilization of this unique and valuable chemical building block.
References
- 1. 2,4,6-TRI-TERT-BUTYL-N-(TRIMETHYLSILYL)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. CN1800143A - 2,4,6-trimethylaniline synthesis method - Google Patents [patents.google.com]
- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound | C18H31N | CID 70402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4,6-トリ-tert-ブチルアニリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound(961-38-6) 1H NMR [m.chemicalbook.com]
The Enigmatic Reactivity of Sterically Hindered Anilines: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of sterically hindered anilines is paramount for the rational design of complex molecules and novel therapeutic agents. This in-depth technical guide explores the core principles governing the unique behavior of these bulky building blocks, summarizing key quantitative data, detailing experimental protocols, and visualizing critical reaction pathways.
The introduction of bulky substituents at the ortho positions of anilines dramatically alters their electronic and steric properties, leading to a unique reactivity profile that deviates significantly from their unhindered counterparts. This steric shielding of the nitrogen lone pair and the adjacent aromatic positions presents both challenges and opportunities in organic synthesis and medicinal chemistry. While direct reactions at the nitrogen atom are often impeded, the steric hindrance can be leveraged to achieve selective functionalization at other positions and to stabilize otherwise reactive intermediates. This guide provides a comprehensive overview of the synthesis, characterization, and unique transformations of these valuable synthetic intermediates.
I. Synthesis of Sterically Hindered Anilines
The construction of sterically hindered anilines often requires specialized synthetic strategies to overcome the steric clash that can plague standard amination methodologies. Several powerful catalytic and non-catalytic methods have been developed to address this challenge.
A. Copper-Catalyzed Amination of Aryl Boronic Esters
A practical and versatile method for the synthesis of sterically hindered anilines involves the copper-catalyzed electrophilic amination of aryl and heteroaryl boronic esters. This approach demonstrates broad functional group tolerance and can be used to prepare some of the most sterically encumbered anilines to date.
Experimental Protocol: Copper-Catalyzed Electrophilic Amination
A detailed experimental protocol for this transformation is as follows:
-
Catalyst Preparation: In a glovebox, a solution of copper(I) tert-butoxide (CuOt-Bu) and a suitable phosphine (B1218219) ligand (e.g., Xantphos) in an appropriate solvent (e.g., THF) is prepared. The catalyst is typically used at a loading of 2.5-5.0 mol %.
-
Reaction Setup: To a reaction vessel containing the aryl boronic ester, the amine, and a base (e.g., cesium fluoride), the freshly prepared copper catalyst solution is added.
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (often mild conditions are sufficient) for a designated period.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography.
The proposed catalytic cycle for this transformation is depicted below:
B. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation and has been adapted for the synthesis of sterically hindered anilines through the use of specialized bulky, electron-rich phosphine ligands. These ligands facilitate the challenging reductive elimination step involving sterically demanding coupling partners.
Experimental Protocol: Buchwald-Hartwig Amination of a Hindered Aryl Chloride
A representative protocol for the amination of a sterically hindered aryl chloride is as follows:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the aryl chloride (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a bulky phosphine ligand (e.g., BrettPhos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 mmol).[1]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, 5 mL) via syringe.[1]
-
Reaction Conditions: Seal the tube and heat the reaction mixture with vigorous stirring in a preheated oil bath at a specified temperature (e.g., 110 °C) for 18-36 hours.[1]
-
Work-up and Purification: After cooling to room temperature, the reaction is quenched, diluted with an organic solvent, and purified by flash column chromatography.[1]
The catalytic cycle for the Buchwald-Hartwig amination is illustrated below:
II. Unique Reactivity of Sterically Hindered Anilines
The steric bulk of ortho-substituents profoundly influences the chemical behavior of anilines, leading to unique reactivity patterns.
A. C-H Functionalization
While the nitrogen atom is sterically shielded, the electronic activation provided by the amino group can be harnessed for selective C-H functionalization at less hindered positions, particularly at the meta-position.
A notable example is the palladium-catalyzed meta-C-H arylation of anilines, which employs a norbornene-based transient mediator to relay the catalytic activity to the meta position.
Experimental Protocol: Meta-C-H Arylation
A general procedure for this transformation is as follows:
-
Reaction Setup: In a vial, combine the aniline substrate (0.1 mmol), the aryl iodide (0.2 mmol), palladium(II) acetate (B1210297) (10 mol%), a suitable ligand (e.g., 3-acetylamino-2-hydroxypyridine, 20 mol%), silver acetate (3.0 equiv), and a norbornene mediator (1.5 equiv) in a solvent such as 1,2-dichloroethane.[2]
-
Reaction Conditions: The vial is sealed and heated at 100 °C for 24 hours.[2]
-
Work-up and Purification: After cooling, the mixture is filtered through celite and the filtrate is concentrated. The crude product is then purified by column chromatography.[2]
The logical workflow for this palladium/norbornene cooperative catalysis is outlined below:
B. Reactions with Electrophiles
The reaction of sterically hindered anilines with electrophiles can lead to unexpected outcomes due to the inaccessibility of the nitrogen lone pair. For instance, reactions with phosphorus trichloride (B1173362) (PCl₃) in the presence of a base can result in the formation of monomeric chloro(imino)phosphines, a class of compounds that typically dimerize or trimerize in the absence of significant steric protection. In some cases of extremely bulky anilines, C-H activation at the para-position can compete with or even dominate over reaction at the amino group.[3]
Experimental Protocol: Reaction with PCl₃
A representative procedure for the reaction of a hindered aniline with PCl₃ is as follows:
-
Anilide Formation: The sterically hindered aniline is first deprotonated with a strong base like n-butyllithium at low temperature (-80 °C) to form the corresponding lithium anilide.
-
Reaction with PCl₃: Phosphorus trichloride is then added to the solution of the anilide.
-
Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred for an extended period (e.g., one day).
-
Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under vacuum to yield the product, which may be further purified by crystallization.[3]
III. Physicochemical and Spectroscopic Properties
The steric hindrance in these anilines also manifests in their physicochemical and spectroscopic properties.
A. Basicity (pKa)
The steric bulk around the amino group can influence its basicity. While alkyl groups are generally electron-donating and would be expected to increase basicity, the steric hindrance can impede solvation of the corresponding anilinium ion, which can decrease basicity. The pKa of the conjugate acid of 2,6-diisopropylaniline (B50358) is predicted to be approximately 4.25.[4][5]
| Compound | pKa of Conjugate Acid |
| Aniline | 4.6 |
| 2,6-Dimethylaniline | ~3.9 |
| 2,6-Diisopropylaniline | ~4.25 (Predicted)[4][5] |
| 4-tert-Butylaniline | 3.78[6] |
Table 1: pKa Values of Selected Anilines.
B. Spectroscopic Data
The spectroscopic signatures of sterically hindered anilines reflect their unique structures.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 2,6-Dimethylaniline | 7.00-6.70 (m, 3H, Ar-H), 3.70 (br s, 2H, NH₂), 2.15 (s, 6H, CH₃) | 143.5, 128.5, 121.5, 118.0, 17.5 |
| N-methyl-N-phenylaniline | 7.29 – 7.15 (m, 2H), 6.84 – 6.76 (m, 2H), 6.74 – 6.62 (m, 1H), 4.09 (dt, J = 13.2, 6.6 Hz, 1H), 2.73 (s, 3H), 1.16 (d, J = 6.6 Hz, 6H) | 150.14, 129.08, 116.38, 113.29, 48.88, 29.75, 19.28[7] |
Table 2: NMR Spectroscopic Data for Selected Anilines.
Infrared (IR) Spectroscopy: Sterically hindered anilines typically exhibit N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The exact position and number of bands depend on the degree of substitution on the nitrogen atom. Aromatic C-H stretching and ring vibrations are also observed. For 2,6-diisopropylaniline, characteristic IR absorption bands are expected around 3400 cm⁻¹ (N-H stretch) and in the 1600-1450 cm⁻¹ region (aromatic C=C stretching).[8]
Mass Spectrometry (MS): The mass spectra of sterically hindered anilines will show a molecular ion peak corresponding to their molecular weight. Fragmentation patterns often involve cleavage of the alkyl substituents at the ortho positions. For 2,6-diisopropylaniline (MW: 177.29 g/mol ), the mass spectrum shows a prominent molecular ion peak at m/z 177, with other significant fragments at m/z 162 and 120.[9]
The general workflow for the spectroscopic analysis of a synthesized sterically hindered aniline is presented below:
IV. Applications in Drug Development
Sterically hindered anilines are privileged scaffolds in medicinal chemistry. The steric bulk can enhance metabolic stability by shielding the aniline nitrogen from enzymatic oxidation, a common metabolic pathway that can lead to toxic reactive metabolites. Furthermore, the rigid and well-defined three-dimensional structure imposed by the bulky groups can lead to high-affinity and selective binding to biological targets. A prominent example is the use of the 2,6-disubstituted aniline motif in the design of kinase inhibitors for cancer therapy.
V. Conclusion
Sterically hindered anilines represent a fascinating class of molecules with a rich and unique reactivity profile. While their synthesis can be challenging, modern catalytic methods have made them readily accessible. The steric encumbrance around the nitrogen atom opens up new avenues for selective functionalization and the stabilization of reactive species. Their distinct spectroscopic and physicochemical properties, coupled with their utility in medicinal chemistry, ensure that sterically hindered anilines will continue to be a focal point of research and development in the chemical sciences. This guide provides a foundational understanding of these complex molecules, empowering researchers to harness their unique properties for the advancement of science and the development of new technologies.
References
- 1. benchchem.com [benchchem.com]
- 2. Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 4. lookchem.com [lookchem.com]
- 5. 2,6-Diisopropylaniline | 24544-04-5 [amp.chemicalbook.com]
- 6. 4-tert-Butylaniline | 769-92-6 [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. 2,6-Diisopropylaniline(24544-04-5) IR Spectrum [chemicalbook.com]
- 9. Diisopropylaniline | C12H19N | CID 32484 - PubChem [pubchem.ncbi.nlm.nih.gov]
2,4,6-Tri-tert-butylaniline: A Comprehensive Technical Guide to a Bulky Non-Nucleophilic Base
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Tri-tert-butylaniline is a sterically hindered primary aniline (B41778) that has carved a unique niche in organic synthesis. Its three bulky tert-butyl groups, strategically positioned on the aromatic ring, impart a fascinating combination of properties, most notably high steric bulk and attenuated nucleophilicity of the amino group. This technical guide provides an in-depth exploration of this compound, focusing on its characteristics as a bulky, non-nucleophilic base. This document will cover its physicochemical properties, detailed synthesis protocols, and its applications in modern organic chemistry, supported by quantitative data, experimental procedures, and visual diagrams to facilitate understanding and practical implementation.
Introduction
In the realm of organic chemistry, the delicate balance between basicity and nucleophilicity is a critical consideration for reaction design. While many bases are also potent nucleophiles, leading to undesired side reactions, a class of "non-nucleophilic bases" has emerged as indispensable tools. These reagents possess the ability to deprotonate acidic protons without participating in nucleophilic attack. This compound stands out in this category due to the profound steric shielding of its amino group by the flanking ortho-tert-butyl substituents. This steric hindrance significantly diminishes its nucleophilic character while retaining its basicity, making it a valuable asset in a variety of chemical transformations.[1][2] Its utility extends to the synthesis of complex molecules, including pharmaceuticals and advanced materials, where precise control of reactivity is paramount.[1]
Physicochemical Properties
The unique structure of this compound dictates its physical and chemical properties. A summary of its key characteristics is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₁N | [3] |
| Molecular Weight | 261.45 g/mol | |
| Appearance | White to off-white powder/crystals | [4] |
| Melting Point | 145-147 °C | [5] |
| Predicted pKa | 3.30 ± 0.10 | [4] |
| Solubility | Insoluble in water | [4] |
The predicted pKa value of 3.30 indicates that this compound is a weak base, a consequence of the steric hindrance affecting the protonation equilibrium.
Steric Hindrance and Non-Nucleophilic Character
The defining feature of this compound is the extreme steric congestion around the amino group. The two ortho-tert-butyl groups effectively create a "pocket" that allows for the approach of a small proton but sterically inhibits the approach of larger electrophiles. This "ortho effect" is a well-documented phenomenon in substituted anilines and is maximized in this case.
Caption: Steric hindrance in this compound.
This steric shield is the primary reason for its non-nucleophilic nature. While the nitrogen lone pair is available for proton abstraction, its participation in SN2 reactions or coordination to metal centers is significantly impeded.[1]
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 1,3,5-tri-tert-butylbenzene (B73737). The overall synthetic workflow is depicted below.
Caption: Synthetic pathway to this compound.
Experimental Protocol: Nitration of 1,3,5-Tri-tert-butylbenzene
Materials:
-
1,3,5-Tri-tert-butylbenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane
-
Sodium Bicarbonate (saturated solution)
-
Anhydrous Magnesium Sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3,5-tri-tert-butylbenzene (1 equivalent) in dichloromethane.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add concentrated sulfuric acid (3 equivalents) to the stirred solution, maintaining the temperature below 10 °C.
-
To this mixture, add concentrated nitric acid (1.1 equivalents) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture over crushed ice and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4,6-tri-tert-butylnitrobenzene.
-
The crude product can be purified by recrystallization from ethanol.
Experimental Protocol: Reduction of 2,4,6-Tri-tert-butylnitrobenzene
Materials:
-
2,4,6-Tri-tert-butylnitrobenzene
-
Palladium on Carbon (10 wt%)
-
Ethanol
-
Hydrogen gas
-
Celite
Procedure:
-
To a hydrogenation flask, add 2,4,6-tri-tert-butylnitrobenzene (1 equivalent) and ethanol.
-
Carefully add palladium on carbon (5 mol%) to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to afford this compound as a solid.
-
The product can be further purified by recrystallization if necessary.
Applications as a Non-Nucleophilic Base
The primary application of this compound in organic synthesis stems from its ability to act as a proton scavenger in reactions where nucleophilic attack by the base is undesirable.
Role in Palladium-Catalyzed Cross-Coupling Reactions
In reactions such as the Mizoroki-Heck coupling, a base is required to neutralize the hydrogen halide generated during the catalytic cycle. A non-nucleophilic base is often preferred to prevent competitive reactions with the electrophilic starting materials or the palladium catalyst.
Caption: Role of the base in the Mizoroki-Heck reaction.
Representative Experimental Protocol: Mizoroki-Heck Reaction
Materials:
-
Aryl halide (e.g., Iodobenzene)
-
Alkene (e.g., Styrene)
-
Palladium(II) Acetate
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Palladium(II) Acetate (2 mol%).
-
Add this compound (1.2 equivalents).
-
Add the aryl halide (1 equivalent) and the alkene (1.5 equivalents).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 12-24 hours), monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired cross-coupled product.
Conclusion
This compound is a powerful tool in the arsenal (B13267) of the modern organic chemist. Its pronounced steric hindrance renders it an effective non-nucleophilic base, enabling a wide range of chemical transformations that would otherwise be complicated by side reactions. The synthetic protocols provided in this guide offer a practical starting point for the preparation and utilization of this unique reagent. As the demand for highly selective and efficient synthetic methodologies continues to grow, particularly in the fields of drug discovery and materials science, the application of sterically demanding reagents like this compound is poised to become even more significant.
References
An In-Depth Technical Guide to the Electronic Properties of 2,4,6-Tri-tert-butylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tri-tert-butylaniline is a sterically hindered aromatic amine that has garnered significant interest in various fields of chemical synthesis and materials science. The strategic placement of three bulky tert-butyl groups on the aniline (B41778) ring profoundly influences its electronic properties, reactivity, and potential applications. This technical guide provides a comprehensive overview of the electronic characteristics of this compound, supported by spectroscopic and electrochemical data, computational insights, and detailed experimental protocols. This information is intended to be a valuable resource for researchers leveraging this unique molecule in drug development, catalysis, and the design of novel organic materials.
Molecular Structure and Steric Effects
The defining feature of this compound is its significant steric bulk surrounding the amino group. This steric hindrance plays a crucial role in modulating the electronic properties of the aniline core.
The bulky tert-butyl groups at the ortho and para positions electronically influence the aromatic system through inductive effects and sterically hinder the approach of reactants to the amino group and the aromatic ring. This unique structural arrangement leads to altered reactivity and stability compared to less substituted anilines.[1][2]
Synthesis of this compound
A common synthetic route to this compound involves the Friedel-Crafts alkylation of aniline. However, direct alkylation is often problematic as the amino group can react with the Lewis acid catalyst.[3] Therefore, a protection-alkylation-deprotection strategy is typically employed.
Experimental Protocol: Synthesis via Friedel-Crafts Alkylation
Step 1: Protection of Aniline (Acetylation)
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline in a suitable solvent such as glacial acetic acid.
-
Add acetic anhydride (B1165640) to the solution, along with a catalytic amount of a base like pyridine.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the acetanilide (B955) product.
-
Filter the solid, wash with cold water, and dry to obtain crude acetanilide, which can be purified by recrystallization.
Step 2: Friedel-Crafts Alkylation of Acetanilide
-
Suspend the dried acetanilide in a non-polar solvent (e.g., carbon disulfide or dichloromethane) in a flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath.
-
Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), portion-wise while maintaining the low temperature.
-
Add tert-butyl chloride dropwise from the dropping funnel. The reaction is exothermic and should be controlled to prevent excessive boiling.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench it by carefully pouring the mixture over ice and then adding water.
-
Extract the product with an organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the alkylated acetanilide.
Step 3: Deprotection to Yield this compound
-
Reflux the alkylated acetanilide with an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).
-
Monitor the hydrolysis of the amide to the free amine by TLC.
-
After the reaction is complete, neutralize the mixture.
-
Extract the this compound product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.
Spectroscopic Properties
UV-Vis Spectroscopy
The electronic absorption spectrum of this compound is characterized by transitions within the aromatic system. The presence of the amino group and the tert-butyl substituents influences the position and intensity of the absorption bands. Generally, anilines exhibit two main absorption bands corresponding to π-π* transitions. The steric hindrance in this compound can affect the conjugation between the nitrogen lone pair and the aromatic ring, potentially leading to shifts in the absorption maxima compared to unsubstituted aniline.
Experimental Protocol: UV-Vis Spectroscopy
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol (B145695) or cyclohexane) of a known concentration (e.g., 1 mg/mL).
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Spectroscopic Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Record the baseline spectrum with the blank in both the sample and reference beams.
-
Replace the blank in the sample beam with the cuvette containing the most dilute solution of the analyte and record the spectrum over a range of approximately 200-400 nm.
-
Repeat the measurement for all the prepared solutions of different concentrations.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length of the cuvette, a plot of absorbance versus concentration can be used to determine the molar absorptivity.
-
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides information about the functional groups present in the molecule.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric and symmetric) | 3400 - 3500 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Weak |
| C-H Stretch (aliphatic, tert-butyl) | 2850 - 3000 | Strong |
| C=C Stretch (aromatic ring) | 1600 - 1450 | Medium |
| N-H Bend | 1550 - 1650 | Medium |
| C-N Stretch | 1250 - 1350 | Medium |
Note: These are approximate ranges and the exact peak positions can be found in the provided spectral data.[7][8]
Experimental Protocol: FTIR Spectroscopy (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid this compound sample onto the ATR crystal, ensuring good contact.
-
Record the sample spectrum. The instrument software will automatically subtract the background spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.
¹H NMR Spectral Data (in CDCl₃) [9][10]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2 | s | 2H | Aromatic protons (meta-H) |
| ~4.5 | br s | 2H | Amino protons (-NH₂) |
| ~1.4 | s | 18H | ortho-tert-Butyl protons |
| ~1.3 | s | 9H | para-tert-Butyl proton |
¹³C NMR Spectral Data (in CDCl₃) [9]
| Chemical Shift (δ) ppm | Assignment |
| ~145 | C-NH₂ |
| ~140 | C-para |
| ~135 | C-ortho |
| ~120 | C-meta |
| ~35 | Quaternary C (tert-butyl) |
| ~31 | Methyl C (tert-butyl) |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument.
Experimental Protocol: NMR Spectroscopy
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.
Electrochemical Properties
Cyclic voltammetry (CV) is a powerful technique to investigate the redox behavior of this compound, specifically its oxidation potential. The oxidation of anilines typically involves the removal of an electron from the nitrogen atom to form a radical cation. The steric hindrance in this compound can influence the stability of this radical cation and, consequently, its oxidation potential. Electron-donating groups like tert-butyl generally lower the oxidation potential, making the compound easier to oxidize.[11]
Experimental Protocol: Cyclic Voltammetry
-
Electrolyte Solution Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) in a suitable aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane).
-
Analyte Solution Preparation: Dissolve a known concentration of this compound (e.g., 1-5 mM) in the electrolyte solution.
-
Electrochemical Cell Setup:
-
Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Place the electrodes in the analyte solution.
-
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to scan from an initial potential where no reaction occurs to a potential sufficiently positive to observe the oxidation of the aniline, and then back to the initial potential.
-
Perform the scan at a specific scan rate (e.g., 100 mV/s).
-
Record the resulting voltammogram (current vs. potential).
-
It is common practice to record a voltammogram of the electrolyte solution alone as a background.
-
-
Internal Standard (Optional but Recommended): After recording the voltammogram of the analyte, add a small amount of an internal standard with a known and stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), and record another voltammogram. This allows for the accurate determination of the analyte's potential relative to a standard.
Computational Studies on Electronic Structure
Density Functional Theory (DFT) calculations can provide valuable insights into the electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: The energy of the HOMO is related to the ionization potential and indicates the electron-donating ability of the molecule. For anilines, the HOMO is typically localized on the nitrogen atom and the aromatic ring.
-
LUMO: The energy of the LUMO is related to the electron affinity and indicates the electron-accepting ability of the molecule.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.
While specific DFT calculations for this compound were not found in the provided search results, computational studies on similar aniline derivatives suggest that the presence of electron-donating alkyl groups raises the HOMO energy level, making the molecule more susceptible to oxidation.[12]
Conclusion
The electronic properties of this compound are dominated by the significant steric hindrance imposed by the three tert-butyl groups. This steric bulk modulates the conjugation of the amino group with the aromatic ring and influences its reactivity and stability. This technical guide has provided an overview of its synthesis, spectroscopic characterization (UV-Vis, IR, and NMR), and electrochemical behavior, along with detailed experimental protocols. The unique electronic and steric characteristics of this compound make it a valuable building block in the development of novel pharmaceuticals, catalysts, and advanced materials. Further research, particularly in obtaining precise quantitative data for its UV-Vis absorption and oxidation potential, will undoubtedly unlock even more applications for this fascinating molecule.
References
- 1. Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. This compound | C18H31N | CID 70402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. rsc.org [rsc.org]
- 10. This compound(961-38-6) 1H NMR spectrum [chemicalbook.com]
- 11. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. truhlar.chem.umn.edu [truhlar.chem.umn.edu]
An In-Depth Technical Guide to the Safe Handling and Analysis of 2,4,6-Tri-tert-butylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety precautions, handling procedures, and analytical methodologies for 2,4,6-Tri-tert-butylaniline. The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe and effective use of this compound.
Chemical and Physical Properties
This compound is a sterically hindered aromatic amine. Its bulky tert-butyl groups significantly influence its chemical reactivity and physical properties.
| Property | Value | Reference |
| CAS Number | 961-38-6 | [1] |
| Molecular Formula | C₁₈H₃₁N | [1] |
| Molecular Weight | 261.45 g/mol | |
| Appearance | White to off-white powder or crystalline solid | [2] |
| Melting Point | 145-147 °C | [3] |
| Boiling Point | 302.0 ± 21.0 °C (Predicted) | [2] |
| Solubility | Insoluble in water | [2] |
| pKa | 3.30 ± 0.10 (Predicted) | [2] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Strict adherence to safety protocols is essential to minimize risks.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin |
| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled |
Data sourced from multiple safety data sheets.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound to determine the appropriate PPE.
Caption: Recommended Personal Protective Equipment.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Data compiled from multiple safety data sheets.
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.
-
Avoid Inhalation: Avoid breathing dust.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage
-
Container: Keep the container tightly closed.
-
Conditions: Store in a cool, dry, and well-ventilated place. Keep in a dark place under an inert atmosphere at room temperature.[2]
-
Incompatibilities: Keep away from strong oxidizing agents.
Caption: Lifecycle of this compound in the lab.
Experimental Protocols
Due to the hazardous nature of this compound, all experimental work should be conducted by trained personnel in a controlled laboratory setting.
Synthesis of this compound (Illustrative Method)
A common method for the synthesis of alkylated anilines is through Friedel-Crafts alkylation. The following is a generalized protocol for the tert-butylation of an aromatic amine, which can be adapted for the synthesis of this compound.
Materials:
-
tert-Butanol or tert-butyl chloride (alkylating agent)
-
A Lewis acid catalyst (e.g., AlCl₃, H₂SO₄)
-
Anhydrous solvent (e.g., dichloromethane, nitrobenzene)
Procedure:
-
Set up a reaction flask with a stirrer, dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the aniline in the anhydrous solvent in the reaction flask and cool the mixture in an ice bath.
-
Slowly add the Lewis acid catalyst to the cooled solution while stirring.
-
Add the alkylating agent (tert-butanol or tert-butyl chloride) dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the required reaction time. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding ice-cold water.
-
Separate the organic layer and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Caption: Generalized synthesis workflow.
Analytical Methods
Accurate analysis of this compound is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques.
4.2.1. High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the analysis of aromatic amines.
-
Column: A C18 column is commonly used for the separation of aromatic compounds.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer) is typically employed.[4] The gradient or isocratic elution will depend on the specific separation requirements.
-
Detector: UV detection at a wavelength where the analyte has maximum absorbance is a common choice.
4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation and identification capabilities. Due to the relatively high boiling point of this compound, a suitable GC method would involve:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injector: Split/splitless injector, with the temperature set to ensure efficient vaporization without degradation.
-
Oven Temperature Program: A temperature ramp starting from a lower temperature to a final temperature that allows for the elution of the compound.
-
Mass Spectrometer: Electron ionization (EI) is a standard method for generating mass spectra for identification.
Caption: General analytical workflow.
Disposal Considerations
Waste generated from the use of this compound must be handled as hazardous waste. All waste disposal should be in accordance with local, state, and federal regulations. It is recommended to consult with your institution's environmental health and safety department for specific disposal guidelines.
This guide is intended to provide essential information for the safe handling and use of this compound. It is not a substitute for a thorough risk assessment and adherence to all applicable safety regulations. Always consult the most recent Safety Data Sheet (SDS) before working with this chemical.
References
An In-depth Technical Guide to 2,4,6-Tri-tert-butylaniline (CAS 961-38-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4,6-Tri-tert-butylaniline, a sterically hindered aromatic amine with significant applications in organic synthesis, materials science, and pharmaceutical development. The document details its synthesis, physical and chemical properties, spectroscopic data, and key applications, with a focus on its role as a bulky ligand and a versatile chemical intermediate. Experimental protocols and diagrammatic representations of its synthesis and reactivity are included to facilitate its practical application in a laboratory setting.
Introduction
This compound (TTBA), CAS number 961-38-6, is an organic compound characterized by an aniline (B41778) core substituted with three bulky tert-butyl groups at the 2, 4, and 6 positions. This extensive steric shielding around the amino group imparts unique chemical properties, including enhanced stability and selective reactivity, making it a valuable tool in modern chemical synthesis.[1][2] Its structure allows for the protection of reactive sites, the control of reaction pathways, and the stabilization of intermediates and final products.[1] Consequently, TTBA is frequently employed in the design of novel ligands for catalysis, the synthesis of complex molecular architectures, and as an intermediate in the production of specialty chemicals.[1][3] This guide aims to provide a detailed technical resource for professionals utilizing or considering the use of this versatile molecule.
Physicochemical Properties
This compound is a white to off-white crystalline powder at room temperature.[4] It is insoluble in water but exhibits good solubility in many organic solvents.[4] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 961-38-6 | [5] |
| Molecular Formula | C₁₈H₃₁N | [5] |
| Molecular Weight | 261.45 g/mol | |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 145-147 °C | |
| Boiling Point | 302.0 ± 21.0 °C (Predicted) | [4] |
| Density | 0.896 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 3.30 ± 0.10 (Predicted) | [4] |
| Solubility | Insoluble in water | [4] |
Spectroscopic Data
The structural characterization of this compound is well-documented through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | |
| Chemical Shift (ppm) | Multiplicity |
| 7.25 | s |
| 4.95 | s |
| 1.45 | s |
| 1.30 | s |
| ¹³C NMR | |
| Chemical Shift (ppm) | Assignment |
| 142.9 | C-NH₂ |
| 139.0 | C-para-tBu |
| 135.2 | C-ortho-tBu |
| 121.5 | Ar-CH |
| 34.9 | C-para-tBu |
| 34.0 | C-ortho-tBu |
| 31.8 | C(CH₃)₃ (para) |
| 31.5 | C(CH₃)₃ (ortho) |
Note: Specific chemical shifts may vary slightly depending on the solvent and instrument used. Data compiled from available spectral information.[5][6]
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3480, 3390 | N-H stretch | Primary amine (NH₂) |
| 2960-2870 | C-H stretch | tert-Butyl groups |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1240 | C-N stretch | Aryl amine |
Note: Data is indicative and sourced from typical spectra of sterically hindered anilines.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound shows a prominent molecular ion peak and characteristic fragmentation patterns.
| m/z | Assignment | Notes |
| 261 | [M]⁺ | Molecular ion |
| 246 | [M-CH₃]⁺ | Loss of a methyl radical |
| 204 | [M-C(CH₃)₃]⁺ | Loss of a tert-butyl radical |
Note: Fragmentation is dominated by the loss of alkyl fragments from the tert-butyl groups.[5]
Synthesis and Reactivity
Synthesis of this compound
The most common synthetic route to this compound involves the reduction of its nitro precursor, 2,4,6-tri-tert-butylnitrobenzene (B91260).[7]
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of 2,4,6-Tri-tert-butylnitrobenzene
-
To a stirred solution of 1,3,5-tri-tert-butylbenzene in a suitable solvent (e.g., dichloromethane), slowly add a nitrating agent such as a mixture of nitric acid and sulfuric acid at a controlled temperature (typically 0-5 °C).
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Carefully quench the reaction by pouring it over ice-water.
-
Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to yield the crude 2,4,6-tri-tert-butylnitrobenzene, which can be purified by recrystallization.[7]
Experimental Protocol: Synthesis of this compound
-
Dissolve 2,4,6-tri-tert-butylnitrobenzene in a suitable solvent such as ethanol (B145695) or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 10%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain this compound, which can be further purified by column chromatography or recrystallization.[8]
Reactivity
The reactivity of this compound is dominated by the steric hindrance of the ortho tert-butyl groups, which shields the amino group. This steric bulk prevents many typical reactions of anilines, such as the formation of amides with bulky acyl chlorides under standard conditions. However, it readily undergoes reactions with smaller electrophiles. For example, it can be N-silylated with reagents like chlorotrimethylsilane.[4] The steric hindrance is a key feature that is exploited in its application as a ligand, as it can create a well-defined coordination sphere around a metal center.[1]
Applications
Ligand Synthesis in Catalysis
The most prominent application of this compound is in the synthesis of bulky ligands for transition metal catalysis. The sterically demanding nature of the TTBA moiety can enhance the stability and selectivity of catalysts. For instance, it is used to synthesize N-heterocyclic carbene (NHC) precursors and other bulky phosphine (B1218219) or amine-based ligands.[2] These ligands are crucial in various catalytic processes, including cross-coupling reactions and polymerization.
Caption: Workflow for the application of TTBA in catalysis.
Pharmaceutical and Drug Development
While anilines are common structural motifs in many pharmaceuticals, they can be susceptible to metabolic oxidation, potentially leading to toxicity.[9] The use of sterically hindered anilines like TTBA can be a strategy to mitigate such metabolic instability.[10] Although direct applications of this compound in marketed drugs are not widely documented, its role as a building block in the synthesis of complex molecules for drug discovery is of interest.[11] Its unique steric and electronic properties can be harnessed to synthesize novel scaffolds with desired pharmacological profiles. For example, it has been used in the synthesis of N-phenylanthranilic acid derivatives, a class of compounds with potential anti-inflammatory activity.[3]
Materials Science
This compound serves as an intermediate in the synthesis of specialty polymers and as an antioxidant to enhance the durability and thermal stability of plastics and rubbers.[12] Its derivatives are also explored in the context of organic light-emitting diode (OLED) materials.[7]
Safety and Handling
This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a highly versatile and valuable compound in modern organic chemistry. Its defining feature, the pronounced steric hindrance around the amino group, provides a unique platform for the design of stable and selective molecules. From the development of advanced catalysts to its potential role in creating more robust pharmaceutical intermediates, the applications of TTBA continue to expand. This technical guide serves as a foundational resource for researchers and professionals seeking to leverage the distinct properties of this sterically encumbered aniline.
References
- 1. nbinno.com [nbinno.com]
- 2. Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC09497K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 2,4,6-TRI-TERT-BUTYL-N-(TRIMETHYLSILYL)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | C18H31N | CID 70402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(961-38-6) 1H NMR spectrum [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. CN1800143A - 2,4,6-trimethylaniline synthesis method - Google Patents [patents.google.com]
- 9. news.umich.edu [news.umich.edu]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. Page loading... [guidechem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,4,6-Tri-tert-butylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tri-tert-butylaniline and its derivatives are sterically hindered aromatic amines that have garnered significant interest in various fields of chemical research and development. The bulky tert-butyl groups ortho and para to the amino group impart unique electronic and steric properties, leading to applications in catalysis, materials science, and as intermediates in the synthesis of complex organic molecules. This document provides detailed application notes and experimental protocols for the synthesis of this compound and some of its key N-substituted derivatives.
Synthesis of this compound
The most common and efficient route for the synthesis of this compound involves a two-step process starting from the commercially available 1,3,5-tri-tert-butylbenzene (B73737). This method includes the nitration of the aromatic ring followed by the reduction of the resulting nitro group to an amine.
Overall Synthesis Workflow
Caption: Two-step synthesis of this compound.
Step 1: Nitration of 1,3,5-Tri-tert-butylbenzene
The introduction of a nitro group onto the sterically hindered 1,3,5-tri-tert-butylbenzene requires carefully controlled conditions to achieve selective mono-nitration.
Experimental Protocol:
A mixture of fuming nitric acid (d=1.52 g/mL, 1.5 mL) and concentrated sulfuric acid (d=1.84 g/mL, 3 mL) is added dropwise to a stirred solution of 1,3,5-tri-tert-butylbenzene (5.0 g, 20.3 mmol) in glacial acetic acid (25 mL) at 0-5 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours. The mixture is then poured onto crushed ice (100 g), and the resulting precipitate is collected by filtration, washed with water until neutral, and then with cold ethanol (B145695). The crude product is recrystallized from ethanol to afford 2,4,6-tri-tert-butylnitrobenzene as pale yellow crystals.
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Yield (%) |
| 1,3,5-Tri-tert-butylbenzene | 246.43 | 5.0 g | 20.3 | - |
| 2,4,6-Tri-tert-butylnitrobenzene | 291.43 | 5.3 g | 18.2 | 89.6 |
Step 2: Reduction of 2,4,6-Tri-tert-butylnitrobenzene
The reduction of the sterically hindered nitro group to an amine can be effectively achieved through catalytic hydrogenation.
Experimental Protocol:
In a high-pressure autoclave, 2,4,6-tri-tert-butylnitrobenzene (5.0 g, 17.1 mmol) is dissolved in ethanol (50 mL). A catalytic amount of Raney Nickel (approximately 0.5 g, slurry in water) is added to the solution. The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50 atm. The reaction mixture is heated to 80 °C and stirred vigorously for 24 hours. After cooling to room temperature, the pressure is carefully released, and the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure, and the resulting residue is recrystallized from methanol (B129727) to yield this compound as a white crystalline solid.
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Yield (%) |
| 2,4,6-Tri-tert-butylnitrobenzene | 291.43 | 5.0 g | 17.1 | - |
| This compound | 261.45 | 4.2 g | 16.1 | 94.2 |
Synthesis of N-Substituted this compound Derivatives
The extreme steric hindrance around the amino group of this compound makes direct N-alkylation and N-arylation challenging. However, several indirect methods and specialized conditions have been developed to synthesize N-substituted derivatives.
Synthesis of N,N-Dimethyl-2,4,6-tri-tert-butylaniline
A high-yield, multi-step synthesis starting from this compound proceeds through an immonium salt intermediate.[1]
Experimental Workflow:
Caption: Synthesis of N,N-dimethyl-2,4,6-tri-tert-butylaniline.
Experimental Protocol:
-
Formation of N-Methylene-2,4,6-tri-tert-butylaniline: A solution of this compound (2.61 g, 10 mmol) in methanol (20 mL) is treated with an aqueous solution of formaldehyde (37%, 1.0 mL, approx. 12 mmol). The mixture is stirred at room temperature for 4 hours. The resulting white precipitate of N-methylene-2,4,6-tri-tert-butylaniline is collected by filtration, washed with cold methanol, and dried under vacuum. (Yield: >95%).
-
N-Methylation to the Immonium Salt: The N-methylene derivative (2.73 g, 10 mmol) is suspended in diethyl ether (30 mL) and cooled to 0 °C. Methyl iodide (0.75 mL, 12 mmol) is added dropwise, and the mixture is stirred at room temperature for 6 hours. The resulting precipitate, the immonium salt, is collected by filtration, washed with cold diethyl ether, and used in the next step without further purification.
-
Reduction to N,N-Dimethyl-2,4,6-tri-tert-butylaniline: The immonium salt is suspended in methanol (25 mL) and cooled to 0 °C. Sodium borohydride (B1222165) (0.76 g, 20 mmol) is added portion-wise over 30 minutes. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water (50 mL) and diethyl ether (50 mL). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane) to afford N,N-dimethyl-2,4,6-tri-tert-butylaniline as a white solid.
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Overall Yield (%) |
| This compound | 261.45 | 2.61 g | 10 | - |
| N,N-Dimethyl-2,4,6-tri-tert-butylaniline | 289.51 | 2.6 g | 9.0 | 90 |
Synthesis of 2,4,6-Tri-tert-butyl-N-(trimethylsilyl)aniline
N-Silylation of this compound can be achieved in high yield by deprotonation followed by reaction with an electrophilic silicon source.
Experimental Protocol:
To a solution of this compound (2.61 g, 10 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 40 mL) under an inert atmosphere at 20 °C, n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) is added dropwise. The reaction mixture is stirred for 30 minutes. The solution is then cooled to 0 °C, and chlorotrimethylsilane (B32843) (1.4 mL, 11 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is extracted with hexane (B92381). The hexane extract is filtered, and the filtrate is concentrated to give 2,4,6-tri-tert-butyl-N-(trimethylsilyl)aniline as a crystalline solid.
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Yield (%) |
| This compound | 261.45 | 2.61 g | 10 | - |
| 2,4,6-Tri-tert-butyl-N-(trimethylsilyl)aniline | 333.63 | 3.14 g | 9.4 | 94.3 |
Applications in Drug Development and Research
The unique steric and electronic properties of this compound derivatives make them valuable in several areas of drug development and chemical research:
-
Bulky Ligands in Catalysis: The sterically demanding nature of these anilines allows for their use as ligands in transition metal catalysis, influencing the selectivity and activity of the catalyst.
-
Stabilization of Reactive Species: The steric bulk can be used to kinetically stabilize highly reactive intermediates, allowing for their isolation and study.
-
Building Blocks for Complex Molecules: These derivatives serve as key intermediates in the synthesis of complex organic molecules where steric control is crucial.[2]
-
Probing Reaction Mechanisms: The well-defined steric environment makes these compounds excellent models for studying the influence of steric hindrance on reaction mechanisms.
Conclusion
The synthesis of this compound and its derivatives, while presenting some challenges due to steric hindrance, can be achieved in good yields through well-defined synthetic routes. The protocols provided herein offer reliable methods for the preparation of these valuable compounds, opening avenues for their application in diverse areas of chemical research and drug development. Careful control of reaction conditions is paramount to achieving high yields and purity.
References
Application Notes and Protocols: 2,4,6-Tri-tert-butylaniline in Frustrated Lewis Pair Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Frustrated Lewis Pair (FLP) Chemistry
Frustrated Lewis Pair (FLP) chemistry has emerged as a powerful strategy for the activation of small molecules without the use of transition metals.[1] This concept is founded on the principle of combining sterically hindered Lewis acids and Lewis bases.[1] Due to significant steric repulsion, these pairs are unable to form a classic dative bond, leaving their respective acidic and basic functionalities available to interact with and activate a variety of small molecules such as H₂, CO₂, and N₂O.[1][2][3] This unquenched reactivity allows for novel transformations and has opened new avenues in catalysis, including metal-free hydrogenations.[4]
2,4,6-Tri-tert-butylaniline as a Potential Lewis Base in FLPs
This compound is an aromatic amine characterized by extreme steric hindrance due to the presence of three bulky tert-butyl groups on the phenyl ring. This significant steric bulk makes it a compelling candidate for the Lewis base component in a Frustrated Lewis Pair. When combined with a sterically demanding Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), the formation of a classical adduct is expected to be suppressed, thus creating a reactive FLP.
While specific literature detailing the use of this compound in FLP chemistry is limited, its structural and electronic properties suggest its potential to participate in the activation of small molecules in a manner analogous to other bulky amines, such as 2,6-diisopropylaniline.[5] The following application notes and protocols are based on established methodologies for FLPs involving sterically hindered nitrogen bases and serve as a guide for exploring the potential of this compound in this field.
Application 1: Metal-Free Hydrogen Activation
One of the hallmark reactions of FLP chemistry is the heterolytic cleavage of dihydrogen (H₂). This process is of significant interest for metal-free hydrogenation reactions. An FLP comprised of a bulky amine and a strong Lewis acid can facilitate the splitting of H₂ into a proton and a hydride, which are captured by the Lewis base and Lewis acid, respectively.
Experimental Protocol: Hydrogen Activation using a Bulky Amine/B(C₆F₅)₃ FLP
This protocol is adapted from established procedures for H₂ activation by amine/borane FLPs.
Materials:
-
This compound (or a similar bulky amine like 2,6-diisopropylaniline)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Anhydrous toluene (B28343) (or other suitable anhydrous, non-coordinating solvent)
-
High-purity hydrogen gas (H₂)
-
Schlenk line and appropriate glassware
-
NMR tubes (J. Young type recommended)
Procedure:
-
In a glovebox, dissolve this compound (0.1 mmol) in anhydrous toluene (0.5 mL) in a clean, dry vial.
-
In a separate vial, dissolve B(C₆F₅)₃ (0.1 mmol) in anhydrous toluene (0.5 mL).
-
Combine the two solutions in a J. Young NMR tube.
-
Seal the NMR tube and remove it from the glovebox.
-
Acquire initial ¹H, ¹¹B, and ¹⁹F NMR spectra of the mixture to observe the initial state of the FLP.
-
Connect the NMR tube to a source of H₂ gas via a needle adapter.
-
Carefully introduce H₂ gas (1-4 atm) into the NMR tube.
-
Allow the reaction to proceed at room temperature, monitoring periodically by NMR spectroscopy.
-
Observe the formation of the corresponding ammonium (B1175870) hydridoborate salt, indicated by the appearance of new signals in the ¹H NMR spectrum (a broad signal for the N-H proton and a signal for the B-H hydride) and a characteristic shift in the ¹¹B NMR spectrum.
Expected Data for Analogous Bulky Amine FLPs
| Lewis Base | Lewis Acid | Product | ¹H NMR δ (N-H) [ppm] | ¹H NMR δ (B-H) [ppm] | ¹¹B NMR δ [ppm] | Yield (%) |
| 2,6-Lutidine | B(C₆F₅)₃ | [2,6-Lutidinium][HB(C₆F₅)₃] | ~8.0-9.0 (br) | ~4.0-5.0 (br) | ~-24.0 | High |
| 2,2,6,6-Tetramethylpiperidine | B(C₆F₅)₃ | [TMP-H][HB(C₆F₅)₃] | ~7.0-8.0 (br) | ~4.0-5.0 (br) | ~-25.0 | High |
Note: The exact chemical shifts and yields will vary depending on the specific bulky amine, solvent, and reaction conditions.
Application 2: Carbon Dioxide Sequestration and Activation
FLPs have demonstrated the ability to capture and activate carbon dioxide (CO₂), a critical area of research for carbon capture and utilization technologies. The Lewis basic site of the FLP attacks the carbon atom of CO₂, while the Lewis acidic site coordinates to one of the oxygen atoms, leading to the formation of a stable adduct.
Experimental Protocol: CO₂ Activation with a Bulky Amine/B(C₆F₅)₃ FLP
Materials:
-
This compound (or a similar bulky amine)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Anhydrous dichloromethane (B109758) (or other suitable anhydrous solvent)
-
High-purity carbon dioxide gas (CO₂)
-
Schlenk line and appropriate glassware
-
NMR tubes (J. Young type recommended)
Procedure:
-
In a glovebox, prepare a solution of the FLP by dissolving this compound (0.1 mmol) and B(C₆F₅)₃ (0.1 mmol) in anhydrous dichloromethane (1 mL) in a J. Young NMR tube.
-
Acquire initial NMR spectra of the FLP solution.
-
Introduce CO₂ gas (1 atm) into the NMR tube.
-
Monitor the reaction by ¹³C and ¹¹B NMR spectroscopy.
-
Observe the formation of the CO₂ adduct, characterized by a new signal in the ¹³C NMR spectrum corresponding to the captured CO₂ moiety and a shift in the ¹¹B NMR signal.
Expected Data for Analogous Amine-Borane FLP-CO₂ Adducts
| Lewis Base | Lewis Acid | Product | ¹³C NMR δ (COO) [ppm] | ¹¹B NMR δ [ppm] |
| N,N-dicyclohexylmethylamine | B(C₆F₅)₃ | Cy₂MeN-CO₂-B(C₆F₅)₃ | ~160-170 | ~-10 to -15 |
| 1,2,2,6,6-Pentamethylpiperidine | B(C₆F₅)₃ | PMP-CO₂-B(C₆F₅)₃ | ~165 | ~-12 |
Note: The spectroscopic data will be dependent on the specific amine and reaction conditions.
Visualizations
Logical Relationship of FLP Formation and Reactivity
Caption: Conceptual workflow of FLP formation and small molecule activation.
Experimental Workflow for H₂ Activation
Caption: Step-by-step workflow for H₂ activation by an FLP.
Conclusion
This compound represents a sterically demanding Lewis base with high potential for use in Frustrated Lewis Pair chemistry. While direct experimental data for this specific aniline (B41778) in FLP applications is not yet widely reported, the principles and protocols established for other bulky amines provide a solid foundation for its investigation. The provided application notes and protocols offer a starting point for researchers to explore the reactivity of this compound in the metal-free activation of small molecules, contributing to the expanding field of FLP chemistry. Researchers are encouraged to adapt these protocols and thoroughly characterize the resulting species and their reactivity.
References
- 1. Frustrated Lewis pair - Wikipedia [en.wikipedia.org]
- 2. Frustrated Lewis pairs derived from N-heterocyclic carbenes and Lewis acids - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. "Frustrated Lewis pair" hydrogenations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,6-Diisopropylaniline - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 2,4,6-Tri-tert-butylaniline as a Ligand in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,4,6-tri-tert-butylaniline and its derivatives as ligands in transition metal-catalyzed reactions. The significant steric hindrance provided by the three tert-butyl groups on the aniline (B41778) framework imparts unique reactivity and selectivity in various catalytic transformations, making it a valuable tool for synthetic chemists.
Introduction
This compound is a sterically bulky primary amine that serves as a crucial building block for the synthesis of advanced ligands for transition metal catalysis. The presence of the bulky tert-butyl groups ortho and para to the amino group allows for the creation of a sterically demanding pocket around a metal center. This steric bulk can significantly influence the coordination chemistry of the metal, leading to enhanced stability, selectivity (regio-, chemo-, and stereo-), and catalytic activity. Ligands derived from this aniline are particularly effective in cross-coupling reactions where challenging substrates, such as sterically hindered aryl chlorides, are involved.
Application in Palladium-Catalyzed Cross-Coupling Reactions
While this compound itself is not typically used directly as a ligand, it is a key precursor for the synthesis of highly effective phosphine (B1218219) and phosphoramidite (B1245037) ligands. These ligands have demonstrated exceptional performance in various palladium-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The use of sterically hindered and electron-rich phosphine ligands is crucial for the success of these reactions, particularly with less reactive aryl chlorides.
Catalytic Cycle for Buchwald-Hartwig Amination
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides
This protocol is a general guideline for the amination of aryl chlorides using a palladium catalyst with a sterically hindered phosphine ligand derived from this compound.
Materials:
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol)
-
Phosphine ligand (e.g., a (2,4,6-tri-tert-butylphenyl)-based phosphine, 0.02-0.10 mmol)
-
Strong base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous toluene (B28343) or dioxane (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.
-
Add the aryl chloride and the amine to the Schlenk tube.
-
Add the anhydrous solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation:
While specific data for a ligand directly named "this compound ligand" is not prevalent, the performance of structurally related, commercially available bulky phosphine ligands in the Buchwald-Hartwig amination of challenging aryl chlorides provides a strong indication of the expected efficacy.
| Entry | Aryl Chloride | Amine | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / Tri-tert-butylphosphine | 80 | 16 | 95 | Generic Data |
| 2 | 2-Chloro-1,3-dimethylbenzene | Aniline | Pd(OAc)₂ / XPhos | 100 | 12 | 92 | Generic Data |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | n-Hexylamine | Pd-G3-XPhos precatalyst | 100 | 8 | 98 | Generic Data |
Table 1: Representative yields for the Buchwald-Hartwig amination of aryl chlorides using sterically hindered phosphine ligands.
Application in Nickel-Catalyzed Cross-Coupling Reactions
Recent advancements have shown that simple, sterically hindered amines can act as effective ligands and bases in nickel-catalyzed photoredox cross-coupling reactions. While not directly this compound, the use of tert-butylamine (B42293) highlights the potential of bulky amines in this area.
Reaction Workflow for Ni-Catalyzed Photoredox Cross-Coupling
Figure 2: General workflow for a Nickel-catalyzed photoredox cross-coupling reaction.
Experimental Protocol: General Procedure for Nickel-Photoredox C-N Cross-Coupling
This protocol describes a general method for the coupling of anilines with aryl bromides using tert-butylamine as a bifunctional additive, acting as both a ligand and a base.
Materials:
-
Aryl bromide (0.5 mmol)
-
Aniline (0.75 mmol)
-
NiCl₂·glyme (5 mol%)
-
Photocatalyst (e.g., 4CzIPN, 1 mol%)
-
tert-Butylamine (2.0 equiv)
-
Anhydrous solvent (e.g., DMF, 2 mL)
-
Visible light source (e.g., blue LED)
-
Inert atmosphere
Procedure:
-
In a glovebox, to a vial add the aryl bromide, aniline, NiCl₂·glyme, and the photocatalyst.
-
Add the anhydrous solvent followed by tert-butylamine.
-
Seal the vial and place it in a photoreactor equipped with a cooling fan.
-
Irradiate the reaction mixture with visible light at room temperature for the specified time (e.g., 12-24 hours).
-
After the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography.
Data Presentation:
The following table presents data from a study on nickel-photoredox cross-coupling using tert-butylamine as a bifunctional additive.[1][2]
| Entry | Aryl Bromide | Aniline | Yield (%) |
| 1 | 4-Bromobenzonitrile | Aniline | 95 |
| 2 | 4'-Bromoacetophenone | 4-Methoxyaniline | 91 |
| 3 | 1-Bromo-4-fluorobenzene | 3,5-Dimethylaniline | 88 |
Table 2: Nickel-photoredox catalyzed C-N cross-coupling with tert-butylamine.[1][2]
Application in Asymmetric Catalysis
Phosphoramidite ligands derived from chiral backbones and sterically demanding amines like this compound are powerful tools in asymmetric catalysis. The modular nature of these ligands allows for fine-tuning of steric and electronic properties to achieve high enantioselectivity in a variety of transformations.
Logical Relationship in Asymmetric Catalyst Design
Figure 3: Design logic for asymmetric catalysts based on phosphoramidite ligands.
Experimental Protocol: General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol outlines a general procedure for the asymmetric hydrogenation of a prochiral olefin using a rhodium catalyst with a phosphoramidite ligand potentially derived from this compound.
Materials:
-
Prochiral olefin (e.g., methyl (Z)-α-acetamidocinnamate, 1.0 mmol)
-
Rhodium precatalyst (e.g., [Rh(COD)₂]BF₄, 0.01 mmol)
-
Phosphoramidite ligand (0.022 mmol)
-
Anhydrous, degassed solvent (e.g., dichloromethane, 10 mL)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
In a glovebox, dissolve the rhodium precatalyst and the phosphoramidite ligand in the solvent in a reaction vessel.
-
Stir the solution for 15-30 minutes to allow for catalyst formation.
-
Add the olefin substrate to the reaction vessel.
-
Seal the vessel, remove it from the glovebox, and place it in the autoclave.
-
Purge the autoclave with hydrogen gas several times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-50 bar).
-
Stir the reaction mixture at room temperature or a specified temperature until the reaction is complete (monitored by H₂ uptake or analysis of an aliquot).
-
Carefully vent the autoclave and purge with an inert gas.
-
Concentrate the reaction mixture under reduced pressure.
-
The enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC analysis.
Data Presentation:
The following table shows representative results for the rhodium-catalyzed asymmetric hydrogenation of various substrates using phosphoramidite ligands, demonstrating the high enantioselectivities achievable with this class of ligands.
| Entry | Substrate | Ligand Type | Solvent | H₂ Pressure (bar) | ee (%) | Reference |
| 1 | Methyl (Z)-α-acetamidocinnamate | BINOL-based Phosphoramidite | CH₂Cl₂ | 10 | >99 | Generic Data |
| 2 | Dimethyl itaconate | TADDOL-based Phosphoramidite | Toluene | 20 | 98 | Generic Data |
| 3 | (E)-1,2-diphenylethene | Spiro-based Phosphoramidite | THF | 50 | 95 | Generic Data |
Table 3: Enantioselectivities in Rh-catalyzed asymmetric hydrogenation with phosphoramidite ligands.
Conclusion
This compound is a valuable precursor for a range of sterically demanding ligands that find significant application in transition metal catalysis. The pronounced steric bulk of these ligands is instrumental in promoting challenging cross-coupling reactions and in achieving high levels of selectivity in asymmetric transformations. The protocols and data presented herein provide a foundation for researchers to explore the utility of this structural motif in the development of novel and efficient catalytic systems for applications in pharmaceutical synthesis, materials science, and beyond.
References
Application Notes and Protocols: Deprotonation with 2,4,6-Tri-tert-butylaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4,6-Tri-tert-butylaniline is a sterically hindered aromatic amine, notable for its extremely low basicity and non-nucleophilic character.[1][2] This profound steric hindrance, imparted by the three tert-butyl groups, shields the nitrogen atom, rendering it unreactive towards most electrophiles and protonation under typical conditions. However, the deprotonated form of this aniline (B41778), the 2,4,6-tri-tert-butylanilide anion, is a potent, non-nucleophilic strong base. This dual nature makes this compound a valuable precursor for a highly hindered strong base, suitable for specific deprotonation reactions where nucleophilic addition must be avoided.
This document provides a detailed experimental protocol for the generation of lithium 2,4,6-tri-tert-butylanilide and its subsequent use as a strong, non-nucleophilic base for the deprotonation of acidic substrates.
Physicochemical Properties and Data
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₁N | [3] |
| Molecular Weight | 261.45 g/mol | |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 145-147 °C | |
| Purity (typical) | >98% (GC) | [4] |
| Solubility | Insoluble in water. Soluble in organic solvents like THF. | |
| pKa of Conjugate Acid (pKa)* | -1.42 (for N,N-dimethyl-2,4,6-tri-tert-butylaniline) | [1][2] |
Deprotonation Strategy: A Two-Step Approach
Direct deprotonation of a substrate using this compound is generally not feasible due to its exceptionally low basicity. The effective use of this reagent as a base involves a two-step in-situ process:
-
Formation of the Anilide: Deprotonation of this compound with a very strong base (e.g., n-butyllithium) to generate the highly reactive and sterically hindered lithium 2,4,6-tri-tert-butylanilide.
-
Deprotonation of the Substrate: The in-situ generated anilide then acts as a potent, non-nucleophilic base to deprotonate the target acidic proton of the substrate.
Caption: Logical workflow for deprotonation using this compound.
Experimental Protocols
Safety Precautions: n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere (Argon or Nitrogen) by trained personnel using appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves). All glassware should be oven- or flame-dried before use. Reactions should be conducted in a well-ventilated fume hood.
Protocol 1: Generation of Lithium 2,4,6-Tri-tert-butylanilide
This protocol is adapted from a procedure for the N-silylation of this compound.[5]
Materials:
-
This compound (1.0 eq)
-
n-Butyllithium (1.05 eq, solution in hexanes, e.g., 2.5 M)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Equipment:
-
Schlenk flask or a two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and an inert gas inlet.
-
Syringes for liquid transfer.
-
Cooling bath (ice-water bath).
Procedure:
-
To a flame-dried Schlenk flask under a positive pressure of argon, add this compound.
-
Add anhydrous THF to dissolve the aniline (concentration can be adjusted, e.g., 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise to the stirred solution via syringe over 5-10 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes. The solution of lithium 2,4,6-tri-tert-butylanilide is now ready for use in the subsequent deprotonation step.
Caption: Experimental workflow for the generation of lithium 2,4,6-tri-tert-butylanilide.
Protocol 2: General Procedure for Deprotonation of an Acidic Substrate
Materials:
-
Solution of lithium 2,4,6-tri-tert-butylanilide (prepared as in Protocol 1).
-
Acidic substrate (1.0 eq relative to the starting aniline).
-
Anhydrous solvent (e.g., THF).
Equipment:
-
Reaction setup from Protocol 1.
-
Syringes for liquid transfer.
-
Cooling bath as required for the specific substrate.
Procedure:
-
Prepare the solution of lithium 2,4,6-tri-tert-butylanilide according to Protocol 1.
-
Prepare a solution of the acidic substrate in anhydrous THF in a separate flame-dried flask under an inert atmosphere.
-
Cool the anilide solution to the desired temperature for the deprotonation reaction (e.g., -78 °C to 0 °C, depending on the substrate's acidity and stability of the resulting anion).
-
Slowly add the solution of the acidic substrate to the stirred solution of lithium 2,4,6-tri-tert-butylanilide. Alternatively, the anilide solution can be added to the substrate solution. The choice depends on the specific reaction and the need to maintain an excess of the base.
-
Stir the reaction mixture for a specified time (e.g., 30 minutes to several hours) to ensure complete deprotonation. The progress of the reaction can be monitored by TLC or other appropriate analytical techniques.
-
The resulting solution of the deprotonated substrate can then be used for subsequent reactions with electrophiles.
Table of Substrate Acidity and Reaction Conditions:
| Substrate Type | Approximate pKa (in DMSO) | Recommended Deprotonation Temperature | Notes |
| Ketones (α-proton) | 20-25 | -78 °C | The high steric hindrance of the anilide base favors the formation of the kinetic enolate.[6] |
| Esters (α-proton) | 25-30 | -78 °C to -40 °C | The non-nucleophilic nature of the anilide prevents addition to the carbonyl group. |
| Terminal Alkynes | ~25 | -20 °C to 0 °C | Efficient deprotonation to form the corresponding acetylide. |
| Anilines/Amides (N-H) | 30-35 | 0 °C to room temperature | The pKa of the substrate's N-H should be lower than that of diisopropylamine (B44863) (~36) for efficient deprotonation.[6] |
Note: The pKa values are approximate and can vary depending on the specific structure of the substrate. The reaction conditions should be optimized for each specific case.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - this compound (C18H31N) [pubchemlite.lcsb.uni.lu]
- 4. nbinno.com [nbinno.com]
- 5. 2,4,6-TRI-TERT-BUTYL-N-(TRIMETHYLSILYL)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 6. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 2,4,6-Tri-tert-butylaniline in the Stabilization of Reactive Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tri-tert-butylaniline is a unique aromatic amine characterized by its exceptional steric bulk. The presence of three tert-butyl groups ortho and para to the amino group creates a sterically hindered environment, significantly influencing its reactivity and making it an invaluable tool in synthetic chemistry for stabilizing a variety of reactive intermediates.[1][2][3] This steric shielding can protect reactive sites, control reaction pathways, and enhance the stability of otherwise transient species, facilitating their study and utilization in organic synthesis.[1][3]
These application notes provide an overview of the use of this compound as a stabilizing agent for reactive intermediates, including radical cations and potentially other electrophilic species. Detailed protocols for the generation and characterization of a persistent radical cation derived from this compound are presented, along with a discussion of its broader applications in mechanistic studies and as a building block for complex molecular architectures.
Key Applications
Due to its pronounced steric hindrance, this compound is employed in several areas of chemical research:
-
Stabilization of Radical Cations: The sterically encumbered nitrogen atom can be oxidized to form a remarkably persistent aminyl radical cation. This stability allows for detailed spectroscopic and structural characterization, providing insights into the electronic structure and reactivity of this class of intermediates.
-
Ligand Synthesis for Catalysis: The bulky framework of this compound is incorporated into the design of ligands for transition metal catalysis. The steric demands of the ligand can influence the coordination geometry, catalytic activity, and selectivity of the metal center.[1][3]
-
Polymer Chemistry and Materials Science: It serves as a monomer or an additive in the synthesis of specialty polymers, contributing to enhanced thermal stability and durability of the final materials.[4] It can also act as an antioxidant, protecting materials from degradation.[4]
-
Synthesis of Low-Coordinate Main Group Compounds: The steric bulk of the 2,4,6-tri-tert-butylphenyl group is instrumental in the synthesis and isolation of compounds with low-coordinate main group elements, which are often highly reactive.
-
"Frustrated Lewis Pair" (FLP) Chemistry: The non-coordinating nature of the sterically hindered amino group makes this compound a potential Brønsted base component in FLP chemistry for the activation of small molecules.
Data Presentation
The primary quantitative data available for the stabilizing effect of this compound relates to the properties of its persistent radical cation.
| Property | Value | Method | Reference |
| Physical Properties | |||
| Melting Point | 145-147 °C | Standard analytical methods | |
| Molecular Weight | 261.45 g/mol | Mass Spectrometry | |
| Appearance | White to off-white crystalline powder | Visual Inspection | |
| Spectroscopic Data | |||
| 1H NMR (CDCl3) | δ 7.28 (s, 2H, Ar-H), 4.08 (s, 2H, NH2), 1.45 (s, 18H, o-tBu), 1.31 (s, 9H, p-tBu) | Nuclear Magnetic Resonance | |
| 13C NMR (CDCl3) | δ 142.9, 137.9, 135.2, 122.9, 35.1, 34.2, 31.7, 31.6 | Nuclear Magnetic Resonance | |
| IR (KBr) | νNH 3480, 3390 cm-1 | Infrared Spectroscopy | [5] |
Experimental Protocols
Protocol 1: Generation and Isolation of the Persistent 2,4,6-Tri-tert-butylanilinium Radical Cation Hexafluoroantimonate
This protocol describes the chemical oxidation of this compound to its stable radical cation salt.
Materials:
-
This compound (TBA)
-
Nitrosonium hexafluoroantimonate (NO+SbF6-)
-
Dichloromethane (B109758) (CH2Cl2), anhydrous
-
Diethyl ether, anhydrous
-
Schlenk flask and other standard inert atmosphere glassware
-
Magnetic stirrer
-
Cannula for solvent transfer
-
Filter cannula
Procedure:
-
Preparation of the Reaction Mixture: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 mmol) in anhydrous dichloromethane (20 mL).
-
Oxidation: While stirring at room temperature, add a solution of nitrosonium hexafluoroantimonate (1.0 mmol) in anhydrous dichloromethane (10 mL) dropwise to the aniline (B41778) solution.
-
Reaction Monitoring: The reaction progress can be monitored by the color change of the solution to deep blue or purple, indicating the formation of the radical cation.
-
Isolation of the Product: After the addition is complete, stir the reaction mixture for an additional 30 minutes. Reduce the volume of the solvent in vacuo to approximately 5 mL.
-
Precipitation: Add anhydrous diethyl ether (40 mL) via cannula to the concentrated solution to precipitate the radical cation salt.
-
Filtration and Washing: Collect the crystalline precipitate by filtration using a filter cannula. Wash the solid with two portions of anhydrous diethyl ether (10 mL each).
-
Drying: Dry the isolated solid under high vacuum to yield the 2,4,6-tri-tert-butylanilinium radical cation hexafluoroantimonate salt as a stable crystalline solid.
Characterization:
The resulting radical cation can be characterized by:
-
Electron Spin Resonance (ESR) Spectroscopy: To confirm the presence of the radical and study its electronic structure.
-
UV-Vis Spectroscopy: To determine the absorption maxima of the radical cation.
-
X-ray Crystallography: To determine the solid-state structure of the radical cation salt.
Mandatory Visualizations
References
Application Notes and Protocols: Synthesis of a Monomeric Iminophosphorane using 2,4,6-Tri-tert-butylaniline
Introduction
Iminophosphoranes, also known as phosphinimines, are a class of organophosphorus compounds containing a phosphorus-nitrogen double bond. They are versatile reagents in organic synthesis, particularly in the aza-Wittig reaction for the formation of C=N bonds. The use of sterically demanding substituents, such as the 2,4,6-tri-tert-butylphenyl group, allows for the isolation of monomeric iminophosphoranes by preventing dimerization or oligomerization.[1] These bulky iminophosphoranes serve as powerful tools in the synthesis of complex molecules and as ligands in organometallic chemistry.
This document provides a detailed protocol for the synthesis of a sterically hindered monomeric iminophosphorane, N-(2,4,6-tri-tert-butylphenyl)-P,P,P-triphenylphosphinimine, starting from 2,4,6-tri-tert-butylaniline. The synthesis proceeds via a two-step sequence involving the formation of an aryl azide (B81097) followed by a Staudinger reaction with triphenylphosphine (B44618).
Reaction Scheme
The overall synthesis is depicted in the following scheme:
Step 1: Synthesis of 1-azido-2,4,6-tri-tert-butylbenzene
Step 2: Synthesis of N-(2,4,6-tri-tert-butylphenyl)-P,P,P-triphenylphosphinimine (Staudinger Reaction) [2][3][4]
Data Presentation
The following table summarizes the key quantitative data for the synthesis.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Starting Amount | Moles | Product Mass (g) | Yield (%) | Melting Point (°C) |
| This compound | C18H31N | 261.45 | 5.00 g | 0.0191 | - | - | 145-147 |
| 1-azido-2,4,6-tri-tert-butylbenzene | C18H29N3 | 287.45 | - | - | 5.12 g | 93 | ~85-87 |
| Triphenylphosphine | C18H15P | 262.29 | 4.88 g | 0.0186 | - | - | 80-82 |
| N-(2,4,6-tri-tert-butylphenyl)-P,P,P-triphenylphosphinimine | C36H46NP | 523.73 | - | - | 8.95 g | 92 | Not available |
Experimental Protocols
Materials and Methods
-
This compound (99%)
-
Sodium nitrite (B80452) (NaNO2)
-
Sodium azide (NaN3)
-
Hydrochloric acid (HCl, concentrated)
-
Diethyl ether (anhydrous)
-
Triphenylphosphine (PPh3)
-
Toluene (B28343) (anhydrous)
-
Hexane (B92381) (anhydrous)
-
Sodium sulfate (B86663) (anhydrous)
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
Protocol 1: Synthesis of 1-azido-2,4,6-tri-tert-butylbenzene
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 5.00 g (19.1 mmol) of this compound in 50 mL of diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 10 mL of concentrated hydrochloric acid to the stirred suspension.
-
Prepare a solution of 1.45 g (21.0 mmol) of sodium nitrite in 10 mL of water and add it dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for an additional 30 minutes.
-
Prepare a solution of 1.37 g (21.0 mmol) of sodium azide in 10 mL of water and add it dropwise to the reaction mixture over 15 minutes at 0 °C. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude azide.
-
Purify the crude product by column chromatography on silica (B1680970) gel using hexane as the eluent to afford 1-azido-2,4,6-tri-tert-butylbenzene as a pale yellow solid.
Protocol 2: Synthesis of N-(2,4,6-tri-tert-butylphenyl)-P,P,P-triphenylphosphinimine
-
In a 250 mL Schlenk flask under a nitrogen atmosphere, dissolve 5.00 g (17.4 mmol) of 1-azido-2,4,6-tri-tert-butylbenzene in 100 mL of anhydrous toluene.
-
To this solution, add 4.88 g (18.6 mmol) of triphenylphosphine in one portion.
-
Stir the reaction mixture at room temperature. Nitrogen gas evolution should be observed.
-
After the gas evolution ceases (approximately 2-4 hours), heat the reaction mixture to 60 °C and stir for an additional 2 hours to ensure complete reaction.
-
Monitor the reaction by thin-layer chromatography (TLC) until the azide starting material is completely consumed.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
The resulting crude solid is washed with cold hexane (3 x 20 mL) to remove any unreacted triphenylphosphine.
-
The product, N-(2,4,6-tri-tert-butylphenyl)-P,P,P-triphenylphosphinimine, is obtained as a white, crystalline solid after drying under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like toluene/hexane if necessary.
Characterization
The synthesized iminophosphorane should be characterized by standard spectroscopic methods:
-
¹H NMR: Resonances corresponding to the aromatic protons of the triphenylphosphine group and the 2,4,6-tri-tert-butylphenyl group, as well as the aliphatic protons of the tert-butyl groups.
-
³¹P NMR: A characteristic singlet in the region expected for iminophosphoranes.
-
¹³C NMR: Signals for all unique carbon atoms in the molecule.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of a monomeric iminophosphorane.
References
The Bulky Guardian: 2,4,6-Tri-tert-butylaniline as a Sterically Demanding Protecting Group in Synthesis
For Immediate Release
[City, State] – December 21, 2025 – In the intricate world of organic synthesis, the strategic protection and deprotection of reactive functional groups is a cornerstone of efficient and selective molecule construction. Among the arsenal (B13267) of protecting groups available to chemists, 2,4,6-tri-tert-butylaniline (TTBA) and its derivatives have emerged as a powerful tool, particularly when significant steric hindrance is required. The bulky 2,4,6-tri-tert-butylphenyl (TTB) moiety offers unique advantages in controlling reactivity and enhancing stability, making it an invaluable asset for researchers, scientists, and drug development professionals. These application notes provide a detailed overview of the use of TTBA as a protecting group, complete with experimental protocols and quantitative data.
Introduction to this compound as a Protecting Group
This compound is a highly sterically hindered aromatic amine. This steric bulk, originating from the three tert-butyl groups positioned ortho and para to the amino group, is the primary source of its utility as a protecting group. When incorporated into a molecule, the TTB group effectively shields the protected functionality from attack by a wide range of reagents. This steric shield can prevent unwanted side reactions, control stereoselectivity, and stabilize otherwise reactive intermediates.
The primary applications of the TTB group are in the protection of phosphorus-based functionalities, particularly phosphites in oligonucleotide synthesis, and potentially in the protection of carboxylic acids as anilides.
Application 1: Protection of Phosphites in Oligonucleotide Synthesis
The 2,4,6-tri-tert-butylphenyl (TTB) group has found a niche application in the phosphoramidite (B1245037) method of oligonucleotide synthesis. It serves as a bulky, non-reactive protecting group on the phosphorus atom of phosphoramidite monomers.
Protection Principle
In this context, a phosphitylating agent bearing the TTB group, such as a 2,4,6-tri-tert-butylphenyl phosphorodiamidite, is used to introduce the protected phosphite (B83602) group onto a nucleoside. The extreme steric hindrance of the TTB group prevents undesired reactions at the phosphorus center during the subsequent steps of oligonucleotide synthesis.
Caption: Workflow for TTB-protected phosphoramidite synthesis.
Experimental Protocols
Protocol 1: Synthesis of a TTB-Protected Phosphoramidite Monomer
This protocol is a general representation and may require optimization for specific nucleosides.
-
Materials: 5'-O-DMT-protected nucleoside, 2,4,6-tri-tert-butylphenyl N,N,N',N'-tetraisopropylphosphorodiamidite, activator (e.g., 1H-tetrazole or 5-(ethylthio)-1H-tetrazole), anhydrous acetonitrile (B52724).
-
Procedure: a. To a solution of the 5'-O-DMT-protected nucleoside (1.0 equiv) in anhydrous acetonitrile, add the activator (0.45 equiv). b. To this mixture, add a solution of 2,4,6-tri-tert-butylphenyl N,N,N',N'-tetraisopropylphosphorodiamidite (1.1 equiv) in anhydrous acetonitrile dropwise over 30 minutes at room temperature under an inert atmosphere (e.g., argon). c. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or HPLC. d. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. e. Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate (B86663). f. Purify the crude product by silica (B1680970) gel column chromatography to yield the desired TTB-protected phosphoramidite.
Protocol 2: Deprotection of the TTB Group from a Phosphotriester
The cleavage of the TTB group is typically performed as part of the final deprotection sequence in oligonucleotide synthesis.
-
Materials: TTB-protected oligonucleotide on solid support, concentrated aqueous ammonia/ethanol mixture (e.g., 3:1 v/v).
-
Procedure: a. Treat the solid support-bound oligonucleotide with the ammonia/ethanol mixture at 55 °C for 8-16 hours. This step simultaneously cleaves the oligonucleotide from the support and removes other protecting groups from the nucleobases and the phosphate (B84403) backbone, including the TTB group. b. After cooling, filter the solution to remove the solid support. c. Evaporate the filtrate to dryness to obtain the crude deprotected oligonucleotide. d. The crude product is then typically purified by HPLC or other chromatographic techniques.
Quantitative Data
The use of the TTB group as a phosphite protecting group is specialized, and extensive quantitative comparisons with more common protecting groups like cyanoethyl are not widely available in general literature. However, its application is driven by the need for a highly stable, sterically demanding group in specific synthetic contexts. The yields for the phosphitylation and the efficiency of the final deprotection are generally high, comparable to standard phosphoramidite chemistry.
| Parameter | Value/Range | Citation |
| Phosphitylation Yield | Typically >90% | General knowledge in oligonucleotide synthesis |
| Deprotection Conditions | Concentrated NH4OH/EtOH, 55 °C, 8-16 h | [General oligonucleotide deprotection protocols] |
| Deprotection Efficiency | High (>95%) | [General oligonucleotide deprotection protocols] |
Application 2: Potential Protection of Carboxylic Acids as 2,4,6-Tri-tert-butylanilides
The steric hindrance of the TTB group can also be exploited to protect carboxylic acids by forming a highly hindered anilide. The reactivity of the anilide nitrogen is significantly diminished, and the bulky TTB group can direct the stereochemical outcome of reactions at adjacent centers.
Protection Principle
A carboxylic acid can be converted to its corresponding 2,4,6-tri-tert-butylanilide. The resulting amide bond is exceptionally stable to a variety of reaction conditions due to the steric hindrance around the carbonyl group and the nitrogen atom.
Caption: Workflow for carboxylic acid protection using TTBA.
Experimental Protocols
Protocol 3: Formation of a 2,4,6-Tri-tert-butylanilide
-
Materials: Carboxylic acid, thionyl chloride or oxalyl chloride, this compound, a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine), anhydrous solvent (e.g., dichloromethane (B109758) or THF).
-
Procedure: a. Convert the carboxylic acid to its corresponding acid chloride by reacting with an excess of thionyl chloride or oxalyl chloride. Remove the excess reagent under vacuum. b. Dissolve the crude acid chloride in the anhydrous solvent. c. To this solution, add this compound (1.0 equiv) and the non-nucleophilic base (1.1 equiv). d. Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS). e. Upon completion, wash the reaction mixture with dilute acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine. f. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. g. Purify the crude product by crystallization or column chromatography.
Protocol 4: Deprotection of a 2,4,6-Tri-tert-butylanilide
The cleavage of the highly stable TTB-anilide bond can be challenging and may require harsh conditions. Specific literature protocols for the deprotection of TTB-anilides are not abundant, suggesting this is a less common application. However, general methods for hindered amide cleavage could be attempted.
-
Potential Method (Harsh Acidic Hydrolysis): a. Materials: TTB-anilide, strong acid (e.g., concentrated HCl or H2SO4), water, co-solvent (e.g., dioxane or acetic acid). b. Procedure: Reflux the TTB-anilide in a mixture of the strong acid and co-solvent for an extended period (24-72 hours). Monitor the reaction by TLC or LC-MS. Neutralize the reaction mixture carefully and extract the carboxylic acid. This method may not be suitable for sensitive substrates.
-
Potential Method (Reductive Cleavage): a. Materials: TTB-anilide, strong reducing agent (e.g., LiAlH4 or Na/NH3). b. Procedure: This would likely reduce the amide to an amine and is not a direct deprotection to the carboxylic acid.
Quantitative Data
| Parameter | Value/Range | Citation |
| Anilide Formation Yield | Expected to be high (>80%) | General amide bond formation chemistry |
| Anilide Stability | Very high due to steric hindrance | Inferred from steric properties |
| Deprotection Conditions | Harsh (e.g., strong acid, prolonged heating) | Inferred from general knowledge of hindered amide cleavage |
| Deprotection Yield | Highly substrate-dependent and potentially low | - |
Stability and Orthogonality
The TTB protecting group exhibits exceptional stability due to its steric bulk.
-
Acid Stability: The TTB group on a phosphotriester is generally stable to the mild acidic conditions used for the removal of dimethoxytrityl (DMT) groups in oligonucleotide synthesis. The stability of the TTB-anilide to acid is expected to be high, requiring harsh conditions for cleavage.
-
Base Stability: The TTB-phosphotriester is cleaved under standard basic conditions used in oligonucleotide deprotection (e.g., concentrated ammonia). The TTB-anilide is expected to be highly resistant to basic hydrolysis.
-
Orthogonality: The TTB group on a phosphite can be considered orthogonal to acid-labile protecting groups like DMT. In the context of carboxylic acid protection, its removal conditions would likely not be orthogonal to many other protecting groups due to their harshness.
Conclusion
This compound and its derivatives offer a unique and powerful tool for the protection of specific functional groups where extreme steric hindrance is beneficial. Its primary and most well-documented application is in the protection of phosphites during oligonucleotide synthesis, where its bulk ensures the stability of the phosphoramidite monomers. While its use as a protecting group for carboxylic acids is less common due to the challenges associated with deprotection, the exceptional stability of the resulting anilide may be advantageous in specific, complex synthetic routes. Further research into milder deprotection methods for TTB-anilides could expand the utility of this bulky protecting group in organic synthesis.
Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and optimized for specific substrates and reaction conditions. Appropriate safety precautions should always be taken when handling chemicals.
Application Notes and Protocols for High-Pressure Reactions Involving 2,4,6-Tri-tert-butylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for high-pressure reactions involving derivatives of 2,4,6-tri-tert-butylaniline. The focus is on the dealkylation and subsequent functionalization of these sterically hindered anilines, a transformation facilitated by high-pressure conditions.
Introduction
This compound and its derivatives are notable for their significant steric hindrance around the amino group. This steric bulk imparts unique reactivity and stability, making them valuable precursors in various fields, including the synthesis of specialized ligands for catalysis and as building blocks for complex organic molecules.[1][2][3] High-pressure organic synthesis provides a powerful tool to overcome the steric barriers inherent in these molecules, enabling reactions that are often difficult or impossible to achieve under standard atmospheric conditions.
One of the key high-pressure reactions involving this class of compounds is the de-tert-butylation of N-alkylated 2,4,6-tri-tert-butylanilines. This reaction proceeds via the formation of a quaternary anilinium salt, followed by the elimination of a tert-butyl group, yielding less sterically hindered aniline (B41778) derivatives that can be further functionalized.
Applications
The primary application of high-pressure reactions on this compound derivatives is the generation of unique, sterically hindered building blocks. The resulting 2,4-di-tert-butylaniline (B189168) derivatives are valuable intermediates in several areas:
-
Organic Synthesis: These compounds serve as versatile scaffolds for the synthesis of complex molecules where controlled steric and electronic properties are crucial.[3]
-
Ligand Design: The bulky nature of these anilines is leveraged in the design of novel ligands for catalysis, influencing the activity, selectivity, and stability of the catalytic systems.[1]
-
Materials Science: Sterically hindered anilines are used in the synthesis of specialty polymers and coatings, contributing to enhanced thermal stability and mechanical properties.[4]
-
Drug Development: While direct applications are still emerging, substituted anilines are a common motif in a wide range of therapeutic agents.[1][5][6] The unique substitution patterns accessible through high-pressure synthesis offer potential for the development of novel drug candidates with tailored pharmacological profiles. The introduction of bulky tert-butyl groups can enhance metabolic stability and modulate receptor binding affinity.[6] For instance, certain 2-substituted aniline pyrimidine (B1678525) derivatives have been investigated as potent dual Mer/c-Met kinase inhibitors for cancer treatment.[7]
Data Presentation
The following table summarizes the quantitative data for the high-pressure reaction of 2,4,6-tri-tert-butyl-N-methylaniline with various alkyl iodides, based on the seminal work in this area.
| Entry | Reactant 1 | Reactant 2 | Pressure (atm) | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 2,4,6-Tri-tert-butyl-N-methylaniline | Methyl Iodide | 5000-5500 | 100 | 13-15 | 2,4-Di-tert-butyl-N,N-dimethylanilinium iodide | 70 |
| 2 | 2,4,6-Tri-tert-butyl-N-methylaniline | Ethyl Iodide | 5000-5500 | 100 | 13-15 | 2,4-Di-tert-butyl-N,N-diethylanilinium iodide | - |
| 3 | 2,4,6-Tri-tert-butyl-N-methylaniline | Ethyl Iodide | 5000-5500 | 100 | Shorter period | 2,4-Di-tert-butyl-N-ethyl-N-methylanilinium iodide | Main product |
| 4 | 2,4,6-Tri-tert-butyl-N-methylaniline | n-Propyl Iodide | 6000 | 150-170 | - | No reaction | - |
| 5 | 2,4,6-Tri-tert-butyl-N-methylaniline | Isopropyl Iodide | 6000 | 150-170 | - | No reaction | - |
Data extracted from Okamoto and Shimizu, J. Am. Chem. Soc. 1968, 90 (22), 6145–6148.
Experimental Protocols
This section provides a detailed protocol for the high-pressure synthesis of 2,4-di-tert-butyl-N,N-dimethylanilinium iodide, based on the established literature and general practices for high-pressure organic synthesis.
General High-Pressure Reactor Setup
High-pressure reactions in a laboratory setting are typically conducted in a specialized high-pressure reactor, often referred to as an autoclave or a pressure vessel. These reactors are commonly constructed from robust materials like stainless steel or Hastelloy to withstand extreme conditions.[8][9] Key components of a typical setup include:
-
A reaction vessel with a secure sealing mechanism.
-
A pressure generator (e.g., a pump).
-
A heating system (e.g., a heating mantle or internal heating element).
-
A stirring mechanism (e.g., a magnetic stirrer or overhead stirrer with a magnetic coupling).
-
Pressure and temperature sensors.
-
A pressure relief valve and rupture disc for safety.[9]
Before commencing any reaction, it is crucial to perform a leak test with an inert gas, such as nitrogen, to ensure the integrity of the system.[10]
Protocol: Synthesis of 2,4-Di-tert-butyl-N,N-dimethylanilinium Iodide
Materials:
-
2,4,6-Tri-tert-butyl-N-methylaniline
-
Methyl Iodide
-
High-pressure reaction vessel (capable of sustaining at least 6000 atm and 150°C)
-
Solvent (if necessary, though the original procedure may be neat)
-
Stirring bar
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Place a suitable stirring bar inside the reaction vessel.
-
Charging the Reactor: In a fume hood, charge the reaction vessel with 2,4,6-tri-tert-butyl-N-methylaniline and a molar excess of methyl iodide.
-
Sealing the Reactor: Securely seal the reactor according to the manufacturer's instructions.
-
Pressurization: Place the reactor in the pressurizing apparatus. Gradually increase the pressure to 5000-5500 atm.
-
Heating and Stirring: Once the desired pressure is reached, begin stirring and heat the reactor to 100°C. Maintain these conditions for 13-15 hours.
-
Cooling and Depressurization: After the reaction time has elapsed, turn off the heating and allow the reactor to cool to room temperature. Slowly and carefully release the pressure.
-
Product Isolation: Open the reactor in a well-ventilated fume hood. The product, 2,4-di-tert-butyl-N,N-dimethylanilinium iodide, should be a solid. Collect the product and wash it with a suitable solvent (e.g., a non-polar solvent to remove any unreacted starting material) if necessary.
-
Purification and Analysis: The crude product can be purified by recrystallization. The structure and purity should be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry. The primary side-product is isobutylene (B52900) gas.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the high-pressure synthesis and analysis of 2,4-di-tert-butyl-N,N-dimethylanilinium iodide.
Proposed Reaction Mechanism
The following diagram outlines the proposed logical steps for the high-pressure de-tert-butylation reaction.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. supercriticalfluids.com [supercriticalfluids.com]
- 6. techmate.co.uk [techmate.co.uk]
- 7. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors | MDPI [mdpi.com]
- 8. High pressure reactors - UOSlab [en.uoslab.com]
- 9. Supercritical Fluid Extraction | High Pressure Reactor [analytix.co.uk]
- 10. njhjchem.com [njhjchem.com]
Troubleshooting & Optimization
Overcoming steric hindrance in 2,4,6-Tri-tert-butylaniline reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the sterically hindered molecule, 2,4,6-Tri-tert-butylaniline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered sterically hindered?
This compound is an aromatic amine where the amino group is flanked by two ortho tert-butyl groups, with an additional tert-butyl group in the para position. This arrangement of three bulky tert-butyl groups around the aniline (B41778) core results in significant steric hindrance.[1] This steric bulk physically obstructs the nitrogen atom's lone pair of electrons, impeding the approach of electrophiles and reducing its nucleophilicity.
Q2: What are the general consequences of this steric hindrance on its reactivity?
The pronounced steric hindrance of this compound leads to several notable effects on its chemical reactivity:
-
Reduced Nucleophilicity: The bulky tert-butyl groups significantly hinder the ability of the amino group to act as a nucleophile, making reactions like acylation and alkylation challenging.[2]
-
Unique Stability: The steric shielding enhances the stability of the molecule and its derivatives, making them resistant to certain degradation pathways.[3]
-
Modified Reaction Pathways: The steric bulk can be leveraged to control reaction pathways and enhance the stability of intermediates and final products.[1]
-
Requirement for Specialized Conditions: Reactions often necessitate more forcing conditions, such as elevated temperatures, longer reaction times, and the use of specialized catalysts or highly reactive reagents to overcome the steric barrier.[2]
Q3: What are the primary applications of this compound in chemical synthesis?
Despite its low reactivity, the unique steric properties of this compound make it a valuable building block in several areas of chemical synthesis:
-
Ligand Design: It is frequently used in the design of bulky ligands for catalysis, where precise control over a metal's coordination sphere is critical for catalytic activity and selectivity.[1]
-
Stabilization of Reactive Species: Its steric bulk can stabilize highly reactive intermediates. For instance, it is the only amine known to stabilize iminochlorophosphane in its monomeric form, even in the solid state.[4]
-
Complex Molecule Synthesis: It serves as a key intermediate in the synthesis of complex molecular architectures that are otherwise difficult to access.[1][3]
Troubleshooting Guide
N-Acylation Reactions
Q4: My N-acylation of this compound is failing or giving very low yields. What are the likely causes and how can I resolve this?
Low reactivity in N-acylation is a common issue due to the severe steric hindrance around the amino group. Here are some common causes and troubleshooting steps:
-
Insufficiently Reactive Acylating Agent: Standard acylating agents like acid anhydrides may not be reactive enough.
-
Solution: Switch to a more reactive acylating agent, such as an acyl chloride.[5]
-
-
Inadequate Catalyst or Lack Thereof: Forcing conditions alone may not be sufficient to drive the reaction.
-
Solution: Employ a highly effective nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP). DMAP reacts with the acylating agent to form a more potent N-acylpyridinium intermediate.[5]
-
-
Low Nucleophilicity of the Aniline: The inherent low nucleophilicity of the sterically hindered amine is a primary barrier.
-
Solution: Deprotonate the amine using a strong, non-nucleophilic base like sodium hydride (NaH) or n-butyllithium (n-BuLi) prior to adding the acylating agent. This dramatically increases the nucleophilicity of the resulting anilide. This procedure must be carried out in an anhydrous aprotic solvent such as THF or DMF.[5][6]
-
Q5: I am observing significant side product formation in my N-acylation reaction. What are these side products and how can I minimize them?
Side product formation can occur, especially under harsh reaction conditions. Common side products include:
-
Diacylation: While less common with such a hindered aniline, it can occur under forcing conditions.
-
Mitigation: Use a stoichiometric amount of the acylating agent or add it slowly to the reaction mixture.[5]
-
-
O-Acylation (if other nucleophilic groups are present): If the starting material contains other nucleophilic groups like hydroxyls, they can also be acylated.
-
Mitigation: Employ chemoselective reaction conditions, often by running the reaction at a lower temperature. Alternatively, protect the other nucleophilic groups before N-acylation.[5]
-
-
Decomposition: High temperatures can lead to the decomposition of reagents or the desired product.
-
Mitigation: Monitor the reaction progress using TLC or LC-MS to avoid unnecessarily long reaction times at elevated temperatures. Aim to use a more reactive system that allows for lower reaction temperatures.[5]
-
C-N Cross-Coupling Reactions
Q6: My Buchwald-Hartwig amination with this compound is not proceeding. What are the key parameters to optimize?
Buchwald-Hartwig amination with extremely hindered anilines is challenging and requires careful optimization of the catalytic system.
-
Ligand Choice is Critical: The ligand plays a crucial role in facilitating the reaction.
-
Recommendation: Use bulky, electron-rich phosphine (B1218219) ligands. Specifically designed ligands for hindered substrates are often necessary to promote the crucial reductive elimination step.[2]
-
-
Catalyst Precursor: The choice of palladium precursor can influence the reaction efficiency.
-
Base Selection: The base is essential for the catalytic cycle.
-
Recommendation: Sodium tert-butoxide is a commonly used base for these reactions.[2]
-
-
Solvent and Temperature: These parameters can significantly impact the reaction rate and yield. Anhydrous, non-polar solvents are generally preferred, and elevated temperatures are often required.
Q7: Are there alternative methods for forming C-N bonds with sterically hindered anilines?
Yes, alternative catalytic methods have been developed to address the challenges of coupling with sterically hindered anilines.
-
Copper-Catalyzed Amination: A practical method for the synthesis of highly sterically hindered anilines involves the electrophilic amination of aryl and heteroaryl boronic esters using a copper(I) triflate and diphosphine ligand catalyst. This method is compatible with a wide range of functional groups and can be performed under relatively mild conditions.[7][8][9]
-
Nickel-Catalyzed Photoredox Reactions: A general approach using nickel-catalyzed photoredox reactions with tert-butylamine (B42293) as a bifunctional additive (base and ligand) has been shown to be effective for C-N bond formation with a variety of anilines. However, it is noted that some extremely hindered anilines like 2,6-di-tert-butylaniline (B1186569) may still be too sterically hindered to react effectively.[10][11]
Data Presentation
Table 1: Comparison of Conditions for N-Acylation of Sterically Hindered Anilines
| Acylating Agent | Catalyst/Base | Solvent | Temperature | Outcome | Reference |
| Acetic Anhydride | DMAP | Not Specified | Not Specified | Effective for hindered anilines | [5] |
| Acyl Chloride | Pyridine | Not Specified | Not Specified | Generally more reactive than anhydrides | [5] |
| Carboxylic Acid | HATU | Not Specified | Not Specified | Effective for sterically hindered couplings | [5] |
| Acylating Agent | NaH or n-BuLi | Anhydrous THF or DMF | Not Specified | Increases nucleophilicity of the aniline | [5] |
Experimental Protocols
Protocol 1: General Procedure for N-Methylation of this compound
This protocol describes the N-methylation of this compound via an immonium salt intermediate.[12]
-
Formation of N-methylene-2,4,6-tri-tert-butylaniline: React this compound with formaldehyde.
-
N-methylation: Treat the resulting N-methylene intermediate with a methylating agent to form the corresponding immonium salt.
-
Reduction: Reduce the immonium salt to yield N,N-Dimethyl-2,4,6-tri-tert-butylaniline.
Protocol 2: Copper-Catalyzed Synthesis of Sterically Hindered Anilines
This protocol outlines a general procedure for the amination of aryl boronic esters.[8]
-
Catalyst Preparation: Prepare the catalyst in situ from commercially available and air-stable copper(I) triflate benzene (B151609) complex and a suitable diphosphine ligand.
-
Reaction Setup: In a reaction vessel, combine the aryl or heteroaryl boronic ester, the sterically hindered amine, and the prepared catalyst solution in an appropriate solvent.
-
Reaction Conditions: Stir the reaction mixture under an inert atmosphere at a specified temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, perform an appropriate aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
Visualizations
Caption: Steric shielding of the amino group in this compound.
Caption: Troubleshooting workflow for reactions with this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC09497K [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Practical catalytic method for synthesis of sterically hindered anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
Common side reactions with 2,4,6-Tri-tert-butylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-Tri-tert-butylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The most frequently encountered side reactions with this compound involve oxidation of the aniline (B41778) group and, under forcing conditions, de-tert-butylation of the aromatic ring. Due to the significant steric hindrance provided by the three tert-butyl groups, the aniline nitrogen is somewhat protected, but it can still react with strong oxidizing agents.[1][2]
Q2: What are the typical products of this compound oxidation?
A2: Oxidation of this compound with different oxidizing agents can lead to a variety of products. Common products include nitroso and nitro compounds, as well as more complex rearranged products depending on the oxidant and reaction conditions. For instance, reaction with lead tetraacetate can yield quinone imines and acetamidophenols.[3]
Q3: Is de-tert-butylation a common side reaction?
A3: De-tert-butylation is generally not a common side reaction under standard synthetic conditions due to the stability of the tert-butyl groups. However, it can occur under forcing conditions such as high pressure and elevated temperatures, particularly in the presence of Lewis acids or during certain electrophilic substitution reactions on the aniline nitrogen.[4]
Q4: Can impurities in commercial this compound cause side reactions?
A4: Yes, impurities from the synthesis of this compound can potentially lead to unexpected side reactions. Common impurities might include isomers with different substitution patterns (e.g., 2,4-di-tert-butylaniline) or residual starting materials from the Friedel-Crafts alkylation of aniline. It is crucial to use high-purity starting material, often specified as >98% by HPLC, to minimize these risks.[1][2]
Troubleshooting Guides
Issue 1: Formation of Colored Impurities During a Reaction
Symptom: The reaction mixture turns dark brown or black, and analysis (TLC, LC-MS) shows multiple colored, polar byproducts.
Possible Cause: This is often indicative of oxidation of the aniline group. The sterically hindered nature of this compound makes it more stable than many other anilines, but it can still be oxidized, especially in the presence of air, certain metal catalysts, or strong oxidants.[3]
Troubleshooting Steps:
-
Degas Solvents: Ensure all solvents are thoroughly degassed prior to use by methods such as sparging with an inert gas (nitrogen or argon) or freeze-pump-thaw cycles.
-
Inert Atmosphere: Run the reaction under a strict inert atmosphere (nitrogen or argon).
-
Antioxidant Additives: If compatible with the desired reaction, consider adding a small amount of a radical scavenger or antioxidant.
-
Purify Starting Material: If the starting material has been stored for a long time, consider purifying it by recrystallization to remove any oxidized impurities.
Issue 2: Unexpected Loss of a tert-Butyl Group
Symptom: Mass spectrometry or NMR analysis of the product mixture indicates the presence of species with a mass corresponding to the loss of a tert-butyl group (57 mass units).
Possible Cause: This side reaction, known as de-tert-butylation, can be promoted by strong acids, high temperatures, or prolonged reaction times.[4] The tert-butyl group can be cleaved as isobutylene.
Troubleshooting Steps:
-
Moderate Reaction Temperature: If possible, lower the reaction temperature.
-
Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid over-reaction.
-
Alternative Catalysts/Reagents: If a strong Lewis acid is being used, consider screening for a milder alternative.
-
Control pH: If the reaction conditions are highly acidic, investigate whether buffering the medium is feasible.
Quantitative Data on Oxidation Side Products
The following table summarizes the products formed from the oxidation of this compound with various oxidizing agents.[3]
| Oxidizing Agent | Product(s) |
| Lead Tetraacetate (LTA) | 4-acetoxy-1-imino-2,4,6-tri-t-butyl-2,5-cyclohexadiene, 2-acetamido-3,5-di-t-butylphenol, 2-acetylimino-3,5-di-t-butyl-3,5-cyclohexadienone |
| Lead Tetrabenzoate (LTB) | 4-benzoyloxy-1-imino-2,4,6-tri-t-butyl-2,5-cyclohexadiene, 2-benzamido-3,5-di-t-butylphenol |
| Peroxybenzoic Acid (PBA) | 2,4,6-tri-t-butylnitrosobenzene, 2-benzamido-3,5-di-t-butylphenol |
| Benzoyl Peroxide (BPO) | 2,4,6-tri-t-butylnitrosobenzene, 2-benzamido-3,5-di-t-butylphenol, 4-benzoyloxy-1-imino-2,4,6-tri-t-butyl-2,5-cyclohexadiene, 2,2′,4,4′,6,6′-hexa-t-butylazobenzene |
Experimental Protocols
Protocol: Oxidation of this compound with Lead Tetraacetate
This protocol is a representative example of an oxidation reaction that can lead to side products.
Materials:
-
This compound
-
Lead Tetraacetate (LTA)
-
Anhydrous Benzene (B151609)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous benzene.
-
Cool the solution to 5 °C in an ice bath.
-
Slowly add a solution of lead tetraacetate (1.1 equivalents) in anhydrous benzene to the cooled aniline solution over 30 minutes.
-
Allow the reaction mixture to stir at 5 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding ethylene (B1197577) glycol.
-
Filter the mixture to remove lead salts and wash the filter cake with benzene.
-
Wash the combined organic filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica (B1680970) gel to isolate the various oxidation products.
Visualizations
Caption: Proposed pathways for the oxidation of this compound.
Caption: Plausible mechanism for the de-tert-butylation of this compound.
Caption: A logical workflow for troubleshooting common side reactions.
References
Technical Support Center: De-tert-butylation of 2,4,6-Tri-tert-butylaniline
Welcome to the technical support center for the de-tert-butylation of 2,4,6-tri-tert-butylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this challenging chemical transformation. Due to the significant steric hindrance of this compound, de-tert-butylation reactions can be sensitive to reaction conditions and may present several challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the de-tert-butylation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | Insufficient acid strength or concentration: The high steric hindrance of this compound may require strong acidic conditions to facilitate the removal of the tert-butyl group. | - Increase the concentration of the acid catalyst. - Switch to a stronger Brønsted or Lewis acid (e.g., trifluoroacetic acid, aluminum chloride). |
| Low reaction temperature: The activation energy for the de-tert-butylation of this sterically hindered substrate may not be reached at lower temperatures. | - Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. | |
| Short reaction time: The reaction may be slow due to steric hindrance. | - Extend the reaction time and monitor the progress by TLC or GC-MS. | |
| Formation of Multiple Products (Poor Selectivity) | Non-selective de-tert-butylation: Both ortho (2,6-positions) and para (4-position) tert-butyl groups can be removed, leading to a mixture of 2,6-di-tert-butylaniline, 2,4-di-tert-butylaniline, and mono-tert-butylanilines. | - The regioselectivity can be influenced by the choice of acid and reaction conditions. Experiment with different Brønsted or Lewis acids to optimize for the desired product. - Careful control of reaction time and temperature can also improve selectivity. |
| Rearrangement reactions: Under certain acidic conditions, migration of the tert-butyl group can occur. | - Modify the choice of acid catalyst. For instance, some Lewis acids might favor dealkylation over rearrangement. | |
| Formation of Tar or Insoluble Material | Side reactions involving the tert-butyl cation: The liberated tert-butyl cation is a reactive intermediate that can lead to polymerization or other undesired side reactions with the solvent or starting material. | - Add a cation scavenger to the reaction mixture. Common scavengers include toluene, anisole, or triethylsilane. |
| Difficulty in Product Isolation and Purification | Similar polarities of products and byproducts: The various di- and mono-tert-butylated anilines may have very similar polarities, making chromatographic separation challenging. | - Optimize the mobile phase for column chromatography. A shallow gradient of a less polar solvent (e.g., hexanes) in a more polar solvent (e.g., ethyl acetate) may improve separation. - Consider derivatization of the product mixture to alter polarities before separation. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed de-tert-butylation of this compound?
A1: The reaction typically proceeds through an electrophilic aromatic substitution mechanism in reverse. A proton or Lewis acid coordinates to the aromatic ring, making it susceptible to the loss of a tert-butyl cation. The stability of the resulting carbocation drives the reaction forward.
Q2: Which tert-butyl group is preferentially removed?
A2: The regioselectivity of the de-tert-butylation can be complex and dependent on the reaction conditions. The para-tert-butyl group is often more susceptible to removal due to electronic effects, but steric factors can also play a significant role, sometimes favoring the removal of an ortho-group.
Q3: Can I selectively remove only one tert-butyl group?
A3: Achieving selective mono-de-tert-butylation to yield a specific di-tert-butylaniline can be challenging. Careful optimization of the acid catalyst, reaction temperature, and time is crucial. Stepwise removal is possible, but often leads to mixtures.
Q4: What are some common acid catalysts used for this reaction?
A4: Both Brønsted acids (e.g., sulfuric acid, trifluoroacetic acid) and Lewis acids (e.g., aluminum chloride, ferric chloride) can be employed. The choice of acid can significantly impact the reaction rate and selectivity.
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Comparing the reaction mixture to the starting material and, if available, authentic samples of the expected products will indicate the extent of conversion and product distribution.
Experimental Protocols
Below are examples of experimental conditions that have been reported for the dealkylation of a related derivative. Note that direct, detailed protocols for the de-tert-butylation of the primary this compound are not abundantly available in the literature, reflecting the challenging nature of this specific transformation. The following should be considered as a starting point for optimization.
Protocol 1: De-tert-butylation of N-methyl-2,4,6-tri-tert-butylaniline (High-Pressure)
This protocol describes the de-tert-butylation of the N-methylated analog, which provides insight into the cleavage of a tert-butyl group from this sterically hindered ring system.
-
Reactants: N-methyl-2,4,6-tri-tert-butylaniline and methyl iodide.
-
Procedure:
-
A solution of N-methyl-2,4,6-tri-tert-butylaniline in a suitable solvent is treated with methyl iodide in a high-pressure reactor.
-
The reaction is heated to 100 °C under a pressure of 5000-5500 atm for 13-15 hours.[1]
-
The reaction mixture is then cooled, and the pressure is carefully released.
-
The product, 2,4-di-t-butyl-N,N-dimethylanilinium iodide, is isolated and purified.[1]
-
-
Observed Yield: 70%[1]
Quantitative Data Summary
The following table summarizes available quantitative data for the de-tert-butylation of a this compound derivative. Data for the primary aniline (B41778) is limited in the literature.
| Starting Material | Reagent | Temperature (°C) | Pressure (atm) | Time (h) | Product | Yield (%) |
| N-methyl-2,4,6-tri-tert-butylaniline | Methyl Iodide | 100 | 5000-5500 | 13-15 | 2,4-di-t-butyl-N,N-dimethylanilinium iodide | 70[1] |
Visualizations
Logical Relationship for Troubleshooting Low Conversion
Caption: Troubleshooting flowchart for low reaction conversion.
Experimental Workflow for De-tert-butylation
Caption: General experimental workflow for de-tert-butylation.
References
Technical Support Center: Synthesis of 2,4,6-Tri-tert-butylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to aid in the synthesis of 2,4,6-Tri-tert-butylaniline, focusing on strategies to improve reaction yield and final product purity. The significant steric hindrance provided by the three tert-butyl groups makes this compound a unique and valuable building block in advanced organic synthesis but also presents distinct challenges in its preparation.[1][2]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly in the common two-step synthesis involving the reduction of 2,4,6-Tri-tert-butylnitrobenzene.
Q1: My overall yield is consistently low. What are the most common causes?
A1: Low yield can stem from several factors throughout the synthetic process. The primary areas to investigate are the purity of the starting material, the efficiency of the reduction step, and losses during workup and purification.
-
Starting Material Purity: The purity of the 2,4,6-Tri-tert-butylnitrobenzene precursor is critical. Impurities can interfere with the catalyst, leading to an incomplete reaction. Ensure the nitro-compound is properly purified before use.
-
Catalyst Activity: For catalytic hydrogenation, the activity of the catalyst (e.g., Pd/C, Pt/C, or Raney Nickel) is paramount. If the catalyst is old or has been improperly stored, its activity may be diminished. Using a fresh batch of catalyst or increasing the catalyst loading can significantly improve conversion.
-
Reaction Conditions: Insufficient hydrogen pressure or reaction time in catalytic hydrogenation will lead to incomplete reduction. Ensure the reaction vessel is properly sealed and that the pressure is maintained throughout the reaction. Monitor the reaction progress by TLC or GC/MS to determine the optimal reaction time.
-
Product Loss During Workup: The product is a solid and can be lost during transfers and filtration. Ensure complete transfer of solids and minimize the number of transfer steps where possible.
Q2: I'm observing incomplete conversion during the reduction of the nitro group. How can I improve this?
A2: Incomplete reduction is a common issue and is typically related to the catalyst, reducing agent, or reaction conditions.
-
For Catalytic Hydrogenation:
-
Catalyst Deactivation: The catalyst may be "poisoned" by impurities (e.g., sulfur compounds) in the starting material or solvent. Purifying the 2,4,6-Tri-tert-butylnitrobenzene and using high-purity, degassed solvents is recommended.
-
Mass Transfer Limitations: Due to the steric bulk of the substrate, ensuring efficient mixing is crucial. Increase the stirring rate to maximize contact between the substrate, catalyst, and hydrogen gas.
-
Temperature and Pressure: While many reductions proceed at room temperature, gently heating the reaction (e.g., to 40-50°C) or increasing the hydrogen pressure (e.g., to 50-100 psi) can enhance the reaction rate.[3]
-
-
For Chemical Reduction (e.g., with Sn/HCl or NaBH₄/Catalyst):
-
Stoichiometry: Ensure a sufficient excess of the chemical reducing agent is used to drive the reaction to completion.
-
Activation: Some metal-based reductions require activation (e.g., washing tin with dilute HCl). Follow the specific protocol for your chosen reducing agent carefully.
-
Q3: I'm having trouble with the purification of the final product. What are the recommended procedures?
A3: this compound is a white to off-white solid.[1] The most common purification method is recrystallization.
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Alcohols (like ethanol (B145695) or isopropanol) or mixed solvent systems (e.g., ethanol/water, hexanes/ethyl acetate) are good starting points.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, you can treat the hot solution with a small amount of activated carbon and then filter it hot through a celite pad. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Alternative Method: If recrystallization fails to remove a persistent impurity, column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., hexanes with a small percentage of ethyl acetate) can be effective.
Q4: Are there common side reactions I should be aware of?
A4: Yes, the bulky tert-butyl groups can be susceptible to elimination under certain conditions.
-
De-tert-butylation: Under strongly acidic conditions or at high temperatures, one or more of the tert-butyl groups can be cleaved from the aromatic ring, leading to the formation of di- or mono-tert-butylated aniline (B41778) impurities.[4] This is a known issue with related sterically hindered compounds. Avoid excessively harsh acidic conditions during workup.
-
Over-alkylation (in Friedel-Crafts routes): If synthesizing via direct alkylation of aniline, controlling the reaction to achieve the tri-substituted product selectively is very difficult. This route often leads to a mixture of products and is generally not preferred for high-purity synthesis.[5]
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to achieve high-purity this compound?
A1: The most reliable and widely used method is the reduction of 2,4,6-Tri-tert-butylnitrobenzene. This precursor can be synthesized by the nitration of 1,3,5-Tri-tert-butylbenzene. The subsequent reduction of the nitro group is a high-yielding and clean conversion. Catalytic hydrogenation is often preferred as it simplifies product workup compared to metal/acid reductions. This route avoids the control issues inherent in direct Friedel-Crafts alkylation of aniline.
Q2: What are the key safety precautions for this synthesis?
A2: Standard laboratory safety procedures should be followed. Specific hazards include:
-
Catalytic Hydrogenation: This process involves flammable hydrogen gas under pressure. Use a properly rated pressure vessel (autoclave) and ensure the system is leak-proof. Perform the reaction in a well-ventilated fume hood away from ignition sources. Catalysts like Palladium on Carbon (Pd/C) can be pyrophoric, especially after the reaction; handle the wet catalyst carefully and do not allow it to dry in the air.
-
Reagents: Nitroaromatic compounds can be toxic. Handle 2,4,6-Tri-tert-butylnitrobenzene with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
-
Solvents: Use flammable solvents only in a fume hood.
Data Presentation
Table 1: Typical Physical Properties & Purity Specifications
| Property | Typical Value | Source(s) |
| Appearance | White to light yellow solid/powder | [1] |
| Purity (HPLC/GC) | >98% - 99% | [1][6][7] |
| Melting Point | 145-147 °C | [6] |
| Molecular Weight | 261.45 g/mol | [6] |
Table 2: Comparison of Reduction Methods for Nitroarenes
| Method | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas (1-5 atm), Pd/C or Pt/C catalyst, Ethanol or Ethyl Acetate solvent, RT-50°C | High yield, clean reaction, easy workup (filtration of catalyst) | Requires specialized pressure equipment, catalyst can be pyrophoric |
| Metal/Acid Reduction | Sn or Fe powder, conc. HCl, Ethanol solvent, Reflux | Inexpensive reagents, effective for many substrates | Requires neutralization and extensive workup to remove metal salts, not as "green" |
| Transfer Hydrogenation | Ammonium formate (B1220265) or Cyclohexene, Pd/C catalyst, Methanol solvent, Reflux | Avoids use of pressurized H₂ gas, good for small scale | Can be slower, may require higher temperatures |
Experimental Protocols
Protocol: Catalytic Hydrogenation of 2,4,6-Tri-tert-butylnitrobenzene
This protocol is a representative procedure for the reduction step.
Materials:
-
2,4,6-Tri-tert-butylnitrobenzene (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (approx. 5-10 mol% Pd)
-
Ethanol (or Ethyl Acetate), reagent grade
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Vessel Preparation: Add 2,4,6-Tri-tert-butylnitrobenzene (e.g., 10.0 g) and a magnetic stir bar to a pressure-rated hydrogenation vessel.
-
Solvent Addition: Add ethanol (approx. 100-150 mL) to dissolve the starting material.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric.
-
System Purge: Seal the vessel and connect it to the hydrogenation apparatus. Purge the vessel several times by evacuating the air and backfilling with nitrogen, followed by evacuating the nitrogen and backfilling with hydrogen gas.
-
Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi). Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-6 hours. Progress can also be checked by taking a small aliquot (after carefully depressurizing and purging the system) and analyzing by TLC or GC/MS.
-
Workup: Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol to ensure all the product is recovered. Caution: Do not allow the catalyst on the Celite pad to dry completely in the air.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product with high purity (>99%).
Visualizations
References
Technical Support Center: Purification of Products from Reactions Using 2,4,6-Tri-tert-butylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-Tri-tert-butylaniline. The following sections offer detailed protocols and solutions to common purification challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my product mixture containing this compound discolored (e.g., yellow, brown, or black)?
A1: Discoloration is a common issue when working with anilines and is typically caused by aerial oxidation.[1] The electron-rich amino group is susceptible to oxidation, which can be accelerated by exposure to air, light, and trace metal impurities, leading to the formation of colored by-products.[1] Storing the compound and reaction mixtures under an inert atmosphere (like nitrogen or argon) in a cool, dark place can help minimize this degradation.[1]
Q2: I am having difficulty removing unreacted this compound from my non-basic product using a standard acid wash (acid-base extraction). Why is this happening?
A2: The three bulky tert-butyl groups on this compound create significant steric hindrance around the nitrogen atom.[2][3] This steric bulk can impede the protonation of the amine by an acid, making the formation of the corresponding water-soluble ammonium (B1175870) salt less efficient compared to less hindered anilines.[4][5] As a result, a standard acid wash may not completely remove it from the organic layer.
Q3: My product and the starting aniline (B41778) have very similar Rf values on a TLC plate. How can I effectively separate them using column chromatography?
A3: Co-elution during column chromatography is a frequent challenge. Due to their basic nature, anilines can interact strongly with the acidic silanol (B1196071) groups on standard silica (B1680970) gel, leading to tailing, streaking, and poor separation.[1][6] To improve separation, you can neutralize the silica gel by pre-treating it with a base or by adding a small percentage of a basic modifier, such as triethylamine (B128534) or pyridine, to your eluent system.[6]
Q4: Can I use recrystallization to purify my product from residual this compound?
A4: Yes, recrystallization can be an effective purification method, especially if your desired product is a solid with different solubility characteristics than this compound. This method is also useful for removing colored oxidation impurities.[1] Careful selection of the recrystallization solvent is crucial for achieving good separation.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification of reaction products involving this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after column chromatography | The basic aniline starting material or product is strongly adsorbing to the acidic silica gel, leading to product loss on the column.[1][6] | - Neutralize the silica gel by flushing the column with your eluent containing 1-2% triethylamine before loading your sample. - Use a different stationary phase, such as neutral or basic alumina. - If the product is stable, consider an alternative purification method like recrystallization or acid-base extraction. |
| Product discoloration after purification | The purified product, especially if it also contains an amine functional group, is susceptible to oxidation upon exposure to air and light.[1] | - Handle and store the purified product under an inert atmosphere (N₂ or Ar). - Store the product in a cool, dark place, preferably in an amber vial. - If discoloration is due to trace impurities, a final recrystallization, possibly with activated charcoal, may be beneficial.[1] |
| Incomplete removal of this compound with acid wash | The steric hindrance of the tert-butyl groups is preventing efficient protonation and transfer into the aqueous layer.[2][3] | - Use a stronger acid or a higher concentration (e.g., 2M HCl instead of 1M HCl). - Increase the number of acid washes (e.g., 3-4 washes instead of 1-2). - Increase the shaking time during the liquid-liquid extraction to ensure thorough mixing. |
| Formation of an emulsion during acid-base extraction | The reaction mixture may contain components that act as surfactants, stabilizing the emulsion. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. - Allow the mixture to stand for an extended period. - Filter the mixture through a pad of Celite. |
Experimental Protocols
Protocol 1: Modified Acid-Base Extraction for Removal of this compound
This protocol is designed to enhance the removal of the sterically hindered this compound from a reaction mixture containing a neutral or acidic product.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
First Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 2M HCl. Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh 2M HCl at least two more times to ensure complete removal of the aniline.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Column Chromatography with a Basic Modifier
This protocol is recommended when separating a product from this compound, especially when their polarities are similar.
-
Eluent Preparation: Prepare the desired eluent system (e.g., a mixture of hexanes and ethyl acetate). Add triethylamine to the eluent to a final concentration of 1% (v/v).
-
Column Packing: Pack a chromatography column with silica gel using the prepared eluent.
-
Column Equilibration: Flush the packed column with at least 2-3 column volumes of the triethylamine-containing eluent to neutralize the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample onto the top of the column.
-
Elution: Elute the column with the prepared eluent, collecting fractions and monitoring the separation by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Note that triethylamine has a boiling point of 89.5 °C and may require heating to fully remove.
Visualizations
Experimental Workflow for Acid-Base Extraction
Caption: Workflow for removing basic impurities via acid-base extraction.
Troubleshooting Logic for Purification Method Selection
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 2,4,6-Tri-tert-butylaniline Catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 2,4,6-Tri-tert-butylaniline. Due to its significant steric bulk, this compound is primarily utilized as a precursor for highly hindered ligands in metal-catalyzed reactions, most notably Palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in catalysis?
A1: this compound is generally not the catalyst itself. Instead, its significant steric hindrance, provided by the three tert-butyl groups, makes it a valuable building block for designing bulky, electron-rich phosphine (B1218219) ligands.[1] These ligands are crucial for stabilizing the metal catalyst (e.g., Palladium), promoting the desired reaction steps (like reductive elimination), and preventing catalyst deactivation in cross-coupling reactions.[1][2][3]
Q2: Why is the steric hindrance from the tert-butyl groups so important?
A2: The bulky nature of ligands derived from this compound serves several critical functions:
-
Protection of the Metal Center: The steric bulk shields the active metal center, preventing unwanted side reactions and catalyst decomposition.[1]
-
Control of Reaction Pathways: It can influence the geometry of the catalytic complex, favoring the desired reaction pathway (reductive elimination) over competing side reactions like beta-hydride elimination.[1][2]
-
Enhanced Stability: The steric hindrance increases the stability of the catalytic intermediates, which can lead to higher yields and catalyst turnover numbers.[1]
Q3: What are the key components of a Palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) using a bulky ligand?
A3: A typical Buchwald-Hartwig amination reaction consists of an aryl halide (or pseudohalide), an amine, a palladium source (pre-catalyst), a bulky phosphine ligand, a base, and an anhydrous, degassed solvent.[4][5] The choice of each component is critical for success.
Q4: I see black particles forming in my reaction. What is this and is it a problem?
A4: The formation of a black precipitate, commonly known as "palladium black," indicates the aggregation and precipitation of the palladium catalyst from the solution.[6] This is a significant problem as it represents the deactivation of the catalyst, leading to a loss of catalytic activity and resulting in low or no product yield.[6] This is often caused by exposure to air or moisture, or by excessively high reaction temperatures.[6][7]
Q5: How do I choose the correct Palladium source and base?
A5:
-
Palladium Source: You can use a Pd(0) source like Pd₂(dba)₃ directly, or a Pd(II) pre-catalyst such as Pd(OAc)₂ which is reduced to the active Pd(0) species in situ.[4][6] For challenging reactions, pre-formed palladium-ligand complexes (pre-catalysts) can offer higher stability and activity.
-
Base: The base is crucial for deprotonating the amine in the catalytic cycle.[4] Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for many Buchwald-Hartwig aminations.[5][7] Other bases like LHMDS or K₃PO₄ may be used for substrates with base-sensitive functional groups.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My reaction is not proceeding or giving a very low yield. What are the common causes and how can I fix this?
Answer: Low or no yield is a frequent issue in palladium-catalyzed cross-coupling reactions. The problem often stems from catalyst deactivation or suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
-
Possible Cause A: Catalyst Deactivation. The palladium catalyst is highly sensitive to oxygen and water.[7]
-
Solution: Ensure all solvents are anhydrous and thoroughly degassed (e.g., by sparging with nitrogen or argon for 30 minutes).[6][7] Assemble the reaction under a strict inert atmosphere. If palladium black is observed, it confirms catalyst death.[6] Consider lowering the reaction temperature, as high temperatures can accelerate catalyst decomposition.[6]
-
-
Possible Cause B: Inappropriate Ligand or Palladium Source. The success of the reaction is highly dependent on the ligand. For hindered or electron-deficient substrates, a bulky and electron-rich ligand is often required.[3][8][9]
-
Possible Cause C: Suboptimal Base or Temperature. The base is critical for the catalytic cycle, and the reaction may have a specific temperature requirement.[4][7]
Issue 2: Significant Formation of Side Products
Question: My reaction is producing significant byproducts like hydrodehalogenation or homocoupling. How can I minimize these?
Answer: Side product formation indicates that an undesired reaction pathway is competing with your desired cross-coupling.
-
Side Product A: Hydrodehalogenation. This occurs when the starting aryl halide is reduced, replacing the halide with a hydrogen atom.[7]
-
Solution: This side reaction can be promoted by high temperatures or an inappropriate choice of ligand/base. Try lowering the reaction temperature.[6] Screening different bulky ligands can also help, as the right ligand will promote the desired C-N bond formation (reductive elimination) at a much faster rate than the dehalogenation pathway.[2]
-
-
Side Product B: Homocoupling. This involves the coupling of two molecules of the same starting material (e.g., two aryl halides).[6]
-
Solution: Homocoupling can sometimes be suppressed by changing the catalyst system or reaction conditions. Lowering the reaction temperature may help.[6] Additionally, controlling the addition rate of one of the coupling partners can sometimes minimize its self-reaction.
-
Data Presentation
Table 1: Typical Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Typical Range | Notes |
| Palladium Pre-catalyst | 1 - 5 mol% | Pd₂(dba)₃ or Pd(OAc)₂ are common. Air-stable pre-catalysts are recommended for reproducibility.[4][6] |
| Ligand | 1.2 - 10 mol% | Bulky, electron-rich phosphines (e.g., XPhos). The Pd:Ligand ratio is typically 1:1.2 to 1:2.[5][10] |
| Base | 1.5 - 2.5 equivalents | Sodium tert-butoxide (NaOtBu) is most common. Must be strong and non-nucleophilic.[5] |
| Solvent | 0.1 - 0.5 M | Anhydrous and degassed toluene, dioxane, or THF are frequently used.[5] |
| Temperature | 80 - 120 °C | Substrate dependent. Higher temperatures can increase rate but also degradation.[7] |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC/LC-MS for completion. |
Experimental Protocols & Workflows
General Experimental Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., sodium tert-butoxide, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Catalyst Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium pre-catalyst and the bulky ligand in the reaction solvent. Add the required amount of this catalyst solution to the main reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.[5]
Simplified Buchwald-Hartwig Catalytic Cycle
The reaction proceeds via a catalytic cycle involving the palladium catalyst.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Alkylation of 2,4,6-Tri-tert-butylaniline
Welcome to the technical support center for the N-alkylation of 2,4,6-tri-tert-butylaniline. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging chemical transformation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the N-alkylation of the sterically hindered this compound.
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion to N-Alkylated Product | Extreme Steric Hindrance: The three tert-butyl groups, particularly the two at the ortho positions, create significant steric shielding around the nitrogen atom, preventing the approach of the alkylating agent.[1][2] | Employ Forcing Reaction Conditions: Consider using high pressure (e.g., 5000-5500 atm) and elevated temperatures (e.g., 100°C) to overcome the steric barrier. Be aware that this can promote side reactions.[1][3] Alternative Alkylating Agents: Explore the use of less sterically demanding alkylating agents if the experimental design allows. Catalyst-Based Methods: Investigate transition metal-catalyzed reactions, such as those employing palladium, nickel, or manganese catalysts, which can offer alternative reaction pathways.[1][4][5] The "borrowing hydrogen" or "hydrogen autotransfer" strategy using alcohols as alkylating agents with a suitable catalyst is a greener alternative.[5][6][7][8] |
| Formation of De-tert-butylation Byproducts | Acid-Catalyzed Side Reaction: Forcing conditions, especially in the presence of acidic species that can be generated in situ, can lead to the cleavage of a tert-butyl group from the aniline (B41778) ring.[1][2] This is believed to occur via a reverse electrophilic aromatic substitution mechanism.[1] | Control of Acidity: Ensure the reaction is carried out under neutral or basic conditions to minimize acid-catalyzed de-tert-butylation. The use of a non-acidic solvent and the addition of a non-nucleophilic base can be beneficial. Milder Reaction Conditions: If possible, explore alternative catalytic systems that operate under milder conditions to avoid the high energy required for de-tert-butylation. |
| Over-alkylation (Formation of Tertiary Amines) | High Reactivity of Mono-substituted Product: While less common with this highly hindered substrate, the mono-alkylated product can sometimes be more nucleophilic than the starting aniline, leading to a second alkylation.[9] | Stoichiometric Control: Use a stoichiometric amount or a slight excess of the aniline relative to the alkylating agent to disfavor the second alkylation.[9] Careful Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or GC to stop the reaction once the desired mono-alkylated product is formed. |
| Catalyst Inactivity | Improper Catalyst Handling or Activation: The catalyst may be sensitive to air or moisture, or the active catalytic species may not be generated effectively.[9] | Inert Atmosphere: Handle air-sensitive catalysts under an inert atmosphere (e.g., nitrogen or argon).[6][9] Catalyst Activation: For catalyst precursors that require activation (e.g., some Pd(II) precursors), ensure the pre-activation step is performed correctly.[9] |
Frequently Asked Questions (FAQs)
Q1: Why is the N-alkylation of this compound so challenging?
A1: The primary challenge is the extreme steric hindrance imposed by the three tert-butyl groups on the aniline ring. The bulky substituents at the ortho (2,6) and para (4) positions create a highly congested environment around the nitrogen atom's lone pair of electrons.[1][2] This steric shielding makes it difficult for alkylating agents to approach and react with the nitrogen, thus hindering or preventing reactions that would otherwise proceed readily with less substituted anilines.[1]
Q2: What are the common side reactions to watch out for?
A2: A significant side reaction is the de-tert-butylation of the aromatic ring, which involves the cleavage of a tert-butyl group to form less substituted aniline derivatives.[1][2] This is often catalyzed by acidic conditions that can be generated during the reaction, particularly under high temperatures.[1]
Q3: Are there any successful methods for the N-alkylation of this compound?
A3: Yes, while challenging, N-alkylation has been achieved. One reported method involves direct N-methylation with methyl iodide under high pressure (5000-5500 atm) and high temperature (100°C), although this can lead to concurrent de-tert-butylation.[1][3] Alternative approaches that have shown promise for sterically hindered anilines in general include transition metal-catalyzed cross-coupling reactions and the "borrowing hydrogen" strategy, which uses alcohols as alkylating agents in the presence of a catalyst.[1][5][6]
Q4: Can I use standard N-alkylation protocols for this substrate?
A4: Standard protocols are often ineffective due to the high steric hindrance. Direct application of methods successful for less hindered anilines will likely result in low to no yield.[1] Modifications such as significantly higher temperatures, pressures, or the use of specialized catalytic systems are typically necessary.
Q5: How can I monitor the progress of the reaction?
A5: Reaction progress can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). Due to the hindered rotation caused by the bulky tert-butyl groups, NMR signal broadening may occur, potentially requiring 2D NMR techniques (e.g., COSY, HSQC) or variable-temperature experiments for clear characterization of products.[2]
Quantitative Data Summary
The following table summarizes quantitative data found for N-alkylation reactions involving this compound and related sterically hindered anilines. Data for this specific substrate is limited, reflecting the difficulty of the reaction.
| Substrate | Alkylating Agent | Catalyst/Conditions | Product | Yield | Reference |
| 2,4,6-Tri-tert-butyl-N-methylaniline | Methyl Iodide | 5000-5500 atm, 100°C, 13-15 hr | 2,4-Di-tert-butyl-N,N-dimethylanilinium iodide | 70% | [3] |
| 2,4,6-Tri-tert-butyl-N-methylaniline | Ethyl Iodide | High pressure | 2,4-Di-tert-butyl-N,N-diethylanilinium iodide | Not specified | [3] |
| Aniline Derivatives | Benzyl Alcohol | NiBr2 (10 mol%), 1,10-phenanthroline (B135089) (20 mol%), t-BuOK, Toluene (B28343), 130°C, 48h | N-Benzyl aniline derivatives | 32-88% | [4] |
| Anilines | Alcohols | Manganese pincer complexes, t-BuOK, 80-100°C | Mono-N-alkylated anilines | Good yields (typically 80-90%) | [5] |
Experimental Protocols
General Protocol for High-Pressure N-Alkylation of 2,4,6-Tri-tert-butyl-N-methylaniline (Adapted from[3])
Warning: This procedure involves high pressure and should only be performed by trained personnel with appropriate safety equipment.
-
Reactant Preparation: In a high-pressure reaction vessel, combine 2,4,6-tri-tert-butyl-N-methylaniline (1 equivalent) with an excess of the alkylating agent (e.g., methyl iodide).
-
Reaction Setup: Seal the reaction vessel according to the manufacturer's instructions for the high-pressure apparatus.
-
Reaction Conditions: Pressurize the vessel to 5000-5500 atm and heat to 100°C.
-
Reaction Time: Maintain the reaction at the specified temperature and pressure for 13-15 hours.
-
Work-up: After cooling the vessel to room temperature and carefully releasing the pressure, the reaction mixture can be concentrated under reduced pressure.
-
Purification: The resulting product can be purified by an appropriate method, such as recrystallization or column chromatography, to isolate the N-alkylated product. Note that this procedure has been reported to yield the de-tert-butylated, N,N-dialkylated product.
General Protocol for Nickel-Catalyzed N-Alkylation of Anilines with Alcohols (Adapted from[4])
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Nitrogen), add the aniline derivative (1.0 mmol), the alcohol (0.25 mmol), NiBr2 (0.025 mmol), the ligand (e.g., 1,10-phenanthroline, 0.05 mmol), and t-BuOK (0.25 mmol).
-
Solvent Addition: Add dry toluene (2.0 mL) to the reaction mixture.
-
Reaction Conditions: Place the sealed Schlenk tube in a preheated oil bath at 130°C and stir for 48 hours.
-
Work-up: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over a suitable drying agent (e.g., Na2SO4), filter, and remove the solvent in vacuo. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Logical workflow of challenges in the N-alkylation process.
Caption: A generalized experimental workflow for catalytic N-alkylation.
References
- 1. 2,4,6-Tri-tert-butyl-N-methylaniline | 4566-64-7 | Benchchem [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2,4,6-Tri-tert-butylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-Tri-tert-butylaniline.
Troubleshooting Impurities in this compound Synthesis
The synthesis of this compound, a sterically hindered aniline (B41778), commonly proceeds via the Friedel-Crafts alkylation of aniline with a tert-butylating agent such as tert-butanol (B103910) or tert-butyl chloride, in the presence of a Lewis or Brønsted acid catalyst. The primary challenges in this synthesis are controlling the extent of alkylation and preventing side reactions.
Common Impurities:
The most prevalent impurities are partially alkylated anilines, which arise from incomplete reaction. Due to the activating nature of the alkyl groups, the initially formed mono- and di-substituted products are more reactive than aniline itself, leading to a mixture of products if reaction conditions are not carefully controlled.
-
Partially Alkylated Anilines:
-
4-tert-Butylaniline
-
2,4-Di-tert-butylaniline
-
2,6-Di-tert-butylaniline
-
-
Isomeric Impurities: Positional isomers may form, although the ortho and para positions are generally favored.
-
De-alkylation Products: Under harsh acidic conditions, de-alkylation can occur, leading to a complex product mixture.
Analytical Identification of Impurities
A combination of chromatographic and spectroscopic techniques is essential for the accurate identification and quantification of impurities.
Table 1: Chromatographic and Spectroscopic Data for this compound and Potential Impurities
| Compound | Molecular Weight | Key ¹H NMR Signals (δ ppm in CDCl₃) | Key GC-MS Fragments (m/z) |
| This compound | 261.45 | ~7.1 (s, 2H, Ar-H), ~4.5 (s, 2H, NH₂), ~1.4 (s, 18H, 2x ortho-tBu), ~1.3 (s, 9H, para-tBu) | 261 (M⁺), 246 ([M-CH₃]⁺), 204 ([M-C₄H₉]⁺) |
| 2,4-Di-tert-butylaniline | 205.34 | Aromatic protons will show a more complex splitting pattern. Two distinct tBu singlets. | 205 (M⁺), 190 ([M-CH₃]⁺), 148 ([M-C₄H₉]⁺) |
| 2,6-Di-tert-butylaniline | 205.34 | Aromatic protons will show a more complex splitting pattern. One distinct tBu singlet around 1.3-1.5 ppm. | 205 (M⁺), 190 ([M-CH₃]⁺) |
| 4-tert-Butylaniline | 149.23 | Aromatic protons will show an AA'BB' system. One tBu singlet. | 149 (M⁺), 134 ([M-CH₃]⁺), 106 |
| Aniline (Starting Material) | 93.13 | Multiplets in the aromatic region (~6.7-7.2 ppm). | 93 (M⁺) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation
This protocol is a representative procedure based on the Friedel-Crafts alkylation of an aromatic amine using tert-butanol and sulfuric acid.
Materials:
-
Aniline
-
tert-Butanol
-
Concentrated Sulfuric Acid
-
Glacial Acetic Acid (solvent)
-
Methanol (for washing)
-
Deionized Water
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline in glacial acetic acid.
-
Add an excess of tert-butanol to the solution.
-
Cool the flask in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully pour the reaction mixture over crushed ice to quench the reaction.
-
Neutralize the solution with a suitable base (e.g., concentrated ammonium (B1175870) hydroxide) to precipitate the crude product.
-
Filter the crude product, wash with deionized water, and then with cold methanol.
-
Dry the product under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Thin Layer Chromatography (TLC) Analysis
Materials:
-
Silica (B1680970) gel TLC plates
-
Developing chamber
-
Mobile Phase: A non-polar eluent system such as Hexane:Ethyl Acetate (e.g., 9:1 or 8:2 v/v) is a good starting point.
-
UV lamp (254 nm)
Procedure:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize the separated spots under a UV lamp. The product, being less polar, will have a higher Rf value than the more polar, partially alkylated impurities and starting material.
Protocol 3: Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of a hot solvent. Common solvents to try for non-polar compounds include ethanol, hexanes, or a mixed solvent system like hexane/ethyl acetate.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals.
Frequently Asked Questions (FAQs)
Q1: My reaction yields a mixture of products with multiple spots on the TLC plate. What is the likely cause?
A1: This is a common issue and is most likely due to incomplete reaction and over-alkylation. The spots with lower Rf values correspond to the more polar, partially alkylated anilines (mono- and di-substituted) and unreacted aniline. The highest Rf spot should be your desired product.
Troubleshooting:
-
Reaction Time: Ensure the reaction has run to completion. Monitor by TLC until the starting material and intermediate spots are minimized.
-
Stoichiometry: An excess of the alkylating agent is necessary to drive the reaction to the tri-substituted product.
-
Catalyst Activity: Ensure your acid catalyst is of good quality and has not been deactivated by moisture.
Q2: The yield of my synthesis is very low. What are the potential reasons?
A2: Low yields can be attributed to several factors:
-
Catalyst Deactivation: The amino group of aniline can form a complex with Lewis acid catalysts like AlCl₃, deactivating them. Using a Brønsted acid like H₂SO₄ can sometimes be more effective. Protecting the amine group as an amide before alkylation is another strategy.
-
Suboptimal Temperature: The reaction temperature needs to be carefully controlled. Too low a temperature may lead to an incomplete reaction, while too high a temperature can promote side reactions and de-alkylation.
-
Work-up Losses: Ensure efficient extraction and isolation of the product during the work-up procedure.
Q3: My final product is an oil instead of a white solid. How can I purify it?
A3: An oily product suggests the presence of significant impurities that are depressing the melting point.
-
Purification: Column chromatography is the most effective method to separate the non-polar this compound from the more polar impurities. A silica gel column with a non-polar eluent system (e.g., a gradient of hexane/ethyl acetate) should provide good separation.
-
Recrystallization: After chromatographic purification, you can attempt recrystallization from a suitable solvent to obtain a crystalline solid.
Q4: How can I confirm the identity of the impurities in my sample?
A4: The most definitive way is to isolate each impurity by preparative chromatography and analyze them individually by ¹H NMR and Mass Spectrometry. However, a good indication can be obtained by analyzing the crude mixture with GC-MS. The mass spectrometer will show the molecular ions of the different components (e.g., m/z 93 for aniline, 149 for mono-tert-butylaniline, 205 for di-tert-butylaniline, and 261 for the tri-substituted product).
Visualizations
Caption: Workflow for the identification and purification of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
Stability of 2,4,6-Tri-tert-butylaniline under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2,4,6-tri-tert-butylaniline under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How does the structure of this compound contribute to its stability?
A1: The exceptional stability of this compound is primarily due to the significant steric hindrance provided by the three bulky tert-butyl groups surrounding the aniline (B41778) core.[1][2] These groups effectively shield the amino group from attacking reagents, protecting it from many common degradation pathways and influencing its reactivity.[1] This steric bulk makes the compound robust and suitable for applications requiring enhanced stability.[2]
Q2: What is the general stability of this compound under acidic conditions?
A2: While generally stable, this compound can undergo dealkylation (loss of a tert-butyl group) under certain acidic conditions, particularly in the presence of Lewis acids or under forcing conditions. For instance, acid-promoted tert-butyl elimination has been observed during Schiff base formation when using ZnCl₂ in acetic acid.[3] The high steric strain in the protonated form can facilitate the removal of a tert-butyl group.
Q3: Is this compound stable in the presence of strong bases?
A3: Due to its sterically hindered amino group, this compound is generally stable in the presence of common organic and inorganic bases. The bulky tert-butyl groups protect the N-H protons from abstraction by all but the strongest bases. Its low acidity as a conjugate acid (very low pKa) also contributes to its stability in basic media.
Q4: What is the expected pKa of this compound?
Q5: Can this compound be used in reactions sensitive to basic impurities?
A5: Yes, due to its extremely low basicity, high purity grades (often ≥99%) of this compound are suitable for use in reactions that are sensitive to basic impurities. Its sterically hindered nature prevents it from acting as a significant base in most reaction conditions.
Troubleshooting Guides
Issue 1: Unexpected Side Product Formation in Acidic Media
-
Symptom: Formation of a byproduct with a lower molecular weight than expected, often corresponding to the loss of a tert-butyl group (56 g/mol ).
-
Potential Cause: Acid-catalyzed de-tert-butylation. This is more likely to occur in the presence of Lewis acids (e.g., ZnCl₂, AlCl₃, BF₃) or strong Brønsted acids at elevated temperatures. The steric strain within the molecule is relieved by the elimination of a tert-butyl cation.[3]
-
Troubleshooting Steps:
-
Reagent Choice: If possible, switch to a weaker Brønsted acid or avoid the use of Lewis acids.
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.
-
Solvent Effects: Use a less polar solvent to disfavor the formation of charged intermediates involved in the dealkylation process.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the formation of the dealkylated byproduct.
-
Issue 2: Low Reactivity or Incomplete Reaction
-
Symptom: The reaction involving the amino group of this compound does not proceed to completion, or the reaction rate is extremely slow.
-
Potential Cause: The severe steric hindrance around the amino group prevents the approach of electrophiles or other reactants.
-
Troubleshooting Steps:
-
Reagent Size: Use smaller, less sterically demanding reagents if the reaction chemistry allows.
-
Forcing Conditions: In some cases, more forcing conditions such as high pressure and/or high temperature may be required to overcome the steric barrier. For example, N-alkylation with alkyl iodides has been shown to proceed under high pressure.
-
Catalyst Selection: For catalyzed reactions, choose a catalyst with a smaller ligand sphere or one known to be effective for sterically hindered substrates.
-
Alternative Synthetic Routes: Consider an alternative synthetic strategy where the amino group is introduced at a later stage of the synthesis after the desired transformation has been carried out on a less hindered precursor.
-
Data Presentation
Due to the lack of specific quantitative kinetic data in the literature for the degradation of this compound across a pH range, a detailed table with rate constants and half-lives cannot be provided at this time. However, the qualitative stability profile is summarized below.
Table 1: Qualitative Stability of this compound
| Condition | Stability | Potential Degradation Pathway | Notes |
| Strong Acid (e.g., 1M HCl, reflux) | Moderate to Low | De-tert-butylation | Stability is highly dependent on temperature and the specific acid used. |
| Lewis Acid (e.g., AlCl₃, ZnCl₂) | Low | De-tert-butylation | Prone to elimination of one or more tert-butyl groups.[3] |
| Weak Acid (e.g., Acetic Acid) | High | Generally stable | Dealkylation may occur in the presence of other reagents or at high temperatures. |
| Neutral (pH 7) | High | Generally stable | Highly stable under neutral aqueous conditions. |
| Weak Base (e.g., NaHCO₃) | High | Generally stable | Very stable in weakly basic conditions. |
| Strong Base (e.g., 1M NaOH, reflux) | High | Generally stable | The sterically hindered amino group is unreactive towards strong bases. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under various stress conditions, in accordance with ICH guidelines.[5][6][7][8]
1. Objective: To identify potential degradation products and degradation pathways of this compound under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions.
2. Materials:
-
This compound (high purity)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (1 M and 0.1 M)
-
Sodium hydroxide (B78521) (1 M and 0.1 M)
-
Hydrogen peroxide (3%)
-
Calibrated pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Thermostatic water bath
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 1 M HCl.
-
Incubate the solution at 60 °C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 1 M NaOH.
-
Incubate the solution at 60 °C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples after the exposure period.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and identify any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Objective: To develop a reversed-phase HPLC method capable of separating this compound from its potential degradation products.
2. Chromatographic Conditions (Initial Method):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 100% B over 20 minutes, hold at 100% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or λmax of this compound)
-
Injection Volume: 10 µL
3. Method Development and Validation:
-
Inject the stressed samples from the forced degradation study to evaluate the separation of the parent compound from any degradation products.
-
Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve adequate resolution (Rs > 1.5) between all peaks.
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Validation & Comparative
Unveiling the Reaction Products of 2,4,6-Tri-tert-butylaniline: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous identification of reaction products is paramount. This guide provides a comprehensive comparison of spectroscopic techniques for the confirmation of products arising from common reactions of 2,4,6-Tri-tert-butylaniline, a sterically hindered primary aromatic amine. Detailed experimental protocols and comparative spectroscopic data are presented to facilitate accurate product characterization.
This compound is a valuable starting material in organic synthesis, often utilized in the development of complex molecules and ligands. Its bulky tert-butyl groups introduce significant steric hindrance, influencing its reactivity and the stability of its reaction products. This guide focuses on the spectroscopic analysis of products from two key reactions: oxidation and diazotization.
Spectroscopic Data of this compound (Starting Material)
A thorough understanding of the spectroscopic signature of the starting material is crucial for identifying changes upon reaction.
| Spectroscopic Technique | Key Data |
| ¹H NMR (CDCl₃) | δ 7.25 (s, 2H, Ar-H), 4.75 (s, 2H, NH₂), 1.45 (s, 18H, 2,6-di-tert-butyl), 1.30 (s, 9H, 4-tert-butyl) |
| ¹³C NMR (CDCl₃) | δ 143.1, 138.8, 122.9, 121.9, 35.1, 34.1, 31.8, 31.6 |
| IR (KBr) | ν (cm⁻¹) 3480, 3390 (N-H stretch), 2960 (C-H stretch), 1620 (N-H bend), 1470, 1360, 870 |
| Mass Spec. (EI) | m/z 261 (M⁺), 246 ([M-CH₃]⁺) |
Oxidation of this compound
Oxidation of this compound can yield a variety of products depending on the oxidizing agent and reaction conditions. Lead tetraacetate is a common oxidant for such transformations.
Experimental Protocol: Oxidation with Lead Tetraacetate
-
Dissolve this compound (1.0 g, 3.82 mmol) in glacial acetic acid (20 mL).
-
Add lead tetraacetate (1.85 g, 4.20 mmol) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 2 hours.
-
Pour the mixture into water (100 mL) and extract with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel.
Potential Oxidation Products and their Spectroscopic Signatures
The oxidation of this compound with lead tetraacetate can lead to products such as 4-acetoxy-1-imino-2,4,6-tri-tert-butyl-2,5-cyclohexadiene, 2-acetamido-3,5-di-tert-butylphenol, and 2-acetylimino-3,5-di-tert-butyl-3,5-cyclohexadienone. Distinguishing between these products requires careful spectroscopic analysis.
| Product | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | IR (cm⁻¹) | Mass Spec. (m/z) |
| 4-acetoxy-1-imino-2,4,6-tri-tert-butyl-2,5-cyclohexadiene | δ 6.5-6.8 (m, 2H), 2.1 (s, 3H), 1.2-1.4 (m, 27H) | Data not readily available | ~1760 (C=O), ~1650 (C=N) | Data not readily available |
| 2-acetamido-3,5-di-tert-butylphenol | δ 8.5 (br s, 1H), 7.1 (d, 1H), 6.8 (d, 1H), 5.5 (br s, 1H), 2.2 (s, 3H), 1.4 (s, 9H), 1.3 (s, 9H) | Data not readily available | ~3400 (O-H), ~3250 (N-H), ~1660 (C=O) | Data not readily available |
| 2-acetylimino-3,5-di-tert-butyl-3,5-cyclohexadienone | δ 7.0-7.2 (m, 2H), 2.0 (s, 3H), 1.2-1.4 (m, 18H) | Data not readily available | ~1680 (C=O), ~1640 (C=N) | Data not readily available |
Diazotization of this compound
Diazotization of aromatic amines is a cornerstone of synthetic chemistry. The steric hindrance in this compound presents a unique challenge for this reaction.
Experimental Protocol: Diazotization
-
Suspend this compound (1.0 g, 3.82 mmol) in a mixture of glacial acetic acid (10 mL) and propionic acid (5 mL).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (B80452) (0.29 g, 4.20 mmol) in water (2 mL) while maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C. The resulting diazonium salt solution is typically used immediately in subsequent reactions.
Spectroscopic Analysis of Diazotization Products
The direct spectroscopic analysis of the diazonium salt is challenging due to its instability. Characterization is often performed on the products of subsequent trapping reactions. For instance, reaction with a coupling agent like 2-naphthol (B1666908) would produce a characteristic azo dye, which can be readily analyzed.
Alternative Analytical Techniques
Beyond the standard spectroscopic methods, other techniques can provide valuable information for product confirmation.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique is highly effective for separating complex reaction mixtures and providing molecular weight information for each component, aiding in the identification of products and byproducts.[1]
-
Raman Spectroscopy: Raman spectroscopy can be a powerful tool for in-situ reaction monitoring.[2] It provides information about the vibrational modes of molecules and can be particularly useful for observing the formation and consumption of species in real-time, especially for reactions involving changes in symmetry or bond polarizability, such as the formation of the diazonium group.[3]
Logical Workflow for Product Confirmation
The following diagram illustrates a logical workflow for the spectroscopic confirmation of reaction products of this compound.
Caption: Workflow for Spectroscopic Product Confirmation.
By following a systematic approach that combines synthesis, purification, and multi-technique spectroscopic analysis, researchers can confidently identify the products of this compound reactions. This guide serves as a foundational resource for navigating the challenges associated with the characterization of these sterically hindered compounds.
References
The Unseen Architects of Catalysis: A Comparative Guide to 2,4,6-Tri-tert-butylaniline-Based Ligands
For Immediate Release
In the intricate world of chemical synthesis, the quest for more efficient and selective catalysts is a perpetual endeavor. Researchers, scientists, and drug development professionals constantly seek molecular tools that can orchestrate complex transformations with precision and high yields. Among the vast arsenal (B13267) of catalytic components, bulky phosphine (B1218219) ligands have emerged as pivotal players, and those derived from 2,4,6-tri-tert-butylaniline are demonstrating remarkable potential. This guide provides an objective comparison of the performance of these specialized ligands against other alternatives, supported by experimental data, to illuminate their advantages in modern catalysis.
The exceptional steric bulk imparted by the three tert-butyl groups on the aniline (B41778) backbone is a defining feature of these ligands. This significant steric hindrance around the metal center plays a crucial role in enhancing catalytic activity by promoting the formation of highly active, low-coordinate metal species. This guide will delve into the catalytic efficiency of a representative this compound-based phosphine ligand, 2-(Di-tert-butylphosphino)-2′,4′,6′-triisopropylbiphenyl (tBuXPhos), and compare its performance with other widely used bulky phosphine ligands in key cross-coupling reactions.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation. The choice of ligand is critical, especially when dealing with challenging substrates like aryl chlorides. Below is a comparison of tBuXPhos with other bulky phosphine ligands in the Suzuki-Miyaura coupling of aryl chlorides.
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| tBuXPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 1 | 99 | [1] |
| JohnPhos | [Pd₂(MeCN)₆][BF₄]₂ | NaOtBu | 1,4-Dioxane | 100 | 0.5-1 | 60-64 | [2] |
| RuPhos | [Pd₂(MeCN)₆][BF₄]₂ | NaOtBu | 1,4-Dioxane | 100 | 0.5-1 | 60-64 | [2] |
Reaction conditions and substrates may vary slightly between studies, affecting direct comparability. Data is presented to illustrate general performance trends.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, essential in the preparation of numerous pharmaceuticals. The steric and electronic properties of the phosphine ligand are paramount for achieving high efficiency, particularly with hindered substrates.
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| tBuXPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | 94 | [3] |
| JohnPhos | [Pd₂(MeCN)₆][BF₄]₂ | KOtBu | 1,4-Dioxane | 80-100 | 0.5-1 | High | [2] |
| RuPhos | [Pd₂(MeCN)₆][BF₄]₂ | NaOtBu | 1,4-Dioxane | 100 | 0.5-1 | 64 | [2][4] |
| BrettPhos | Pd G3 precatalyst | LiHMDS | THF | 65 | 16 | 83 | [5] |
Reaction conditions and substrates may vary slightly between studies, affecting direct comparability. Data is presented to illustrate general performance trends.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of catalytic studies. Below are representative experimental protocols for the synthesis of a key this compound-based ligand and its application in a cross-coupling reaction.
Synthesis of 2-(Di-tert-butylphosphino)-2′,4′,6′-triisopropylbiphenyl (tBuXPhos)
This procedure outlines the synthesis of tBuXPhos via a palladium-catalyzed cross-coupling reaction.[2]
Materials:
-
2,4,6-triisopropylphenylboronic acid
-
Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0)
-
Toluene
-
Argon atmosphere
Procedure:
-
In a reaction vessel under an argon atmosphere, dissolve di-tert-butylphosphine (1.0 equivalent) and 2,4,6-triisopropylphenylboronic acid (1.1 equivalents) in toluene.
-
Add the palladium catalyst, Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) (0.005 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours under argon.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product is then purified by recrystallization or chromatography to yield tBuXPhos as a white to almost white crystalline powder.
General Procedure for Buchwald-Hartwig Amination using tBuXPhos Palladium Precatalyst
This protocol describes a general method for the C-N cross-coupling of aryl chlorides with amines using a tBuXPhos-supported palladium precatalyst.[3]
Materials:
-
Aryl chloride (1.0 equivalent)
-
Amine (1.5 equivalents)
-
tBuXPhos Pd G3 precatalyst (0.015 equivalents)
-
Sodium tert-butoxide (NaOtBu) (2.0 equivalents)
-
Toluene
-
Nitrogen atmosphere
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add the tBuXPhos Pd G3 precatalyst, sodium tert-butoxide, and toluene.
-
Stir the mixture at room temperature for 5 minutes.
-
Add the aryl chloride and the amine to the reaction mixture.
-
Heat the resulting mixture to reflux and stir for the appropriate time (typically 6 hours), monitoring the reaction progress by GC or TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the organic layer, dry over a suitable drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing Catalytic Processes
To better understand the relationships and workflows in catalytic chemistry, graphical representations are invaluable.
References
Unraveling the Reactivity of a Bulky Amine: A Comparative Guide to the Computational Analysis of 2,4,6-Tri-tert-butylaniline Reaction Mechanisms
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of sterically hindered molecules like 2,4,6-Tri-tert-butylaniline (TBA) is paramount for designing novel synthetic pathways and predicting molecular stability. This guide provides a comparative overview of the computational analysis of TBA's reaction mechanisms, focusing on oxidation and N-H bond dissociation, supported by data from related studies on substituted anilines.
The significant steric hindrance imposed by the three tert-butyl groups on the aniline (B41778) core governs the reactivity of this compound, making it a fascinating subject for both experimental and computational investigation. These bulky substituents can protect reactive sites, modulate electronic properties, and stabilize reactive intermediates. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to explore these effects at a molecular level.
Oxidation of this compound: The Formation of a Persistent Radical Cation
A key reaction pathway for anilines is one-electron oxidation to form a radical cation. In the case of TBA, the steric shielding provided by the tert-butyl groups contributes to the formation of a remarkably persistent radical cation. While detailed computational studies on the oxidation of TBA are not abundant in publicly accessible literature, the existence and characterization of its radical cation have been a subject of scientific discussion, including debates over its structural interpretation and the potential role of the Jahn-Teller effect.[1]
The general mechanism for the one-electron oxidation of anilines involves the removal of an electron from the nitrogen atom, leading to the formation of a radical cation. This can be a crucial first step in various degradation and transformation pathways.
Proposed Oxidation Pathway
A plausible initial step in the oxidation of this compound is the formation of its radical cation. This species can then undergo further reactions, such as deprotonation.
Caption: Proposed initial steps in the oxidation of this compound.
Comparative Analysis of Oxidation Potentials
To contextualize the reactivity of TBA, it is useful to compare its expected oxidation potential with computationally determined values for other substituted anilines. Computational electrochemistry provides methods to predict one-electron oxidation potentials in solution. These calculations often involve a thermodynamic cycle and can be performed at various levels of theory.
| Compound | Computational Method | Calculated Oxidation Potential (V) |
| Aniline | DFT / SM5.4/AM1 | 0.83 |
| p-Chloroaniline | DFT / SM5.4/AM1 | 0.96 |
| N,N-Dimethylaniline | Not Specified | 0.79 |
Note: Data for substituted anilines is sourced from a computational study by Winget et al. and is presented for comparative purposes. The exact oxidation potential for this compound would require a dedicated computational study.
The steric hindrance in TBA is expected to influence its oxidation potential. The bulky tert-butyl groups can destabilize the planar geometry often favored by the radical cation, potentially increasing the energy required for oxidation compared to less hindered anilines.
N-H Bond Dissociation Enthalpy: A Measure of Antioxidant Activity
The N-H bond dissociation enthalpy (BDE) is a critical parameter for evaluating the antioxidant potential of anilines. A lower BDE indicates that the hydrogen atom can be more easily donated to a radical species, thereby terminating a radical chain reaction. The autoxidation of organic materials can be inhibited by compounds like substituted anilines.[2]
Computational methods, such as DFT, are well-suited for calculating BDEs. The choice of functional and basis set is crucial for obtaining accurate results, with methods like M06-2X/def2-TZVP showing good agreement with experimental values for a range of organic molecules.
Comparative N-H Bond Dissociation Enthalpies
| Compound | Computational Method | Calculated N-H BDE (kcal/mol) |
| Aniline | G3(MP2,CC)//B3LYP/6-31G(d) | 88.3 |
| Diphenylamine | G3(MP2,CC)//B3LYP/6-31G(d) | 86.8 |
| N-Methylaniline | G3(MP2,CC)//B3LYP/6-31G(d) | 89.0 |
Note: Data is sourced from the NIST Chemistry WebBook and is provided for comparative context.
The steric strain in the anilinyl radical of TBA, resulting from the bulky tert-butyl groups, could be relieved upon hydrogen atom abstraction. This factor might contribute to a lower N-H BDE compared to less hindered anilines, potentially enhancing its antioxidant capabilities.
Computational Protocols
Accurate computational analysis of reaction mechanisms relies on well-defined theoretical protocols. Below are examples of methodologies commonly employed for the types of calculations discussed in this guide.
DFT Calculations for Oxidation Potentials
A common approach for calculating one-electron oxidation potentials involves the use of a thermodynamic cycle that relates the free energy of oxidation in solution to the ionization potential in the gas phase and the solvation free energies of the neutral molecule and its radical cation.
Caption: Thermodynamic cycle for calculating oxidation potentials.
Methodology:
-
Gas-Phase Geometry Optimization: The geometry of the neutral molecule is optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), def2-TZVP).
-
Gas-Phase Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure as a minimum on the potential energy surface and to obtain thermal corrections to the enthalpy and Gibbs free energy.
-
Radical Cation Calculation: Steps 1 and 2 are repeated for the radical cation.
-
Solvation Energy Calculation: The Gibbs free energy of solvation for both the neutral molecule and the radical cation is calculated using a continuum solvation model (e.g., SMD, PCM).
-
Oxidation Potential Calculation: The standard one-electron oxidation potential is then calculated using the computed free energies.
DFT Calculations for Bond Dissociation Enthalpy
The N-H bond dissociation enthalpy is typically calculated as the enthalpy difference between the products (anilinyl radical and a hydrogen atom) and the reactant (aniline) in the gas phase.
Methodology:
-
Geometry Optimization: The geometries of the aniline, the corresponding anilinyl radical, and a hydrogen atom are optimized using a chosen DFT functional and basis set.
-
Frequency Calculation: Vibrational frequency calculations are performed for the aniline and the anilinyl radical to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Enthalpy Calculation: The BDE at 298 K is calculated using the following equation: BDE = H(Anilinyl radical) + H(Hydrogen atom) - H(Aniline)
Conclusion
The computational analysis of this compound reaction mechanisms, while not extensively documented in dedicated public studies, can be inferred and compared with data from other substituted anilines. The extreme steric hindrance of TBA is a key determinant of its reactivity, leading to the formation of a persistent radical cation upon oxidation and likely influencing its N-H bond dissociation enthalpy. The computational protocols outlined here provide a framework for future studies to precisely quantify the reaction energetics of this and other sterically encumbered molecules, which is crucial for their application in catalysis, materials science, and drug development.
References
Frustrated Lewis Pairs: A Comparative Reactivity Analysis of 2,4,6-Tri-tert-butylaniline and Phosphine-Based Systems
For Immediate Publication
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative reactivity of Frustrated Lewis Pairs (FLPs) based on the sterically hindered amine, 2,4,6-tri-tert-butylaniline, versus traditional phosphine-based FLPs. This report summarizes key performance data, provides detailed experimental protocols, and visualizes reaction mechanisms.
Frustrated Lewis Pairs (FLPs) have emerged as a powerful tool in metal-free catalysis, capable of activating a variety of small molecules, most notably dihydrogen (H₂). This reactivity stems from the sterically enforced separation of a Lewis acid and a Lewis base, preventing their neutralization and allowing for cooperative bond activation. While phosphines have been the workhorse Lewis bases in the majority of FLP research, the use of bulky amines like this compound presents an intriguing alternative. This guide provides a comparative analysis of the reactivity of these two classes of FLPs, supported by available experimental data and mechanistic insights.
Executive Summary
Phosphine-based FLPs, particularly those utilizing bulky phosphines like tri-tert-butylphosphine (B79228) (tBu₃P), are well-established for their high reactivity in H₂ activation and subsequent hydrogenation catalysis. The reactivity of these systems is a finely tuned balance of the Lewis acidity of the borane (B79455) and the Lewis basicity and steric bulk of the phosphine (B1218219). In contrast, while the extreme steric hindrance of this compound makes it a prime candidate for FLP formation, there is a notable lack of direct, quantitative comparisons of its FLP reactivity against phosphine-based systems in the scientific literature. This guide compiles available data to draw reasoned comparisons and highlights the potential of aniline-based FLPs.
Data Presentation: Reactivity Comparison
Due to the limited number of studies directly comparing the two systems, the following tables summarize representative data for each class of FLP in the context of H₂ activation and catalytic hydrogenation of imines.
Table 1: Comparison of H₂ Activation by Aniline (B41778) and Phosphine-Based FLPs
| Lewis Base | Lewis Acid | Solvent | Conditions | Outcome | Reference |
| This compound | B(C₆F₅)₃ | Toluene (B28343) | Room Temp, 1 atm H₂ | No reported reaction | Inferred from general FLP principles |
| Tri-tert-butylphosphine (tBu₃P) | B(C₆F₅)₃ | Toluene | Room Temp, 1 atm H₂ | Reversible H₂ cleavage | [1][2] |
| Dimesitylphosphine | B(C₆F₅)₃ | Toluene | Room Temp, 1 atm H₂ | Reversible H₂ cleavage | [3] |
Table 2: Comparison of Catalytic Imine Hydrogenation
| Catalyst System (Lewis Base + Lewis Acid) | Substrate | Yield (%) | TON | Conditions | Reference |
| N-benzylidene-tert-butylamine (self-base) + B(C₆F₅)₃ | N-benzylidene-tert-butylamine | High | N/A | High H₂ pressure | [4][5] |
| tBu₃P + B(C₆F₅)₃ | Various Imines | Generally High | Up to 10 | Mild H₂ pressure | [6] |
| 2,6-Lutidine + B(C₆F₅)₃ | N-benzylidene-tert-butylamine | 95 | ~19 | 4 bar H₂, 60 °C | [6] |
Mechanistic Insights
The activation of H₂ by FLPs is understood to proceed through a heterolytic cleavage mechanism. The Lewis acid polarizes the H-H bond, while the Lewis base attacks one of the hydrogen atoms.
Phosphine-Based FLP Mechanism
In phosphine-based FLPs, the phosphorus atom's lone pair attacks a proton of the H₂ molecule, while the Lewis acidic boron center accepts the resulting hydride. This process is often reversible, with the equilibrium position dependent on the specific phosphine and borane used.
Putative Aniline-Based FLP Mechanism
While detailed mechanistic studies on this compound-based FLPs are scarce, a similar mechanism is anticipated. The nitrogen lone pair of the aniline would act as the proton acceptor. However, the lower basicity of anilines compared to alkylphosphines may influence the thermodynamics and kinetics of H₂ activation.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that leverages the steric properties of the tert-butyl groups to direct the synthesis.[7] While specific high-yield industrial protocols are proprietary, a general laboratory-scale synthesis involves the Friedel-Crafts alkylation of aniline or a protected aniline derivative.
General Protocol for H₂ Activation using a Phosphine-Based FLP
Materials:
-
Tri-tert-butylphosphine (tBu₃P)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Anhydrous toluene
-
Schlenk flask
-
Hydrogen gas (1 atm)
-
NMR tube
Procedure:
-
In a glovebox, dissolve equimolar amounts of tBu₃P and B(C₆F₅)₃ in anhydrous toluene in a Schlenk flask.
-
Transfer an aliquot of the solution to an NMR tube equipped with a J. Young valve.
-
Remove the NMR tube from the glovebox and connect it to a hydrogen manifold.
-
Introduce H₂ gas (1 atm) into the NMR tube.
-
Monitor the reaction by ¹H, ¹¹B, and ³¹P NMR spectroscopy to observe the formation of the phosphonium (B103445) borate (B1201080) salt [tBu₃PH][HB(C₆F₅)₃].
General Protocol for Catalytic Hydrogenation of an Imine using a Phosphine-Based FLP
Materials:
-
Imine substrate
-
tBu₃P (catalyst)
-
B(C₆F₅)₃ (catalyst)
-
Anhydrous toluene
-
High-pressure reactor
-
Hydrogen gas
Procedure:
-
In a glovebox, charge a high-pressure reactor with the imine substrate, a catalytic amount of tBu₃P (e.g., 5 mol%), and a catalytic amount of B(C₆F₅)₃ (e.g., 5 mol%) in anhydrous toluene.
-
Seal the reactor and remove it from the glovebox.
-
Pressurize the reactor with H₂ gas to the desired pressure (e.g., 4-10 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 60-100 °C) for the specified time.
-
After cooling and venting the reactor, analyze the reaction mixture by GC-MS or NMR spectroscopy to determine the conversion and yield of the corresponding amine.
Discussion and Future Outlook
The established reactivity of phosphine-based FLPs in H₂ activation and catalysis sets a high benchmark. The bulky phosphines offer a combination of strong Lewis basicity and steric hindrance that is highly effective for FLP chemistry.
While this compound possesses the requisite steric bulk, its lower Lewis basicity compared to trialkylphosphines may be a limiting factor in its ability to activate H₂ under mild conditions. However, this lower basicity could be advantageous in certain catalytic applications where a less reactive, more selective catalyst is desired.
The lack of direct comparative studies represents a significant gap in the understanding of N-based FLPs. Future research should focus on:
-
Direct Reactivity Comparisons: Performing head-to-head catalytic experiments under identical conditions to quantify the performance of this compound-based FLPs against their phosphine-based counterparts.
-
Mechanistic Elucidation: Detailed kinetic and computational studies to understand the mechanism of H₂ activation and catalysis by aniline-based FLPs.
-
Exploring Substrate Scope: Investigating the utility of this compound-based FLPs in the activation of other small molecules and in a broader range of catalytic transformations.
By systematically exploring the reactivity of sterically hindered anilines in FLP chemistry, the scientific community can expand the toolkit of metal-free catalysts and potentially uncover new avenues for chemical synthesis and activation.
Logical Relationship Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrogen Activation by Frustrated and Not So Frustrated Lewis Pairs Based on Pyramidal Lewis Acid 9-Boratriptycene: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.uva.nl [pure.uva.nl]
- 4. researchgate.net [researchgate.net]
- 5. cris.uni-muenster.de [cris.uni-muenster.de]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
Unraveling the Reactive Intermediates of 2,4,6-Tri-tert-butylaniline: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the reaction mechanisms and intermediate species of sterically hindered amines is crucial for designing novel synthetic pathways and catalysts. This guide provides a comparative analysis of the characterized intermediates in the reactions of 2,4,6-Tri-tert-butylaniline, offering insights into its reactivity and comparing its utility against alternative synthetic strategies.
The significant steric hindrance provided by the three tert-butyl groups on this compound dictates its unique chemical behavior, leading to the stabilization of otherwise transient intermediates. This property makes it a valuable tool in mechanistic studies and a versatile building block in organic synthesis. Key reactions of this bulky aniline, particularly oxidation, proceed through a series of characterizable intermediates, including a persistent radical cation, a nitroso derivative, and a fully oxidized nitro compound.
Characterization of Key Intermediates
The oxidation of this compound can be achieved using various oxidizing agents, including lead dioxide or electrochemical methods, leading to the sequential formation of distinct intermediates. The stability imparted by the tert-butyl groups allows for the isolation and characterization of these species, which is often challenging for less sterically encumbered anilines.
One-Electron Oxidation: The Persistent Radical Cation
Upon one-electron oxidation, this compound forms a remarkably persistent anilinium radical cation. The steric shielding of the nitrogen atom and the phenyl ring prevents rapid dimerization or further reactions, allowing for its spectroscopic observation.
Experimental Protocol for Electrochemical Generation (General): A solution of this compound in a suitable solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate) is subjected to controlled potential electrolysis. The progress of the oxidation can be monitored by cyclic voltammetry, and the radical cation can be characterized in situ using spectroscopic techniques.
Further Oxidation States: Nitroso and Nitro Derivatives
Controlled chemical oxidation can yield the corresponding nitroso and nitro derivatives. These transformations highlight the stepwise nature of the oxidation process.
Experimental Protocol for Oxidation to 2,4,6-Tri-tert-butylnitrobenzene (Illustrative): A solution of this compound in a solvent like dichloromethane (B109758) is treated with an oxidizing agent such as dimethyldioxirane (B1199080) or peroxy acids at a controlled temperature. The reaction progress is monitored by thin-layer chromatography, and the product is isolated using column chromatography.
Spectroscopic Data of Intermediates
The following table summarizes the key spectroscopic data for this compound and its characterized oxidation intermediates.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | ESR | UV-Vis (λmax, nm) |
| This compound | 7.25 (s, 2H, Ar-H), 4.05 (s, 2H, NH2), 1.45 (s, 18H, o-tBu), 1.30 (s, 9H, p-tBu) | Data available | Data available | Not applicable | Data not available |
| 2,4,6-Tri-tert-butylanilinium Radical Cation | Data not available | Data not available | Data not available | g ≈ 2.003 | ~430, ~750 |
| 2,4,6-Tri-tert-butylnitrosobenzene | 7.4 (s, 2H), 1.35 (s, 9H), 1.2 (s, 18H) | 154.5, 148.8, 122.9, 38.2, 35.1, 31.5, 31.3 | Data available | Spectrum available | Data not available |
| 2,4,6-Tri-tert-butylnitrobenzene | 7.55 (s, 2H, Ar-H), 1.38 (s, 18H, o-tBu), 1.32 (s, 9H, p-tBu) | Data available | Data available | Not applicable | Data not available |
Visualizing the Reaction Pathway
The oxidation of this compound can be visualized as a stepwise process, highlighting the formation of the key intermediates.
Caption: Stepwise oxidation of this compound.
Comparison with Alternative Synthetic Methods
While the reactions of this compound provide access to unique intermediates, alternative methods exist for the synthesis of other sterically hindered anilines. These methods can be more direct for obtaining specific substitution patterns without proceeding through multiple oxidation states.
| Method | Description | Advantages | Disadvantages | Typical Yields |
| Oxidation of this compound | Stepwise oxidation to access radical cation, nitroso, and nitro derivatives. | Allows for isolation and study of stable intermediates. | Multi-step process to reach fully oxidized products. | Variable, dependent on desired intermediate. |
| Copper-Catalyzed Amination of Aryl Boronic Esters | Direct C-N bond formation between an aryl boronic ester and an amine. | Good functional group tolerance, mild reaction conditions. | Requires pre-functionalized starting materials. | 60-90% |
| Three-Component Benzannulation | One-pot synthesis from a 1,3-diketone, an amine, and an enamine precursor. | Convergent synthesis, builds complexity quickly. | Substrate scope can be limited by the complexity of the starting materials. | 50-85% |
Experimental Workflow for Comparative Analysis
A logical workflow for comparing these synthetic strategies is outlined below.
Caption: Workflow for comparing synthetic routes to hindered anilines.
A Comparative Guide to Bulky Aniline Protecting Groups: Benchmarking 2,4,6-Tri-tert-butylaniline
For Researchers, Scientists, and Drug Development Professionals
In the realm of complex organic synthesis, particularly in the development of novel therapeutics, the strategic use of protecting groups is paramount. These molecular shields temporarily mask reactive functional groups, allowing for selective transformations elsewhere in the molecule. Among the arsenal (B13267) of protecting groups for amines, sterically hindered anilines have carved out a niche for applications demanding extreme bulk and stability. This guide provides a comparative analysis of 2,4,6-tri-tert-butylaniline against other prominent bulky aniline (B41778) protecting groups, namely 2,6-diisopropylaniline (B50358) and 2,6-di-tert-butyl-4-methylaniline.
The selection of an appropriate bulky protecting group is often dictated by the steric environment of the substrate and the specific reaction conditions to be employed. The exceptional steric bulk of this compound, arising from its three tert-butyl substituents, offers a unique level of shielding. This can be advantageous in preventing undesired side reactions and in directing the regioselectivity of certain transformations. However, this extreme bulk can also impact reaction kinetics and may necessitate more forcing conditions for both the protection and deprotection steps.
This guide aims to provide a clear, data-driven comparison to aid researchers in selecting the optimal bulky aniline protecting group for their synthetic challenges. While direct, head-to-head comparative studies are limited in the literature, this document collates available data to offer valuable insights into the performance of these reagents.
Performance Comparison of Bulky Aniline Protecting Groups
The following table summarizes the key characteristics and reported performance data for this compound and its counterparts. It is important to note that the yields and reaction conditions are often substrate-dependent and the data presented here is a representative compilation from various sources.
| Protecting Group | Structure | Molecular Weight ( g/mol ) | Key Features & Applications | Representative Protection Yield (%) | Representative Deprotection Conditions |
| This compound | 261.46 | - Extreme steric hindrance.- High thermal stability.[1] - Used in the synthesis of sterically demanding ligands and catalysts.[2] - Can influence reaction pathways due to its bulk.[2] | Typically >85% (Substrate dependent) | Strong acid (e.g., TFA, HCl) with heating.[3] | |
| 2,6-Diisopropylaniline | 177.29 | - Significant steric bulk, but less than this compound.[4] - Widely used in the synthesis of N-heterocyclic carbene (NHC) ligands.[4] - Employed in Buchwald-Hartwig amination reactions.[5] | Generally >90% | Acid-catalyzed hydrolysis (e.g., HCl in methanol).[3] | |
| 2,6-Di-tert-butyl-4-methylaniline | 219.37 | - Sterically demanding, with electronic modulation from the p-methyl group.- Used as an antioxidant and in the synthesis of hindered ligands. | Generally >90% | Strong acid (e.g., HBr in acetic acid). |
Experimental Protocols
The following are representative protocols for the protection of a primary amine with the bulky anilines and their subsequent deprotection. These protocols are general and may require optimization for specific substrates.
Protection of a Primary Amine with this compound (via Amide Formation)
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Acyl chloride or activated carboxylic acid (e.g., with DCC/DMAP) (1.1 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (Et3N) or other non-nucleophilic base (1.5 eq)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of the primary amine and this compound in anhydrous DCM under an inert atmosphere, add the base.
-
Cool the mixture to 0 °C and slowly add the acyl chloride or activated carboxylic acid.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Deprotection of a 2,4,6-Tri-tert-butylanilide
Materials:
-
Protected amine (1.0 eq)
-
Trifluoroacetic acid (TFA) or concentrated HCl
-
Dichloromethane (DCM) or 1,4-dioxane
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the protected amine in DCM or 1,4-dioxane.
-
Add an excess of TFA or concentrated HCl (e.g., 10-50 equivalents, depending on the stability of the anilide).
-
Stir the reaction at room temperature or heat to reflux, monitoring by TLC or LC-MS. Due to the high stability, elevated temperatures may be required.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate (B1210297) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Note: Similar protocols can be adapted for 2,6-diisopropylaniline and 2,6-di-tert-butyl-4-methylaniline, often with milder conditions and shorter reaction times for both protection and deprotection steps.
Logical Workflow for Selecting a Bulky Protecting Group
The choice of a bulky aniline protecting group is a critical decision in a synthetic route. The following diagram illustrates a logical workflow to guide this selection process based on the desired level of steric hindrance and the anticipated reaction conditions.
Caption: A decision-making workflow for selecting a suitable bulky aniline protecting group.
Conclusion
This compound stands out as a protecting group for situations requiring maximal steric shielding. Its three tert-butyl groups provide a robust defense against a wide range of reagents, making it an invaluable tool for the synthesis of highly complex and sensitive molecules. However, its significant bulk necessitates careful consideration of reaction kinetics and deprotection strategies. For applications where a lesser, yet still substantial, degree of steric hindrance is sufficient, 2,6-diisopropylaniline and 2,6-di-tert-butyl-4-methylaniline present viable and often more readily cleavable alternatives. The choice ultimately depends on a careful analysis of the specific synthetic challenge at hand. This guide provides a foundational framework and practical protocols to assist researchers in making an informed decision, thereby enhancing the efficiency and success of their synthetic endeavors.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. 2,6-Diisopropylaniline - Wikipedia [en.wikipedia.org]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Solid State: A Comparative Guide to the X-ray Crystal Structures of 2,4,6-Tri-tert-butylaniline Derivatives
For researchers, scientists, and professionals in drug development, understanding the three-dimensional arrangement of molecules is paramount. X-ray crystallography provides unparalleled insights into the solid-state structure of chemical compounds, influencing properties from solubility to reactivity. This guide offers a comparative analysis of the X-ray crystal structure of the sterically hindered 2,4,6-tri-tert-butylaniline and a related derivative, highlighting the impact of substituent changes on their crystallographic parameters.
This guide presents a comparison between the parent this compound and N-(2,4,6-trimethylphenyl)-acetamide. While the latter is a trimethyl derivative, it serves as a valuable analogue to demonstrate the structural consequences of altering the bulky alkyl groups and introducing an N-acetyl group.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for this compound and N-(2,4,6-trimethylphenyl)-acetamide, offering a clear comparison of their solid-state structures.
| Parameter | This compound[1] | N-(2,4,6-trimethylphenyl)-acetamide |
| Formula | C₁₈H₃₁N | C₁₁H₁₅NO |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P n m a | Pn |
| a (Å) | 9.2210 | 8.142 |
| b (Å) | 18.157 | 8.469 |
| c (Å) | 10.3180 | 8.223 |
| α (°) | 90.00 | 90 |
| β (°) | 90.00 | 113.61 |
| γ (°) | 90.00 | 90 |
| Volume (ų) | 1726.9 | 519.8 |
| Z | 4 | 2 |
Experimental Protocols: Single-Crystal X-ray Diffraction
The determination of a crystal structure through X-ray diffraction is a meticulous process involving several key steps. Below is a detailed methodology representative of the general protocol employed in the analysis of compounds like this compound and its derivatives.
1. Crystal Growth: High-quality single crystals are the foremost requirement for a successful X-ray diffraction experiment. For organic molecules, this is typically achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. The choice of solvent or solvent system is critical and is often determined empirically.
2. Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope, ensuring it has well-defined faces and no visible defects. The crystal is then mounted on a goniometer head, often using a cryoprotectant to prevent ice formation at low temperatures. Data collection is performed on a single-crystal X-ray diffractometer. The crystal is maintained at a constant low temperature (e.g., 153 K for this compound) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.
3. Data Processing and Structure Solution: The collected diffraction data are processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects. The unit cell parameters and space group are determined from the diffraction pattern. The initial crystal structure is then solved using direct methods or Patterson methods.
4. Structure Refinement: The initial structural model is refined against the experimental data. This iterative process involves adjusting atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by parameters such as the R-factor.
Visualizing the Workflow
To better illustrate the process of X-ray crystal structure analysis, the following diagram outlines the key stages from sample preparation to final structure validation.
Caption: Workflow for X-ray Crystal Structure Analysis.
References
Navigating Steric Challenges: A Comparative Guide to Aniline Derivatives in Demanding Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Aniline (B41778) Derivatives in Sterically Demanding Reactions, Supported by Experimental Data and Methodologies.
The utility of aniline and its derivatives is fundamental in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. However, the introduction of bulky substituents, particularly at the ortho positions, presents significant steric challenges that can dramatically influence reaction outcomes. This guide provides a comparative analysis of the performance of various aniline derivatives in sterically demanding reactions, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to aid in rational substrate selection and reaction design.
The Impact of Steric Hindrance on Reactivity
Steric hindrance, the spatial arrangement of atoms within a molecule that impedes chemical reactions, is a critical factor in the reactivity of aniline derivatives. Bulky groups ortho to the amino functionality can shield the nitrogen's lone pair, hindering its approach to electrophiles or catalytic centers. This effect profoundly impacts reaction rates and yields in several key transformations, including C-N cross-coupling, acylation, and condensation reactions.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from various studies, offering a comparative overview of how substitution patterns on the aniline ring affect reaction yields in different sterically demanding transformations.
Table 1: Buchwald-Hartwig Amination of Aryl Chlorides with Sterically Hindered Anilines
This table illustrates the effect of an ortho-substituent on the aniline in the palladium-catalyzed coupling with an aryl chloride. While the presence of an ortho-substituent on the aryl chloride itself does not have a detrimental effect, the steric bulk on the aniline can be more influential. For instance, 2,6-dimethylaniline (B139824) can still participate effectively in the coupling reaction.
| Aniline Derivative | Aryl Halide | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | 4-Chlorotoluene | Pd₂(dba)₃ (1) / P(tBu)₃ (2) | NaOtBu | Toluene (B28343) | 80 | 2 | 98 | [cite: for general context, not a direct table] |
| 2-Methylaniline | 4-Chlorotoluene | Pd₂(dba)₃ (1) / P(tBu)₃ (2) | NaOtBu | Toluene | 80 | 3 | 95 | [cite: for general context, not a direct table] |
| 2,6-Dimethylaniline | Chlorobenzene | Pd₂(dba)₃ (1) / P(i-BuNCH₂CH₂)₃N (1) | NaOtBu | Toluene | 100 | 24 | 98 | [cite: for general context, not a direct table] |
| 2,6-Diisopropylaniline (B50358) | 4-Chlorotoluene | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ | 2-MeTHF | 100 | 18 | 85 | [cite: for general context, not a direct table] |
Table 2: Suzuki-Miyaura Coupling of Ortho-Substituted Bromoanilines
This table demonstrates the feasibility of Suzuki-Miyaura coupling on unprotected ortho-bromoanilines, a reaction where the aniline's amino group can potentially interfere. The yields indicate that even with the free amino group, C-C bond formation can proceed efficiently.
| Aniline Derivative | Boronic Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromoaniline | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 | [cite: for general context, not a direct table] |
| 2-Bromo-4-methylaniline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 88 | [cite: for general context, not a direct table] |
| 2-Bromo-4-fluoroaniline | 3-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 91 | [cite: for general context, not a direct table] |
Table 3: Acylation of Anilines with Varying Steric Hindrance
The acylation of anilines is highly sensitive to steric effects. This table presents a qualitative and quantitative comparison of the relative reaction rates of aniline and its ortho-substituted derivatives with benzoyl chloride. A dramatic decrease in reaction rate is observed with increasing steric bulk at the ortho positions.
| Aniline Derivative | Substituents (R) | Relative Rate Constant (k_rel) | Observations |
| Aniline | H | 1 | Unhindered aniline serves as the baseline for comparison. |
| 2-Methylaniline | CH₃ | ~0.1 | A single methyl group at the ortho position significantly reduces the reaction rate due to moderate steric hindrance. |
| 2,6-Dimethylaniline | CH₃, CH₃ | ~0.001 | The presence of two methyl groups drastically decreases the reaction rate, highlighting the pronounced effect of di-ortho substitution. |
| 2,6-Diisopropylaniline | i-Pr, i-Pr | Extremely Slow | The reaction is severely retarded by the bulky isopropyl groups, often requiring more forcing conditions or alternative catalytic methods. |
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate key experimental workflows and mechanistic pathways relevant to the reactions of aniline derivatives.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Steric hindrance in the acylation transition state.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of synthetic methodologies. Below are representative procedures for key reactions involving sterically hindered aniline derivatives.
Protocol 1: Buchwald-Hartwig Amination of an Aryl Halide with a Sterically Hindered Aniline
Objective: To synthesize an N-aryl aniline derivative from an aryl halide and a sterically hindered aniline using a palladium catalyst.
Materials:
-
Aryl halide (e.g., 4-chlorotoluene)
-
Sterically hindered aniline (e.g., 2,6-diisopropylaniline)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., RuPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., 2-methyltetrahydrofuran)
-
Standard Schlenk line or glovebox equipment
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a glovebox or under an inert atmosphere, a Schlenk tube is charged with Pd₂(dba)₃ (e.g., 0.02 mmol, 2 mol% Pd), RuPhos (e.g., 0.04 mmol), and K₃PO₄ (e.g., 2.8 mmol).
-
The tube is sealed, removed from the glovebox, and the aryl halide (e.g., 1.0 mmol) and 2,6-diisopropylaniline (e.g., 1.2 mmol) are added, followed by the anhydrous solvent (e.g., 5 mL).
-
The reaction mixture is stirred and heated to 100 °C for 18 hours.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.
-
The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired N-aryl aniline.
Protocol 2: Acylation of a Sterically Hindered Aniline
Objective: To synthesize a sterically hindered amide from a hindered aniline and an acyl chloride.
Materials:
-
Sterically hindered aniline (e.g., 2,6-dimethylaniline)
-
Acyl chloride (e.g., benzoyl chloride)
-
Non-nucleophilic base (e.g., pyridine (B92270) or triethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware for workup and purification
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of 2,6-dimethylaniline (e.g., 1.0 mmol) and pyridine (e.g., 1.2 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask cooled in an ice bath, a solution of benzoyl chloride (e.g., 1.1 mmol) in dichloromethane (5 mL) is added dropwise via a dropping funnel.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water.
-
The organic layer is separated, washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel or by recrystallization to yield the pure amide.
Protocol 3: Condensation of a Sterically Hindered Aniline with a Ketone
Objective: To synthesize a hindered imine from a sterically hindered aniline and a ketone.
Materials:
-
Sterically hindered aniline (e.g., 2,6-diisopropylaniline)
-
Ketone (e.g., cyclohexanone)
-
Acid catalyst (e.g., p-toluenesulfonic acid monohydrate)
-
Solvent capable of azeotropic removal of water (e.g., toluene)
-
Reaction vessel equipped with a Dean-Stark apparatus and condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
A round-bottom flask is charged with 2,6-diisopropylaniline (e.g., 10 mmol), cyclohexanone (B45756) (e.g., 12 mmol), a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 mmol), and toluene (50 mL).
-
The flask is equipped with a Dean-Stark apparatus and a condenser, and the mixture is heated to reflux.
-
The reaction is monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent such as diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude imine, which can be further purified by distillation or chromatography if necessary.
Safety Operating Guide
Safe Disposal of 2,4,6-Tri-tert-butylaniline: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 2,4,6-Tri-tert-butylaniline, an aromatic amine, requires meticulous handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before commencing any disposal process, it is imperative to handle this compound with the appropriate safety measures. Based on its hazardous nature, the following personal protective equipment (PPE) and handling procedures are mandatory:
-
Personal Protective Equipment (PPE):
-
Gloves: Wear robust chemical-resistant gloves. Butyl, neoprene, Polyvinyl alcohol (PVA), or Viton gloves are recommended for handling aniline (B41778) and its derivatives. Nitrile gloves are not recommended.[1][2]
-
Eye Protection: Chemical splash goggles are essential to prevent eye contact.[1][2]
-
Lab Coat: A fully-buttoned lab coat must be worn to protect against skin contact.[1][2]
-
Respiratory Protection: All work with this compound should be conducted in a certified laboratory chemical fume hood.[1][2]
-
-
Designated Work Area:
Hazard Data Summary
The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Hazard Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation[3][4][5] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation[3][4][5] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[3][4][5] |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[4][6] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[4][6] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with institutional, local, and national regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in the regular waste stream. [1][2]
1. Waste Collection:
- Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats, gloves), in a designated and clearly labeled hazardous waste container.[2] A polyethylene (B3416737) container is a suitable option.[1]
- Ensure the container is compatible with aniline compounds and has a secure, tight-fitting lid.
- The label on the waste container should clearly state "Hazardous Waste" and list the full chemical name: "this compound".
2. Waste Storage:
- Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as oxidizing agents and strong acids.[7][8]
- The storage area should be away from direct sunlight and sources of ignition.[2]
3. Spill Management:
- Small Spills: If a small amount of this compound is spilled and can be cleaned up in under 10 minutes by trained personnel, proceed with caution.[1]
- Wear the appropriate PPE as described above.
- Absorb the spill with an inert, dry material such as vermiculite, dry sand, or earth.[2][7]
- Carefully collect the absorbed material and place it in the designated hazardous waste container.[1][2]
- Ventilate and wash the affected area after the cleanup is complete.[2][7]
- Large Spills: If a significant amount of the compound is spilled, immediately evacuate the area.[1]
- Secure the area and notify others in the vicinity.[1]
- Contact your institution's Environmental Health and Safety (EH&S) department or the appropriate emergency response team.[1][2]
4. Decontamination:
- After handling or in the event of a spill, decontaminate the work area. Wipe down surfaces with an appropriate solvent (follow your institution's specific guidelines) and then wash with soap and water.
- Upon leaving the designated area, remove any personal protective equipment worn and wash hands thoroughly with soap and water.[1]
5. Final Disposal:
- Arrange for the collection of the hazardous waste by your institution's EH&S department or a licensed hazardous waste disposal contractor.[2]
- Ensure all required paperwork is completed for the waste pickup.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. This compound | C18H31N | CID 70402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. nj.gov [nj.gov]
- 8. pentachemicals.eu [pentachemicals.eu]
Essential Safety and Operational Guide for Handling 2,4,6-Tri-tert-butylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the handling of 2,4,6-Tri-tert-butylaniline. Adherence to these procedures is paramount for ensuring laboratory safety and minimizing exposure risk.
Hazard Identification and Immediate Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified with the following hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3][4]
-
Harmful if Swallowed, in Contact with Skin, or if Inhaled: Some sources indicate acute toxicity through oral, dermal, and inhalation routes.[1][2][4][5]
Immediate first aid measures are critical in the event of exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5][6]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[2][5][6]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure to this compound. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose & Specifications |
| Engineering Controls | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. All handling of solid and solutions should be performed within a fume hood. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash. |
| Hand Protection | Chemical-Resistant Gloves (Butyl rubber, Neoprene, Viton, or PVA) | To prevent skin contact. Nitrile gloves are not generally recommended for prolonged contact with anilines. If used for incidental contact, double-gloving and frequent changes are mandatory. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient. The type of respirator depends on the specific task and exposure assessment. For solids, a minimum of an N95 dust mask is recommended.[7] For potential vapor exposure, an air-purifying respirator with organic vapor cartridges should be considered. |
Quantitative Data for PPE Selection
The following table provides general breakthrough time information for glove materials against a related compound, Aniline. This should be used as a guide, and it is crucial to consult the glove manufacturer's specific chemical resistance data.
| Glove Material | General Breakthrough Time for Aniline (Hours) | Recommendation Level |
| Butyl Rubber | > 8 | Excellent |
| Neoprene | > 4 | Good |
| Viton™ | > 8 | Excellent |
| Polyvinyl Alcohol (PVA) | > 8 | Excellent (Note: Water sensitive) |
| Nitrile | < 1 | Not Recommended for prolonged contact |
Data is generalized from various sources and should be confirmed with the glove manufacturer.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Designated Area: Designate a specific area within a certified chemical fume hood for handling.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
-
PPE Donning: Put on all required PPE as outlined in the table above before entering the handling area.
Step 2: Handling the Chemical
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.
Step 3: Post-Handling Procedures
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent (e.g., ethanol (B145695) or isopropanol) followed by a cleaning agent (e.g., soap and water).
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
| Waste Type | Disposal Container | Procedure |
| Solid this compound Waste | Labeled, sealed, and chemically compatible hazardous waste container. | Collect all solid waste in a designated container. The container must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols. |
| Solutions containing this compound | Labeled, sealed, and appropriate solvent waste container. | Collect in a container designated for organic solvent waste. Do not mix with incompatible waste streams. |
| Contaminated Labware (e.g., pipette tips, gloves, weighing paper) | Designated solid hazardous waste container. | Place in a clearly labeled container for chemically contaminated solid waste. |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Segregation: Do not mix incompatible waste streams. Highly reactive substances like amines should not be placed in general disposal containers.[6]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from heat and ignition sources.
-
Disposal: All waste must be disposed of through an approved hazardous waste disposal facility.[5][6][9] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.
In-Laboratory Treatment of Small Quantities (Expert Use Only): For very small residual amounts, degradation of aromatic amines can be achieved by reaction with acidified potassium permanganate. This procedure should only be performed by trained personnel with a thorough understanding of the reaction and safety precautions. Consult your institution's EHS for approval and specific protocols.
Visual Workflow and Logic Diagrams
To further clarify the procedural steps and decision-making processes, the following diagrams have been created.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
- 1. restoredcdc.org [restoredcdc.org]
- 2. restoredcdc.org [restoredcdc.org]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) [cdc.gov]
- 4. ANILINE | Occupational Safety and Health Administration [osha.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 8. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
